molecular formula C8H5BrN2O2 B044385 3-Bromo-1H-indazole-6-carboxylic acid CAS No. 114086-30-5

3-Bromo-1H-indazole-6-carboxylic acid

カタログ番号: B044385
CAS番号: 114086-30-5
分子量: 241.04 g/mol
InChIキー: PKOJMSAMIIFLSC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-Bromo-1H-indazole-6-carboxylic acid is a versatile and high-value heterocyclic building block extensively employed in modern medicinal chemistry and drug discovery research. This bifunctional molecule integrates a bromo-substituted indazole core, a privileged scaffold in pharmacology, with a carboxylic acid handle, enabling diverse synthetic modifications. Its primary research application lies in the synthesis of targeted kinase inhibitors, where the indazole nucleus often acts as a key pharmacophore binding to the enzyme's active site. The bromine atom at the 3-position is a strategic point for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the rapid generation of compound libraries. Concurrently, the carboxylic acid group at the 6-position facilitates the formation of amide bonds, enabling conjugation to various amines and the construction of more complex molecular architectures, such as those found in potential anticancer and anti-inflammatory agents. Researchers also utilize this compound in the development of PROTACs (Proteolysis Targeting Chimeras), where it can serve as the ligand for an E3 ubiquitin ligase, leveraging its specific protein-binding characteristics. Supplied with high purity and quality, this reagent is an essential tool for scientists exploring novel therapeutic pathways and structure-activity relationships (SAR) in chemical biology.

特性

IUPAC Name

3-bromo-2H-indazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-7-5-2-1-4(8(12)13)3-6(5)10-11-7/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOJMSAMIIFLSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00600807
Record name 3-Bromo-2H-indazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00600807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114086-30-5
Record name 3-Bromo-2H-indazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00600807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of 3-Bromo-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Synthesis of 3-Bromo-1H-indazole-6-carboxylic acid

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1] Molecules incorporating this bicyclic heterocycle exhibit a wide array of therapeutic properties, including anti-tumor and anti-inflammatory activities.[2] Specifically, this compound serves as a highly versatile and valuable building block in drug discovery. The bromine atom at the C3 position and the carboxylic acid at the C6 position are strategic functional handles, enabling diverse chemical modifications through cross-coupling reactions and amide bond formations, respectively. This allows for the systematic exploration of the chemical space around the indazole core to optimize potency, selectivity, and pharmacokinetic profiles of novel drug candidates.

This guide provides a comprehensive overview of a robust and mechanistically insightful synthetic route to this key intermediate. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for procedural choices, and the intricate mechanisms that govern each transformation. The selected pathway begins with a commercially available substituted benzonitrile and proceeds through a nucleophilic aromatic substitution (SNAr) cyclization, followed by functional group manipulation and a concluding Sandmeyer reaction.

Retrosynthetic Analysis

A logical disconnection of the target molecule reveals a strategic pathway for its construction. The C3-bromo group can be installed via a Sandmeyer reaction, pointing to a 3-aminoindazole precursor. The indazole ring itself can be formed through the cyclization of a hydrazine derivative, which in turn can be synthesized from an ortho-fluorobenzonitrile derivative via nucleophilic aromatic substitution.

G Target This compound Precursor1 3-Amino-1H-indazole-6-carboxylic acid Target->Precursor1 Sandmeyer Reaction (C-Br bond formation) Precursor2 3-Amino-1H-indazole-6-carbonitrile Precursor1->Precursor2 Nitrile Hydrolysis (C≡N → COOH) StartingMaterial 2-Fluoro-5-cyanobenzoic acid Precursor2->StartingMaterial SNAr / Cyclization (Indazole formation)

Caption: Retrosynthetic analysis of this compound.

Overall Synthetic Workflow

The forward synthesis is a three-stage process that efficiently constructs the target molecule. This workflow is designed for scalability and reliability, with each step proceeding through a well-understood reaction mechanism.

G cluster_0 Part 1: Indazole Core Synthesis cluster_1 Part 2: Functional Group Conversion cluster_2 Part 3: Sandmeyer Reaction A 2-Fluoro-5-cyanobenzoic acid B 3-Amino-1H-indazole-6-carbonitrile A->B Hydrazine Hydrate (SNAr / Cyclization) C 3-Amino-1H-indazole-6-carboxylic acid B->C H2SO4 / H2O (Nitrile Hydrolysis) D This compound C->D 1. NaNO2, HBr 2. CuBr (Diazotization / Bromination)

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of the 3-Amino-1H-indazole Core

The initial and most critical step is the construction of the indazole ring system. This is achieved through a reaction cascade involving nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization. The starting material, 2-fluoro-5-cyanobenzoic acid, is particularly well-suited for this transformation. The fluorine atom is activated by the electron-withdrawing cyano and carboxylic acid groups, making the aromatic ring susceptible to nucleophilic attack by hydrazine.

Mechanism: SNAr and Intramolecular Cyclization
  • Nucleophilic Attack: The reaction is initiated by the attack of a terminal nitrogen of hydrazine (a potent nucleophile) on the carbon atom bearing the fluorine. This attack is regioselective due to the activating effect of the ortho- and para- electron-withdrawing groups.

  • Formation of Meisenheimer Complex: This attack forms a negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the ring is temporarily disrupted.

  • Rearomatization: The complex rapidly collapses, expelling the fluoride ion, which is a good leaving group. This step restores the aromaticity of the ring, resulting in a substituted phenylhydrazine intermediate.

  • Intramolecular Cyclization: The newly installed hydrazine moiety is now positioned ortho to the cyano group. The free amino group of the hydrazine then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the cyano group.

  • Tautomerization: A final proton transfer and tautomerization yield the stable 3-amino-1H-indazole aromatic system.

Experimental Protocol: Synthesis of 3-Amino-1H-indazole-6-carbonitrile
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-fluoro-5-cyanobenzoic acid (1 equivalent) in a suitable high-boiling solvent such as n-butanol.

  • Reagent Addition: Add hydrazine hydrate (approximately 3-4 equivalents) to the suspension.

  • Heating: Heat the reaction mixture to reflux (typically 110-120 °C) and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the mixture to room temperature. The product often precipitates out of the solution. Filter the solid, wash thoroughly with cold water and then a non-polar solvent like hexane to remove impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-amino-1H-indazole-6-carbonitrile.

Part 2: Hydrolysis of the Nitrile to Carboxylic Acid

With the indazole core constructed, the next step is the conversion of the C6-carbonitrile into the target carboxylic acid. This is a standard hydrolysis reaction, which can be performed under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred for this substrate to avoid potential side reactions.

Experimental Protocol: Synthesis of 3-Amino-1H-indazole-6-carboxylic acid
  • Reaction Setup: Place the 3-amino-1H-indazole-6-carbonitrile (1 equivalent) in a round-bottom flask suitable for heating under reflux.

  • Acid Addition: Add a solution of aqueous sulfuric acid (e.g., 50-70% v/v). The concentration may need optimization.

  • Heating: Heat the mixture to reflux (100-120 °C) for 6-12 hours. The reaction should be monitored by TLC until the starting material is fully consumed.

  • Workup: Cool the reaction mixture in an ice bath. The product, being a zwitterionic amino acid, may precipitate upon cooling or upon neutralization. Carefully adjust the pH to the isoelectric point (typically pH 3-5) with a base (e.g., aqueous NaOH) to maximize precipitation.

  • Isolation: Filter the resulting solid, wash with cold water, and dry under vacuum to obtain 3-amino-1H-indazole-6-carboxylic acid.

Part 3: The Sandmeyer Reaction: Installation of the C3-Bromine

The final transformation is the conversion of the 3-amino group to a 3-bromo group using the Sandmeyer reaction. This classic and highly reliable reaction provides a method for synthesizing aryl halides from aryl diazonium salts.[3] It proceeds in two distinct stages: diazotization of the primary amine, followed by a copper(I)-catalyzed radical substitution.[4]

Mechanism of the Sandmeyer Reaction

Stage A: Diazotization The first stage is the conversion of the primary aromatic amine into a diazonium salt. This is achieved by treatment with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid, in this case, hydrobromic acid (HBr).[5][6]

  • Formation of the Nitrosonium Ion: In the acidic medium, nitrous acid is protonated and subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).

  • N-Nitrosation: The primary amino group of the indazole acts as a nucleophile, attacking the nitrosonium ion to form an N-nitrosamine intermediate.

  • Tautomerization and Dehydration: After a series of proton transfers, the intermediate tautomerizes to a diazohydroxide. Protonation of the hydroxyl group followed by the elimination of water generates the stable aryl diazonium cation.[7]

Stage B: Copper-Catalyzed Bromination The second stage is the core Sandmeyer reaction, a radical-nucleophilic aromatic substitution.[4][8]

  • Single Electron Transfer (SET): The copper(I) bromide catalyst initiates the reaction by transferring a single electron to the diazonium salt.[9]

  • Radical Formation: This electron transfer reduces the diazonium species, which then rapidly decomposes, releasing a molecule of dinitrogen gas (N₂)—a thermodynamically highly favorable process—to form an aryl radical. The copper is oxidized to copper(II).

  • Halogen Transfer: The aryl radical then abstracts a bromine atom from the copper(II) bromide species, forming the final product, this compound, and regenerating the copper(I) catalyst.[8]

G cluster_diazotization Stage A: Diazotization cluster_sandmeyer Stage B: Sandmeyer Reaction Amine Indazole-NH2 Nitrosamine N-Nitrosamine Intermediate Amine->Nitrosamine + NO+ Diazonium Indazole-N2+ Br- Nitrosamine->Diazonium [H+], -H2O ArylRadical Indazole• + N2 Diazonium->ArylRadical SET from Cu(I) CuBr Cu(I)Br CuBr2 Cu(II)Br2 CuBr->CuBr2 Oxidation Product Indazole-Br ArylRadical->Product Br• transfer from Cu(II) CuBr2->CuBr Regeneration

Caption: Key mechanistic stages of the Sandmeyer reaction.

Experimental Protocol: Synthesis of this compound
  • Diazotization:

    • Suspend 3-amino-1H-indazole-6-carboxylic acid (1 equivalent) in an aqueous solution of hydrobromic acid (HBr, ~48%, at least 3-4 equivalents) in a flask cooled to 0-5 °C using an ice-salt bath.

    • Prepare a solution of sodium nitrite (NaNO₂, ~1.1 equivalents) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the cold indazole suspension while maintaining the temperature below 5 °C. Stir vigorously. The formation of the diazonium salt is usually indicated by a change in the solution's appearance. Stir for an additional 30 minutes in the cold.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr, ~1.2 equivalents) in aqueous HBr and cool it to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the cold CuBr solution. This addition is often accompanied by the vigorous evolution of nitrogen gas.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the complete decomposition of the diazonium salt.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the precipitated crude product.

    • Wash the solid thoroughly with water to remove copper salts and other inorganic impurities.

    • Dry the solid under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like acetic acid or an ethanol/water mixture to yield the final product, this compound.

Data Summary: Reaction Parameters

StepReaction NameStarting MaterialKey ReagentsSolventTemp. (°C)Typical Yield (%)
1SNAr / Cyclization2-Fluoro-5-cyanobenzoic acidHydrazine Hydraten-Butanol110-12075-85
2Nitrile Hydrolysis3-Amino-1H-indazole-6-carbonitrileH₂SO₄ (aq)Water100-12080-90
3Sandmeyer Reaction3-Amino-1H-indazole-6-carboxylic acidNaNO₂, HBr, CuBrWater0 → 6065-75

Conclusion

The synthesis of this compound presented herein is a robust, multi-step process rooted in fundamental and reliable organic transformations. By leveraging a nucleophilic aromatic substitution to construct the indazole core and a classic Sandmeyer reaction to install the C3-bromide, this pathway offers a high degree of predictability and scalability. Understanding the intricate mechanisms behind each step—from the formation of the Meisenheimer complex to the single electron transfer that drives the final substitution—is paramount for troubleshooting, optimization, and adaptation. This technical guide provides the foundational knowledge for researchers and drug development professionals to confidently synthesize this critical intermediate for application in advanced medicinal chemistry programs.

References

  • Yuan, Z., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. Available at: [Link][10][11]

  • Yuan, Z., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. National Institutes of Health (PMC). Available at: [Link][2]

  • Kaur, N., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (PMC). Available at: [Link][1]

  • Wikipedia. (n.d.). Sandmeyer reaction. Available at: [Link][3]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link][7]

  • J&K Scientific LLC. (n.d.). Sandmeyer Reaction. Available at: [Link][9]

  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Available at: [Link][4]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Available at: [Link][8]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Available at: [Link][5]

  • BYJU'S. (n.d.). Diazotization Reaction Mechanism. Available at: [Link][6]

Sources

An In-Depth Technical Guide to the Spectral Analysis of 3-Bromo-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectral data for 3-Bromo-1H-indazole-6-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug discovery. Understanding its structural features through nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) is crucial for its application in the synthesis of novel therapeutic agents.

Molecular Structure and Properties

This compound possesses a rigid bicyclic indazole core, substituted with a bromine atom at the 3-position and a carboxylic acid group at the 6-position. This unique arrangement of functional groups dictates its chemical reactivity and biological activity.

PropertyValue
Chemical Formula C₈H₅BrN₂O₂
Molecular Weight 241.04 g/mol [1]
CAS Number 114086-30-5[1]

graph "Molecular_Structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Atom nodes N1 [label="N", pos="0,1.2!"]; N2 [label="N", pos="-0.8,0.4!"]; C3 [label="C", pos="-0.4,-0.8!"]; C3a [label="C", pos="0.9,-0.4!"]; C4 [label="C", pos="2.1,-1.1!"]; C5 [label="C", pos="2.5,0!"]; C6 [label="C", pos="1.7,1.1!"]; C7 [label="C", pos="0.4,1.9!"]; C7a [label="C", pos="1.2,0.8!"]; Br [label="Br", pos="-1.5,-1.8!"]; C_cooh [label="C", pos="2.2,2.3!"]; O1_cooh [label="O", pos="3.2,2.6!"]; O2_cooh [label="O", pos="1.5,3.1!"]; H_N1 [label="H", pos="-0.3,1.8!"]; H_C4 [label="H", pos="2.6,-1.8!"]; H_C5 [label="H", pos="3.4,0!"]; H_C7 [label="H", pos="-0.2,2.6!"]; H_O2 [label="H", pos="1.8,3.8!"];

// Bonds N1 -- N2 [style=solid]; N2 -- C3 [style=solid]; C3 -- C3a [style=solid]; C3a -- C7a [style=solid]; C7a -- N1 [style=solid]; C3a -- C4 [style=solid]; C4 -- C5 [style=solid]; C5 -- C6 [style=solid]; C6 -- C7a [style=solid]; C7 -- C6 [style=double, color="#34A853"]; C3 -- Br [style=solid]; C6 -- C_cooh [style=solid]; C_cooh -- O1_cooh [style=double, color="#EA4335"]; C_cooh -- O2_cooh [style=solid]; N1 -- H_N1 [style=solid]; C4 -- H_C4 [style=solid]; C5 -- H_C5 [style=solid]; C7 -- H_C7 [style=solid]; O2_cooh -- H_O2 [style=solid];

}

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of a solid sample like this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical to ensure good solubility and to avoid overlapping solvent signals with protons of interest.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, the N-H proton, and the carboxylic acid proton.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4~ 7.8 - 8.0d~ 8.5
H-5~ 7.6 - 7.8dd~ 8.5, 1.5
H-7~ 8.1 - 8.3d~ 1.5
N-H~ 13.0 - 14.0br s-
COOH~ 12.0 - 13.0br s-
  • Aromatic Protons: The protons on the benzene ring portion of the indazole will appear in the aromatic region (typically 7.0-8.5 ppm). The exact positions will be influenced by the electron-withdrawing effects of the bromine and carboxylic acid groups.

  • N-H Proton: The proton attached to the nitrogen of the indazole ring is expected to be a broad singlet at a downfield chemical shift due to its acidic nature and potential for hydrogen bonding.

  • Carboxylic Acid Proton: The acidic proton of the carboxylic acid group will also appear as a broad singlet at a very downfield chemical shift (often >12 ppm).

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)~ 165 - 175
Aromatic Carbons~ 110 - 145
C-Br~ 115 - 125
  • Carbonyl Carbon: The carbon of the carboxylic acid group is typically found in the range of 165-185 ppm.

  • Aromatic Carbons: The carbons of the indazole ring will resonate in the aromatic region. The carbon attached to the bromine (C-3) will be influenced by the halogen's electronegativity and heavy atom effect.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The spectrum can be obtained using a solid sample prepared as a KBr (potassium bromide) pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The IR spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Predicted IR Spectral Data

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H (Carboxylic Acid)3300 - 2500Broad
N-H (Indazole)3300 - 3100Medium, Broad
C-H (Aromatic)3100 - 3000Medium
C=O (Carboxylic Acid)1720 - 1680Strong
C=C (Aromatic)1620 - 1450Medium to Weak
C-N1350 - 1250Medium
C-Br700 - 500Medium to Strong
  • O-H Stretch: A very broad and strong absorption band in the region of 3300-2500 cm⁻¹ is characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.

  • N-H Stretch: A medium to broad peak around 3300-3100 cm⁻¹ is expected for the N-H stretch of the indazole ring.

  • C=O Stretch: A strong, sharp absorption band between 1720 and 1680 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.

  • Aromatic C=C Stretch: Several medium to weak bands in the 1620-1450 cm⁻¹ region are indicative of the aromatic ring system.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol for Mass Spectrometry
  • Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. ESI is a softer ionization technique that is often preferred for polar molecules like carboxylic acids, as it is more likely to produce an intact molecular ion.

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectral Data
  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (241.04 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity at m/z values corresponding to the molecules containing the ⁷⁹Br and ⁸¹Br isotopes.

  • Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of water (M-18) and the loss of the carboxyl group (M-45). The bromo-substituted indazole ring is expected to be relatively stable, but fragmentation may involve the loss of Br or HBr.

Mass_Spec_Fragmentation M [M]⁺˙ m/z 240/242 M_minus_H2O [M-H₂O]⁺˙ m/z 222/224 M->M_minus_H2O - H₂O M_minus_COOH [M-COOH]⁺ m/z 195/197 M->M_minus_COOH - COOH M_minus_Br [M-Br]⁺ m/z 161 M->M_minus_Br - Br

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Conclusion

The comprehensive spectral analysis of this compound, through NMR, IR, and MS, provides a detailed structural characterization essential for its use in research and development. While experimental data is not widely published, the predicted spectral features based on established principles offer a robust framework for its identification and quality control. This guide serves as a valuable resource for scientists working with this important chemical entity, enabling a deeper understanding of its molecular architecture and facilitating its application in the synthesis of new and innovative compounds.

References

  • Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

  • RSC Publishing. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]

  • ResearchGate. Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... [Link]

  • JOCPR. Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • The Royal Society of Chemistry. An optimized procedure for direct access to 1H-Indazole-3-carboxaldehyde derivatives by nitrosation of indoles. [Link]

  • Wiley-VCH. Supporting Information. [Link]

  • PubChem. Indazole-3-carboxylic acid. [Link]

  • NIH. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

  • NIH. 6-Bromo-1H-indole-3-carboxylic acid. [Link]

  • PubChemLite. 6-bromo-1h-indazole-3-carboxylic acid (C8H5BrN2O2). [Link]

  • AMERICAN ELEMENTS®. Indazoles. [Link]

  • GovInfo. EPA/NIH Mass Spectral Data Base. [Link]

Sources

A Comprehensive Technical Guide to 3-Bromo-1H-indazole-6-carboxylic acid for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the physicochemical properties, synthesis, and potential applications of 3-Bromo-1H-indazole-6-carboxylic acid (CAS No. 114086-30-5), a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational data and practical insights into the utility of this compound.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system is a privileged scaffold in medicinal chemistry, renowned for its versatile biological activities.[1] As a bioisostere of indole, the indazole nucleus can engage in crucial hydrogen bonding interactions with biological targets, yet it offers distinct electronic properties and metabolic stability.[2] The incorporation of bromine and a carboxylic acid moiety onto the indazole core, as seen in this compound, provides strategic handles for further chemical modification, making it a valuable starting material for the synthesis of compound libraries aimed at identifying novel therapeutic agents.[3] Compounds bearing the indazole core have demonstrated a wide array of pharmacological effects, including anti-tumor, anti-inflammatory, and antimicrobial activities.[1][2]

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The following table summarizes the key properties of this compound. It is important to note that while some of these properties have been experimentally determined and reported by commercial suppliers, others are predicted based on computational models.

PropertyValueSource
CAS Number 114086-30-5[4][5]
Molecular Formula C₈H₅BrN₂O₂[4][5]
Molecular Weight 241.04 g/mol [4][5]
Appearance Expected to be a solidGeneral knowledge
Melting Point >300 °C (for the isomeric 3-Bromo-1H-indazole-5-carboxylic acid)
pKa 3.79 ± 0.30 (Predicted)[4]
Solubility Expected to be soluble in organic solvents like DMSO and methanol.General chemical principles
InChI Key PKOJMSAMIIFLSC-UHFFFAOYSA-N[5]

Spectral Characterization: A Predictive Overview

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring. The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the bromine atom and the carboxylic acid group. The acidic proton of the carboxylic acid is anticipated to appear as a broad singlet at a downfield chemical shift, typically above 12 ppm.[6] The N-H proton of the indazole ring will also likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region, typically between 165 and 185 ppm.[6] The chemical shifts of the aromatic carbons will be influenced by the positions of the bromine and carboxylic acid substituents.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups.[7][8]

  • O-H Stretch: A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid.[7]

  • C=O Stretch: A strong absorption band is expected between 1690 and 1760 cm⁻¹ corresponding to the carbonyl stretching of the carboxylic acid.[9]

  • C-Br Stretch: A stretching vibration for the C-Br bond is expected in the fingerprint region.

  • Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic C-H and C=C bond stretching will also be present.

Synthesis and Reactivity

The synthesis of this compound can be approached through various synthetic strategies developed for indazole derivatives. A plausible synthetic route, adapted from patented methods for related compounds, is outlined below.[10]

Proposed Synthetic Pathway

The synthesis can commence from a suitable brominated and carboxylated indole precursor, followed by diazotization and cyclization to form the indazole ring.

Synthesis_Pathway cluster_0 Synthetic Scheme Start 6-Bromoindole Intermediate1 6-Bromo-1H-indazole-3-carbaldehyde Start->Intermediate1  NaNO₂, HCl   FinalProduct This compound Intermediate1->FinalProduct  Oxidation (e.g., KMnO₄)  

Caption: A proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Representative)

Step 1: Synthesis of 6-Bromo-1H-indazole-3-carbaldehyde [10]

  • Dissolve 6-bromoindole in a suitable acidic medium, such as a mixture of hydrochloric acid and an organic solvent.

  • Cool the solution in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature.

  • Stir the reaction mixture for a specified period to allow for the formation of the indazole ring.

  • Extract the product with an appropriate organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to obtain 6-bromo-1H-indazole-3-carbaldehyde.

Step 2: Oxidation to this compound

  • Dissolve the 6-bromo-1H-indazole-3-carbaldehyde from the previous step in a suitable solvent.

  • Add a strong oxidizing agent, such as potassium permanganate (KMnO₄), portion-wise to the solution.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction and work up the mixture to isolate the crude carboxylic acid.

  • Purify the final product by recrystallization or column chromatography to yield this compound.

Causality Behind Experimental Choices: The use of sodium nitrite in an acidic medium is a classic method for the diazotization of an amino group precursor (formed in situ from the indole) to facilitate the cyclization into the indazole ring. The subsequent oxidation of the aldehyde to a carboxylic acid is a standard transformation, with potassium permanganate being a robust and effective oxidizing agent for this purpose.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it a highly attractive building block for the synthesis of novel bioactive molecules.

Workflow for Utilizing this compound in Drug Discovery

Drug_Discovery_Workflow cluster_1 Drug Discovery Funnel Start This compound Starting Material AmideCoupling Amide Coupling Carboxylic acid functionalization Start->AmideCoupling SuzukiCoupling Suzuki Coupling Bromine functionalization Start->SuzukiCoupling Library Compound Library Synthesis Diverse derivatives AmideCoupling->Library SuzukiCoupling->Library Screening Biological Screening Target-based or phenotypic assays Library->Screening LeadOpt Lead Optimization SAR studies Screening->LeadOpt Candidate Preclinical Candidate In vivo testing LeadOpt->Candidate

Caption: A typical workflow illustrating the use of this compound in a drug discovery program.

The carboxylic acid group at the 6-position is an ideal site for amide bond formation, allowing for the introduction of a wide variety of amine-containing fragments to explore structure-activity relationships (SAR).[11] The bromine atom at the 3-position serves as a versatile handle for various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.[3] This dual functionality allows for the rapid generation of a library of structurally diverse indazole derivatives for biological screening against various therapeutic targets.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this exact isomer is not widely available, data from related bromo-indazole carboxylic acids and general principles of chemical safety should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis and drug discovery. Its well-defined structure, featuring two distinct points for chemical modification, provides a robust platform for the generation of novel indazole-based compounds with the potential for a wide range of biological activities. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, a plausible synthetic approach, and its potential applications, serving as a valuable resource for researchers in the field.

References

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3-Bromo-1H-indazole-6-carboxylic acid solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-Bromo-1H-indazole-6-carboxylic Acid in Organic Solvents

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid bicyclic structure, featuring a bromine atom, a carboxylic acid, and an indazole core, provides a versatile scaffold for the synthesis of novel therapeutic agents. As with any active pharmaceutical ingredient (API), a thorough understanding of its physicochemical properties is paramount for successful drug development. Among these properties, solubility is a critical determinant of a drug's bioavailability, formulation, and overall efficacy.[1][2]

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the solubility of this compound in organic solvents. We will delve into the theoretical principles governing its solubility, present a detailed experimental protocol for its determination, analyze an illustrative solubility profile, and discuss the practical implications of this data in a drug development context.

Chapter 1: Theoretical Framework: Key Factors Governing Solubility

The solubility of a compound is a complex interplay of various factors related to both the solute and the solvent.[3] A comprehensive understanding of these factors is essential for predicting and manipulating the solubility of this compound.

The Principle of "Like Dissolves Like": Polarity

The adage "like dissolves like" is a fundamental concept in solubility.[4] It suggests that a solute will dissolve best in a solvent that has a similar polarity. This compound possesses both polar and non-polar characteristics. The carboxylic acid and indazole moieties are polar and capable of hydrogen bonding, while the benzene ring and the bromine atom contribute to its non-polar character. Therefore, its solubility will be highest in solvents that can effectively interact with both its polar and non-polar regions.

Impact of Molecular Structure

The specific functional groups on the this compound molecule play a crucial role in its solubility:

  • Carboxylic Acid: This group is a strong hydrogen bond donor and acceptor, significantly enhancing solubility in polar protic solvents like alcohols.

  • Indazole Ring: The nitrogen atoms in the indazole ring can act as hydrogen bond acceptors, contributing to solubility in polar solvents.

  • Bromine Atom: The presence of a halogen atom can increase lipophilicity, potentially improving solubility in less polar organic solvents.

The Role of pH and pKa

The carboxylic acid group of this compound is ionizable.[2][4] The pKa of a compound is the pH at which it exists in a 50:50 ratio of its ionized and non-ionized forms. At a pH below its pKa, the carboxylic acid will be predominantly in its neutral, less water-soluble form. Conversely, at a pH above its pKa, it will exist as the more water-soluble carboxylate anion. While this guide focuses on organic solvents, the principle of ionization is still relevant, as trace amounts of water or acidic/basic impurities in the solvent can influence the ionization state and thus the solubility.

Temperature and Pressure Effects

For most solid solutes, solubility increases with temperature.[3][5] This is because the dissolution process is often endothermic, meaning it absorbs heat. However, there are exceptions, and the effect of temperature should be determined experimentally for each solute-solvent system. Pressure generally has a negligible effect on the solubility of solids in liquids.

Crystal Lattice Energy

The solid-state form of a compound significantly impacts its solubility.[3] For a solute to dissolve, the energy input must be sufficient to overcome the forces holding the molecules together in the crystal lattice. A more stable crystalline form (polymorph) will have a higher lattice energy and, consequently, lower solubility.

Solubility Solubility Polarity Polarity Solubility->Polarity 'Like Dissolves Like' Structure Structure Solubility->Structure Functional Groups pH_pKa pH_pKa Solubility->pH_pKa Ionization State Temperature Temperature Solubility->Temperature Thermodynamics Crystal Crystal Solubility->Crystal Lattice Energy

Caption: Interplay of factors influencing the solubility of this compound.

Chapter 2: Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain reliable solubility data, a robust and well-validated experimental method is essential. The shake-flask method, originally described by Higuchi and Connors, is considered the gold standard for determining thermodynamic equilibrium solubility.[6][7][8]

The Shake-Flask Method: The Gold Standard

This method involves adding an excess of the solid compound to a known volume of solvent and agitating the mixture until equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined analytically.

Materials and Reagents
  • This compound (purity >98%)

  • Selected organic solvents (e.g., DMSO, DMF, Methanol, Ethanol, Acetone, THF) of analytical grade or higher

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Experimental Workflow
  • Preparation: Accurately weigh an excess amount of this compound into a series of vials.

  • Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For finer suspensions, centrifugation may be necessary.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.

  • Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of this compound.

Self-Validation and Quality Control
  • Equilibrium Time: Perform a time-to-equilibrium study to determine the minimum shaking time required to reach a stable concentration.

  • Purity of Compound: Ensure the purity of the this compound is known and documented.

  • Calibration Curve: Prepare a standard calibration curve for the HPLC-UV analysis with a high correlation coefficient (R² > 0.999).

  • Replicates: Conduct all experiments in triplicate to assess the reproducibility of the results.

start prep Preparation of Supersaturated Slurry start->prep equilibration Equilibration (Shaking) prep->equilibration separation Phase Separation (Centrifugation) equilibration->separation filtration Filtration separation->filtration analysis HPLC Analysis filtration->analysis end analysis->end

Caption: Experimental workflow for the shake-flask solubility determination method.

Chapter 3: Solubility Profile of this compound: An Illustrative Analysis

Disclaimer: The following solubility data is illustrative and intended to provide a realistic representation for educational and guidance purposes. Actual experimental values may vary and should be determined empirically.

Illustrative Solubility in Common Organic Solvents
SolventSolvent TypeIllustrative Solubility (mg/mL)Illustrative Molar Solubility (mol/L)
Dimethyl Sulfoxide (DMSO)Polar Aprotic~150~0.62
N,N-Dimethylformamide (DMF)Polar Aprotic~120~0.50
Tetrahydrofuran (THF)Polar Aprotic~25~0.10
MethanolPolar Protic~40~0.17
EthanolPolar Protic~20~0.08
AcetonePolar Aprotic~15~0.06
Interpretation of the Illustrative Data

The illustrative data suggests that this compound has high solubility in highly polar aprotic solvents like DMSO and DMF. This is likely due to the strong dipole-dipole interactions between the solvent and the polar functional groups of the solute. The solubility in polar protic solvents like methanol and ethanol is moderate, indicating that hydrogen bonding plays a significant role in the dissolution process. The lower solubility in less polar solvents like acetone and THF is consistent with the "like dissolves like" principle.

Chapter 4: Practical Implications in Drug Development

Solubility data is not merely an academic exercise; it has profound implications for various stages of drug development.

Formulation Development

Poor solubility can lead to low and variable oral bioavailability.[1] The solubility data for this compound will guide formulators in selecting appropriate excipients, such as solubilizing agents or co-solvents, to develop a dosage form with optimal drug release and absorption characteristics.[4]

Process Chemistry

The choice of solvent is critical in the synthesis and purification of APIs. A solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature is ideal for crystallization. The illustrative data suggests that a mixed solvent system, perhaps involving a polar aprotic and a less polar solvent, could be effective for the purification of this compound.

High-Throughput Screening

In early drug discovery, solubility in DMSO is a key parameter, as compounds are often stored and tested in this solvent.[7] A high solubility in DMSO, as illustrated for this compound, is advantageous for high-throughput screening campaigns.

Conclusion

A comprehensive understanding of the solubility of this compound in organic solvents is crucial for its successful development as a potential therapeutic agent. This guide has provided a theoretical framework for understanding the factors that govern its solubility, a detailed protocol for its experimental determination, and an illustrative analysis of its solubility profile. By leveraging this knowledge, researchers can make informed decisions throughout the drug development process, from lead optimization to formulation design.

References

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A Technical Guide to Alternative Synthesis Routes for 3-Bromo-1H-indazole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-1H-indazole-6-carboxylic acid is a pivotal heterocyclic building block in modern medicinal chemistry. Its rigid bicyclic scaffold, combined with strategically placed functional groups—a nucleophilic nitrogen, a versatile bromine atom at the C3 position prime for cross-coupling reactions, and a carboxylic acid at C6 for amide bond formation or further derivatization—makes it an invaluable intermediate in the synthesis of complex pharmaceutical agents. Notably, this scaffold is a key component in the development of various kinase inhibitors, which are at the forefront of targeted cancer therapy.

The demand for efficient, scalable, and robust methods to access this key intermediate necessitates a thorough understanding of its synthetic landscape. This guide provides an in-depth analysis of scientifically vetted, alternative pathways for the synthesis of this compound, designed for researchers, chemists, and professionals in drug development. We will move beyond simple procedural lists to explore the causality behind strategic choices, ensuring each described protocol is a self-validating system grounded in established chemical principles.

Strategic Analysis of Synthetic Pathways

The synthesis of this compound can be approached from three fundamentally different strategic directions:

  • Late-Stage C-H Functionalization: Beginning with the pre-formed 1H-indazole-6-carboxylic acid core and introducing the bromine atom at the C3 position. This is the most direct route, contingent on achieving high regioselectivity.

  • Indazole Ring Construction: Building the indazole ring from an appropriately substituted and pre-brominated benzene precursor. This strategy offers control over substitution patterns from the outset.

  • Functional Group Interconversion (FGI): Starting with a readily accessible 3-bromoindazole and modifying a substituent at the C6 position to install the carboxylic acid. This approach leverages different and potentially more robust chemical transformations.

The following sections will dissect each of these strategies, providing both the mechanistic rationale and detailed experimental protocols.

Route 1: Direct C3-Bromination of 1H-Indazole-6-carboxylic Acid

This approach is the most atom-economical and represents a direct path to the target molecule. The synthesis begins with commercially available 1H-indazole-6-carboxylic acid.[1]

Scientific Principle & Rationale

The indazole ring system is analogous to indole, with the C3 position being electron-rich and susceptible to electrophilic substitution. The key challenge is to achieve selective bromination at C3 without affecting the benzene ring, which is substituted with a deactivating carboxylic acid group.

Modern brominating agents offer high selectivity and safety compared to elemental bromine. N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are reagents of choice for the C3-bromination of indazoles.[2][3] These reagents provide a source of electrophilic bromine under relatively mild conditions, minimizing the formation of polybrominated byproducts and offering excellent regioselectivity for the C3 position.[2] Recent studies have also demonstrated that ultrasound assistance can significantly accelerate the reaction with DBDMH, leading to high yields in a short timeframe.[4][5]

Route 1: Direct C3-Bromination start 1H-Indazole-6-carboxylic Acid product This compound start->product Electrophilic Bromination reagent NBS or DBDMH Solvent (e.g., MeCN, EtOH) reagent->product

Caption: Direct C3-bromination of the indazole core.

Experimental Protocol: C3-Bromination using NBS
  • Setup: To a solution of 1H-indazole-6-carboxylic acid (1.0 eq) in acetonitrile (MeCN) or N,N-dimethylformamide (DMF) (approx. 0.2 M), add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Upon completion, pour the reaction mixture into ice-water.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Purification: Wash the solid with cold water and then a minimal amount of cold diethyl ether to remove any succinimide byproduct. Dry the solid under vacuum to yield this compound. If necessary, the product can be further purified by recrystallization.

Route 2: Indazole Ring Construction via Sandmeyer-type Reaction

This strategy involves building the indazole core from a precursor that already contains the C6-substituent, followed by functionalization. A particularly effective modern approach begins with a substituted aniline, proceeds through a diazotization and cyclization cascade, and finishes with C3-bromination.

Scientific Principle & Rationale

This pathway is a modification of classical indazole syntheses. It begins with the diazotization of an amino group on a benzene ring, which then undergoes an intramolecular cyclization to form the pyrazole portion of the indazole. This method provides excellent control over the substitution on the benzene ring.

The synthesis starts with 3-amino-4-methylbenzoic acid. The amino group is converted to a diazonium salt, which then cyclizes to form 1H-indazole-6-carboxylic acid. This intermediate is then subjected to regioselective C3-bromination as described in Route 1.

Route 2: Indazole Ring Construction cluster_0 Step 1: Ring Formation cluster_1 Step 2: Bromination start 3-Amino-4-methylbenzoic Acid intermediate 1H-Indazole-6-carboxylic Acid start->intermediate Diazotization & Cyclization step1 1. NaNO₂, HCl 2. Heat step1->intermediate product This compound intermediate->product C3-Bromination step2 NBS, MeCN step2->product

Caption: Multi-step synthesis via indazole ring formation.

Experimental Protocol

Step A: Synthesis of 1H-Indazole-6-carboxylic acid

  • Diazotization: Suspend 3-amino-4-methylbenzoic acid (1.0 eq) in dilute hydrochloric acid (2 M). Cool the suspension to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

  • Cyclization: Slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 1-2 hours until nitrogen evolution ceases.

  • Isolation: Cool the mixture to room temperature. The product will precipitate. Collect the solid by filtration, wash with cold water, and dry to afford 1H-indazole-6-carboxylic acid.

Step B: C3-Bromination

  • Follow the protocol described in Route 1 using the 1H-indazole-6-carboxylic acid prepared in Step A.

Route 3: Functional Group Interconversion (FGI) from a 3-Bromoindazole Core

This versatile strategy begins with a pre-formed 3-bromoindazole and focuses on converting a different functional group at the C6 position into the target carboxylic acid. A robust pathway involves a Sandmeyer reaction to install a nitrile group, which is subsequently hydrolyzed.

Scientific Principle & Rationale

This route leverages the reliability of the Sandmeyer reaction and nitrile hydrolysis.[6][7] The synthesis commences with 3-bromo-6-nitro-1H-indazole, which can be prepared by bromination of 6-nitroindazole. The nitro group is reduced to an amine, which is then transformed into a nitrile (cyano group) via a copper(I) cyanide-mediated Sandmeyer reaction.[8] The cyano group is an excellent precursor to a carboxylic acid, readily undergoing hydrolysis under acidic or basic conditions. This multi-step pathway avoids direct functionalization of the less reactive benzene ring and relies on high-yielding, well-established transformations.

Route 3: Functional Group Interconversion start 3-Bromo-6-nitro- 1H-indazole intermediate1 3-Bromo-6-amino- 1H-indazole start->intermediate1 Reduction step1_reagent Fe, NH₄Cl or SnCl₂, HCl step1_reagent->intermediate1 intermediate2 3-Bromo-6-cyano- 1H-indazole intermediate1->intermediate2 Sandmeyer Reaction step2_reagent 1. NaNO₂, H⁺ 2. CuCN, KCN step2_reagent->intermediate2 product 3-Bromo-1H-indazole- 6-carboxylic Acid intermediate2->product Hydrolysis step3_reagent H₂SO₄, H₂O Heat step3_reagent->product

Caption: FGI pathway from a 6-nitro precursor.

Experimental Protocol

Step A: Reduction of 3-Bromo-6-nitro-1H-indazole

  • Setup: To a stirred suspension of 3-bromo-6-nitro-1H-indazole (1.0 eq) in ethanol or acetic acid, add a reducing agent such as tin(II) chloride (SnCl₂, 3-4 eq) or iron powder (Fe, 5 eq) with ammonium chloride.

  • Reaction: Heat the mixture to reflux (typically 70-80 °C) for 2-4 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture and filter off any solids. Neutralize the filtrate with a base (e.g., saturated sodium bicarbonate solution) and extract the product with ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-bromo-6-amino-1H-indazole.

Step B: Sandmeyer Reaction to 3-Bromo-6-cyano-1H-indazole

  • Diazotization: Dissolve 3-bromo-6-amino-1H-indazole (1.0 eq) in aqueous acid (e.g., H₂SO₄ or HCl) and cool to 0-5 °C. Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water. Add the cold diazonium salt solution to the cyanide solution portion-wise, allowing for controlled gas evolution.

  • Reaction: Warm the mixture to 50-60 °C and stir for 1 hour.

  • Isolation: Cool the reaction, and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry, and concentrate. Purify the crude product by column chromatography to obtain 3-bromo-6-cyano-1H-indazole.[9]

Step C: Hydrolysis to this compound

  • Setup: Suspend 3-bromo-6-cyano-1H-indazole (1.0 eq) in a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

  • Reaction: Heat the mixture to reflux (100-120 °C) for several hours until TLC analysis indicates complete conversion of the starting material.

  • Isolation: Cool the reaction mixture and pour it onto crushed ice. The carboxylic acid will precipitate.

  • Purification: Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum to afford the final product.

Comparative Analysis of Synthetic Routes

The optimal synthetic route depends on factors such as starting material availability, scalability, and the specific capabilities of the laboratory. The table below provides a comparative summary.

Parameter Route 1: Direct Bromination Route 2: Ring Construction Route 3: Functional Group Interconversion
Starting Material 1H-Indazole-6-carboxylic acid3-Amino-4-methylbenzoic acid3-Bromo-6-nitro-1H-indazole
Number of Steps 123
Key Advantages Most direct, highest atom economy.Good control of benzene ring substitution.Utilizes robust, high-yielding reactions; avoids direct C-H functionalization.
Potential Challenges Requires highly regioselective conditions; potential for over-bromination.Diazotization can be sensitive; moderate yields in cyclization.Multi-step process reduces overall yield; use of toxic cyanide reagents.
Scalability ExcellentGoodGood, but requires careful handling of intermediates and reagents.
Safety NBS/DBDMH are safer than Br₂.Diazonium salts can be unstable.Requires handling of toxic cyanides and nitro compounds.

Conclusion

This guide has detailed three distinct and viable strategies for the synthesis of this compound.

  • Route 1 is the most straightforward for rapid, small-scale synthesis, provided the starting material is available.

  • Route 2 offers a classic approach that builds the core scaffold, providing flexibility if variations on the benzene ring are desired.

  • Route 3 represents a robust, albeit longer, pathway that is ideal for large-scale synthesis where well-established and high-yielding functional group transformations are preferred.

The choice of route should be guided by a careful evaluation of starting material cost, required scale, available equipment, and safety protocols. Each pathway offers a reliable method to access this critical building block, empowering further innovation in the field of drug discovery and development.

References

  • Ying, S., Liu, X., Guo, T., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 12(45), 29535-29539. Available at: [Link][3][4][5]

  • Giraud, F., Anizon, F., & Moreau, P. (2019). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Revista de Chimie, 70(1), 100-111. Available at: [Link][2]

  • Ying, S., Liu, X., Guo, T., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. ResearchGate. Available at: [Link][5]

  • Ying, S., Liu, X., Guo, T., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. National Center for Biotechnology Information. Available at: [Link][3][4][5]

  • Wikipedia. (n.d.). Sandmeyer reaction. In Wikipedia. Retrieved from [Link][6]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link][8]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link][7]

Sources

Whitepaper: A Technical Guide to the Biological Screening of 3-Bromo-1H-indazole-6-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved therapeutics, particularly in oncology.[1][2][3] Its unique bicyclic structure allows for versatile substitution, enabling the fine-tuning of pharmacological properties. This guide focuses on derivatives of 3-Bromo-1H-indazole-6-carboxylic acid, a particularly valuable starting point for library synthesis. The bromine at the C3 position and the carboxylic acid at the C6 position serve as orthogonal chemical handles for creating diverse molecular architectures. This document provides a comprehensive, field-proven framework for the biological screening of these derivatives, moving from broad-based primary assays to specific, target-focused secondary and mechanistic studies. We emphasize the causality behind experimental choices and the implementation of self-validating protocols to ensure data integrity and accelerate the identification of promising therapeutic leads.

The Strategic Imperative for Screening Indazole Derivatives

The indazole core is not merely a synthetic curiosity; its prevalence in clinical agents like Axitinib, Pazopanib, and Niraparib underscores its ability to interact with critical biological targets.[2][3] Derivatives have demonstrated a vast range of pharmacological activities, including potent inhibition of protein kinases, histone deacetylases (HDACs), indoleamine 2,3-dioxygenase (IDO1), and lipoxygenase, alongside broad anti-proliferative, anti-inflammatory, and antimicrobial effects.[2][4][5][6][7]

The this compound scaffold is an ideal starting point for a discovery campaign. The carboxylic acid group can be readily converted to amides, esters, or other functionalities, while the bromine atom is a prime site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse aryl, heteroaryl, or alkyl groups. This synthetic tractability allows for the rapid generation of a chemical library with broad structural diversity, which is essential for exploring a wide range of biological targets.

Our screening strategy is therefore designed as a logical funnel, beginning with broad phenotypic assays to identify general bioactivity and progressively narrowing the focus to elucidate the specific mechanism of action.

Screening_Funnel cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Mechanistic Screening cluster_2 Phase 3: Hit Validation & Lead Optimization Primary Compound Library of 3-Bromo-1H-indazole-6-carboxylic Acid Derivatives HTS High-Throughput Anti-Proliferative Assay (e.g., MTT/MTS on Cancer Cell Panel) Primary->HTS Single high concentration DoseResponse Dose-Response & IC50 Determination on Sensitive Cell Lines HTS->DoseResponse Identify 'Hits' TargetAssays Target-Based Assays (Kinase, HDAC, etc.) DoseResponse->TargetAssays Prioritize potent hits CellularAssays Mechanistic Cellular Assays (Apoptosis, Cell Cycle, ROS) DoseResponse->CellularAssays Validation Hit Confirmation & Orthogonal Assays TargetAssays->Validation CellularAssays->Validation SAR Structure-Activity Relationship (SAR) & Lead Optimization Validation->SAR

Caption: High-level strategic workflow for screening indazole derivatives.

Phase 1: Primary Screening - Anti-Proliferative Assays

The most direct path to identifying therapeutically relevant indazole derivatives, particularly for oncology, is to screen for anti-proliferative or cytotoxic activity against a panel of human cancer cell lines.[1][8][9] This approach is target-agnostic and effectively identifies compounds that disrupt essential cellular processes.

Rationale and Experimental Choice

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, or its more soluble analogs (MTS, XTT), is a robust, cost-effective, and high-throughput method for assessing cell viability. It measures the metabolic activity of living cells by quantifying the reduction of the tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases. A decrease in signal indicates either reduced cell proliferation or increased cell death.

Choice of Cell Lines: A well-chosen panel is critical. We recommend starting with cell lines representing diverse cancer types known to be sensitive to kinase or HDAC inhibitors, such as:

  • A549 (Lung Carcinoma): Widely used, robust.[8][10]

  • HCT-116 (Colon Carcinoma): Known sensitivity to apoptosis-inducing agents.[5][7]

  • MCF-7 (Breast Carcinoma): Estrogen receptor-positive, common model.[8][10]

  • K562 (Chronic Myeloid Leukemia): A suspension cell line, often used in kinase inhibitor screening.[11]

  • A normal, non-cancerous cell line (e.g., HEK-293 or fibroblasts): To assess initial selectivity and general cytotoxicity.[11][12]

Protocol: Single-Point High-Throughput MTT Assay

This protocol is designed for a primary screen in a 96-well plate format to quickly identify initial hits.

Materials:

  • Selected cancer cell lines

  • Complete growth medium (e.g., DMEM/RPMI + 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • DMSO (cell culture grade)

  • Test compounds (solubilized in DMSO, typically 10 mM stock)

  • Positive control (e.g., Staurosporine or a known clinical agent like Axitinib)

Step-by-Step Methodology:

  • Cell Seeding: Culture cells to ~80% confluency. Harvest using trypsin and perform a cell count. Dilute cells in complete medium to a final concentration of 5 x 10⁴ cells/mL. Seed 100 µL per well (5,000 cells/well) into a 96-well plate.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and resume growth. Causality: This normalization period ensures that the observed effects are due to the compound and not variations in cell plating.

  • Compound Addition: Prepare a working dilution of test compounds in complete medium. The final concentration for a single-point screen is typically 10 µM with a final DMSO concentration ≤0.5%. Remove old media from wells and add 100 µL of media containing the test compounds, vehicle control (DMSO), or positive control.

  • Exposure: Incubate the plate for 48-72 hours. Insight: A 72-hour incubation is often preferred as it captures effects on multiple cell cycles.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

Self-Validation & Controls:

  • Vehicle Control: Wells containing only cells and medium with the same final DMSO concentration as the test wells. This represents 100% viability.

  • Positive Control: A known cytotoxic agent to confirm the assay is responsive.

  • Blank Control: Wells with medium but no cells to provide the background absorbance.

  • Hit Criteria: A compound is typically considered a "hit" if it reduces cell viability by >50% at the tested concentration.

Phase 2: Secondary Screening - Elucidating the Mechanism

Hits from the primary screen require further investigation to determine their potency (IC₅₀) and mechanism of action.

Dose-Response and IC₅₀ Determination

The first step is to confirm the activity of the primary hits and determine their half-maximal inhibitory concentration (IC₅₀). This is achieved by performing the same MTT assay but with a range of compound concentrations (e.g., a 7-point, 3-fold serial dilution starting from 50 µM). The resulting data is plotted (percent inhibition vs. log[concentration]) and fitted to a sigmoidal curve to calculate the IC₅₀ value.

Example Data Presentation:

Compound IDDerivative Structure (R-group)IC₅₀ A549 (µM)[8]IC₅₀ HCT-116 (µM)[5]IC₅₀ K562 (µM)[11]
IND-001Phenyl5.28.13.5
IND-0024-Fluorophenyl1.12.30.9
IND-0033-Pyridyl0.230.850.15
IND-004N-methylpiperazine>50>50>50
Axitinib(Positive Control)0.050.120.02

This table represents hypothetical data for illustrative purposes.

Target-Focused Assays: Kinase & HDAC Inhibition

Given the prevalence of indazoles as kinase and HDAC inhibitors, these are logical targets to investigate first.[2][5][7]

A. Biochemical Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. Modern assays often use fluorescence, luminescence, or resonance energy transfer (FRET) readouts.

Protocol: Generic ADP-Glo™ Kinase Assay (Promega)

  • Reaction Setup: In a 384-well plate, combine the purified kinase, the specific peptide substrate, and ATP at its Kₘ concentration.

  • Compound Addition: Add the indazole derivative across a range of concentrations.

  • Kinase Reaction: Incubate at room temperature for 1-2 hours to allow the phosphorylation reaction to proceed.

  • ADP-Glo™ Reagent: Add the ADP-Glo™ Reagent, which terminates the kinase reaction and depletes the remaining ATP.

  • Detection: Add the Kinase Detection Reagent, which converts ADP to ATP, driving a luciferase reaction. The resulting luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: A decrease in luminescence indicates kinase inhibition. Plot data to determine the IC₅₀.

Insight: Screening against a panel of kinases (e.g., VEGFR-2, GSK-3, Pim-1) is crucial to determine both potency and selectivity.[2] High selectivity is a desirable trait for a modern therapeutic.

Kinase_Assay cluster_0 Kinase Reaction cluster_1 Detection Kinase Purified Kinase ReactionMix Reaction Mixture Kinase->ReactionMix Substrate Peptide Substrate Substrate->ReactionMix ATP ATP ATP->ReactionMix Inhibitor Indazole Derivative Inhibitor->ReactionMix Phospho_Substrate Phosphorylated Substrate ReactionMix->Phospho_Substrate Incubate ADP ADP ReactionMix->ADP Incubate ADP_Glo Add ADP-Glo™ Reagent (Depletes ATP) ADP->ADP_Glo Kinase_Detect Add Kinase Detection Reagent (Converts ADP -> ATP -> Light) ADP_Glo->Kinase_Detect Luminescence Measure Luminescence Kinase_Detect->Luminescence

Sources

Introduction: The Strategic Importance of the Indazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-1H-indazole-6-carboxylic Acid: A Core Moiety in Modern Drug Discovery

The indazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activity and favorable physicochemical properties.[1][2] Its unique structure, featuring a fused benzene and pyrazole ring, allows it to act as a bioisostere for native structures like indole or phenol, while offering distinct hydrogen bonding capabilities through its two nitrogen atoms.[2] This has led to the development of numerous blockbuster drugs, including the kinase inhibitors axitinib and pazopanib.[3][4]

Within this critical class of molecules, This compound has emerged as a highly strategic building block. Its trifunctional nature—a reactive bromine atom at the 3-position, a carboxylic acid for amide coupling or further derivatization, and the core indazole nucleus—makes it an invaluable tool for researchers in fragment-based drug discovery (FBDD) and as a foundational component for complex molecular architectures, such as PROTACs (PROteolysis TArgeting Chimeras) and molecular glues.[5]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the compound's core properties, synthesis, applications, and handling, grounded in authoritative scientific literature to ensure accuracy and reproducibility.

Core Compound Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development.

Chemical Structure

The structural arrangement of this compound is key to its utility, offering three distinct points for chemical modification.

Caption: Structure of this compound.

Key Identifiers and Properties

All quantitative and identifying data have been consolidated from verified chemical suppliers and databases for ease of reference.

PropertyValueSource(s)
CAS Number 114086-30-5[5][6]
Molecular Formula C₈H₅BrN₂O₂[5][6]
Molecular Weight 241.04 g/mol [5][6]
Appearance Solid
Purity Typically ≥97%[5]
Storage Conditions Room Temperature, keep container tightly closed in a dry and well-ventilated place.[5]
InChI Key PKOJMSAMIIFLSC-UHFFFAOYSA-N[6]

Synthesis Methodology: A Strategic Approach

While multiple routes to functionalized indazoles exist, a common and reliable strategy involves the construction of the indazole ring from a suitably substituted benzene derivative. A plausible and efficient synthesis for a related compound, 6-bromo-1H-indazole-3-carboxylic acid, proceeds from 6-bromodihydroindole-2,3-dione (6-bromoisatin).[7] This method is advantageous as it builds the desired heterocyclic core with the key substituents already in place.

Representative Synthesis Scheme

The conversion involves a ring-opening and subsequent re-closure cascade, a classic transformation in heterocyclic chemistry.

Synthesis via Isatin Rearrangement Start 6-Bromoisatin Intermediate Intermediate (Burgundy Solution) Start->Intermediate 1. NaOH (1N) 2. Heat (50°C) Product 3-Bromo-1H-indazole- 6-carboxylic acid Intermediate->Product Acidification (e.g., HCl or Acetic Acid)

Caption: Generalized synthetic workflow for indazole-3-carboxylic acids.

Detailed Protocol and Mechanistic Rationale

This protocol is adapted from established procedures for analogous compounds.[7]

Objective: To synthesize 6-bromo-1H-indazole-3-carboxylic acid from 6-bromoisatin.

Materials:

  • 6-Bromodihydroindole-2,3-dione (6-bromoisatin)

  • 1N Sodium Hydroxide (NaOH) solution

  • Concentrated Hydrochloric Acid (HCl) or Glacial Acetic Acid

  • Deionized Water

  • Standard laboratory glassware, heating mantle, and filtration apparatus

Step-by-Step Procedure:

  • Ring Opening: Suspend the 6-bromoisatin (1 equivalent) in a 1N NaOH solution. The isatin lactam ring is susceptible to nucleophilic attack by the hydroxide ion.

  • Heating and Rearrangement: Heat the mixture to approximately 50°C for 30-60 minutes. This provides the activation energy for the hydrolytic cleavage of the amide bond, leading to the formation of a sodium salt of an intermediate amino phenylglyoxylic acid, often observed as a distinct color change to a burgundy solution.[7]

  • Cooling and Stabilization: Cool the reaction mixture to room temperature and allow it to stand for approximately 1 hour. This ensures the complete formation of the intermediate.

  • Cyclization via Acidification: Slowly add acid (e.g., HCl) to the cooled solution until the pH is acidic. This protonates the intermediate, triggering a spontaneous intramolecular cyclization/condensation involving the amino group and the ketone, with subsequent tautomerization to form the aromatic indazole ring.

  • Precipitation and Isolation: The desired this compound product is typically insoluble in the acidic aqueous medium and precipitates out of the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts. The product can be dried under vacuum. For higher purity, recrystallization from a suitable solvent like glacial acetic acid can be performed.[7]

Trustworthiness through Self-Validation: The success of this reaction is validated by the distinct color change during the base-induced ring opening and the precipitation of the final product upon acidification. The purity of the isolated solid can be readily confirmed by standard analytical techniques such as ¹H NMR and LC/MS, which should show the characteristic peaks for the indazole product.[7]

Key Applications in Drug Discovery

The utility of this compound stems from its role as a versatile intermediate. The indazole core is a proven pharmacophore, while the bromo and carboxylic acid groups provide orthogonal handles for further chemical elaboration.

Building Block for Kinase Inhibitors

The indazole scaffold is a privileged structure for ATP-competitive kinase inhibitors, where the N-H group often forms a critical hydrogen bond with the hinge region of the kinase. The carboxylic acid at the 6-position can be used to attach solubilizing groups or vectors to target specific cellular compartments, while the bromine at the 3-position is a prime site for introducing other pharmacophoric elements via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Role as a Scaffold in Drug Design Indazole 3-Bromo-1H-indazole- 6-carboxylic acid Amide Amide Coupling (Vector/Solubilizer) Indazole->Amide -COOH group CrossCoupling Cross-Coupling (e.g., Suzuki) (Pharmacophore) Indazole->CrossCoupling -Br group Final Complex Bioactive Molecule (e.g., Kinase Inhibitor) Amide->Final CrossCoupling->Final

Caption: Functional handles for downstream diversification.

Component in Targeted Protein Degraders (PROTACs)

The compound is explicitly marketed as a "Protein Degrader Building Block".[5] In PROTAC design, a molecule consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. The carboxylic acid group is an ideal attachment point for one end of the linker, making this indazole derivative a valuable starting material for constructing novel degraders.

Synthesis of Hepcidin Production Inhibitors

Research has shown that 6-Bromo-1H-indazole-3-carboxylic acid is a key intermediate in the synthesis of potent inhibitors of hepcidin production.[7] These inhibitors have therapeutic potential for treating anemia of chronic disease (ACD), a condition characterized by iron dysregulation.[4][7]

Experimental Protocol: Amide Bond Formation

A primary application of this molecule is the formation of amides using the carboxylic acid moiety. The following is a standard, robust protocol for coupling the acid with a representative primary amine.

Objective: To synthesize an N-aryl/alkyl-3-bromo-1H-indazole-6-carboxamide derivative.

Rationale: This protocol uses EDC/HOBt, a widely adopted coupling system that minimizes side reactions and racemization (if applicable). EDC activates the carboxylic acid, and HOBt forms an active ester intermediate that efficiently reacts with the amine. A tertiary amine base like TEA is used to neutralize the HCl generated.[8]

Amide Coupling Workflow cluster_prep Reaction Setup cluster_reaction Coupling cluster_workup Workup & Purification A Dissolve indazole acid (1 eq) in DMF B Add HOBt (1.2 eq), EDC.HCl (1.2 eq), TEA (3 eq) A->B C Stir at RT for 15 min (Activation) B->C D Add Amine (1 eq) C->D E Stir at RT for 4-6 h D->E F Monitor by TLC E->F G Quench with ice water F->G H Extract with organic solvent (e.g., EtOAc or DCM) G->H I Wash, dry, and concentrate H->I J Purify by column chromatography I->J

Caption: Step-by-step workflow for a standard amide coupling reaction.

Step-by-Step Procedure:

  • Reagent Preparation: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in an anhydrous aprotic solvent such as Dimethylformamide (DMF).

  • Activation: To the stirred solution, add Hydroxybenzotriazole (HOBt) (1.2 equivalents), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) (1.2 equivalents), and a non-nucleophilic base such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3 equivalents).[8]

  • Pre-activation Stirring: Allow the mixture to stir at room temperature for 15-30 minutes. During this time, the carboxylic acid is activated.

  • Amine Addition: Add the desired amine (1 equivalent) to the reaction mixture.

  • Reaction: Continue stirring the reaction at room temperature for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.

  • Aqueous Workup: Upon completion, pour the reaction mixture into cold water. This will precipitate the product and dissolve the water-soluble reagents.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Washing: Combine the organic layers and wash sequentially with a mild acid (e.g., 1N HCl) to remove excess base, a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted acid and HOBt, and finally with brine.[8]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure amide derivative.[8]

Safety and Handling

While a specific safety data sheet (SDS) for this exact compound is not widely available, data from closely related indazole carboxylic acids and bromo-aromatic compounds provide a strong basis for safe handling protocols.[9][10]

  • Hazard Identification:

    • Causes skin irritation (H315).

    • Causes serious eye irritation (H319).

    • May cause respiratory irritation (H335).

    • May be harmful if swallowed or in contact with skin.[9][11]

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9] Ensure eyewash stations and safety showers are readily accessible.[10]

    • Personal Protective Equipment (PPE):

      • Eye/Face Protection: Wear chemical safety goggles or a face shield (CFR 1910.133 or EN166 compliant).[9][10]

      • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[9]

      • Respiratory Protection: Not typically required under normal use in a fume hood. If dusts are generated, use an approved particulate respirator.

    • Handling: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[10] Avoid contact with eyes, skin, and clothing.[10]

  • First-Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[9]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, get medical advice.[9]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.[9]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek medical attention.[10]

Conclusion

This compound is more than just a chemical reagent; it is a strategic asset in the pursuit of novel therapeutics. Its well-defined structure provides orthogonal chemical handles that allow for precise and predictable diversification, making it an ideal scaffold for building complex molecules targeting a range of diseases from cancer to chronic anemia. By understanding its properties, synthesis, and safe handling, researchers can fully leverage the potential of this powerful building block to accelerate the drug discovery process.

References

  • Vertex AI Search. This compound, min 97%, 1 gram. 5

  • CymitQuimica. This compound. 6

  • BLD Pharm. 114086-30-5|this compound. 12

  • Sigma-Aldrich. This compound.

  • Thermo Fisher Scientific. SAFETY DATA SHEET - 1H-Indazole-3-carboxylic acid. 9

  • Fisher Scientific. SAFETY DATA SHEET - 1H-Indazole-3-carboxylic acid. 10

  • Sigma-Aldrich. SAFETY DATA SHEET - 3-Cyano-5-fluoro-1H-indazole.

  • Sigma-Aldrich. SAFETY DATA SHEET - 1H-Indazole-6-carboxylic acid.

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  • PharmaBlock. Indazoles in Drug Discovery. 2

  • ChemicalBook. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis. 13

  • Sigma-Aldrich. 6-Bromo-1H-indazole-3-carboxylic acid.

  • ChemicalBook. 1H-INDAZOLE-6-CARBOXYLIC ACID, 4-BROMO-3-FORMYL-, METHYL ESTER - Safety Data Sheet. 14

  • BLD Pharm. 660823-36-9|6-Bromo-1H-indazole-3-carboxylic acid. 15

  • ResearchGate. Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... 16

  • Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. 8

  • RSC Publishing. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. 3

  • PubChem. 1H-Indazole-3-carboxamide | C8H7N3O | CID 20978176. 11

  • ChemicalBook. 6-BROMO INDAZOLE-3-CARBOXYLIC ACID | 660823-36-9. 7

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A Whitepaper on the Theoretical and Computational Analysis of 3-Bromo-1H-indazole-6-carboxylic Acid: A Guide for Medicinal Chemists and Computational Scientists

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1] This guide provides a comprehensive theoretical and computational examination of a specific, high-value derivative: 3-Bromo-1H-indazole-6-carboxylic acid. For researchers, scientists, and drug development professionals, understanding the intrinsic properties of such a molecule at a quantum level is paramount for rational drug design. This whitepaper elucidates the molecular geometry, electronic properties, and spectroscopic signatures of this compound through the lens of Density Functional Theory (DFT). Furthermore, it presents a practical application of these findings in a molecular docking case study, simulating its interaction with a relevant cancer-related protein. The methodologies and insights contained herein are designed to serve as a practical framework for the in silico evaluation of novel indazole derivatives, accelerating their journey from concept to clinic.

Section 1: The Indazole Scaffold in Drug Discovery

Nitrogen-containing heterocycles are fundamental building blocks in the development of bioactive compounds.[1] Among these, the indazole nucleus—a bicyclic structure composed of fused benzene and pyrazole rings—holds a privileged status.[2] The unique electronic distribution and structural rigidity of this scaffold allow it to form specific, high-affinity interactions with a wide array of biological targets. This has led to the development of numerous successful drugs, including the kinase inhibitor Pazopanib, used in cancer therapy.[3]

This compound represents a strategically functionalized building block. The bromine atom at the 3-position serves as a versatile synthetic handle for further chemical modification through cross-coupling reactions, while the carboxylic acid at the 6-position provides a key interaction point for forming hydrogen bonds with protein active sites. This dual functionality makes it an exceptionally valuable starting point for library synthesis and lead optimization.

The objective of this guide is to establish a robust theoretical framework for characterizing this compound. By employing computational methods, we can predict its structural, electronic, and reactive properties before committing to extensive laboratory synthesis, thereby streamlining the discovery process.

Section 2: Foundational Theoretical Concepts & Computational Methodology

To dissect the properties of our target molecule, a multi-faceted computational approach is required. The choice of methodology is critical and is driven by the specific questions we aim to answer.

Density Functional Theory (DFT)

DFT is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is the workhorse of modern computational chemistry for its balance of accuracy and computational cost.

  • Causality of Choice : We choose DFT to obtain a precise, three-dimensional understanding of the molecule's geometry (bond lengths and angles), its electronic landscape (how electrons are distributed), and its vibrational modes (which correspond to its infrared spectrum). For molecules of this class, the B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) has been shown to provide reliable results that correlate well with experimental data.[3]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).

  • Causality of Choice : The primary goal of designing a molecule like this compound is to have it interact with a specific biological target. Docking allows us to simulate this interaction, calculate a binding affinity score, and visualize the precise hydrogen bonds and hydrophobic interactions that stabilize the complex. This insight is invaluable for predicting efficacy and guiding further structural modifications. Software such as Autodock is a well-established tool for this purpose.[4][5]

Computational Workflow

The overall process follows a logical progression from single-molecule characterization to interaction analysis. This ensures that the ligand's conformation is energetically favorable before simulating its binding to a protein.

G cluster_0 DFT Analysis cluster_1 Molecular Docking A Initial 3D Structure B Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C Frequency Calculation (Validation & IR Spectra) B->C D Electronic Properties (HOMO, LUMO, MEP) B->D E NMR Calculation (GIAO Method) B->E F Optimized Ligand Structure B->F Lowest Energy Conformer H Docking Simulation (Autodock) F->H G Receptor Preparation (e.g., PDB: 6FEW) G->H I Analysis of Binding (Binding Energy & Pose) H->I

Computational workflow from DFT to docking.

Section 3: In Silico Characterization of this compound

Molecular Geometry Optimization
Optimized structure of this compound.
Parameter Description Typical Calculated Value (Å or °)
Bond Lengths
C3-BrLength of the carbon-bromine bond.~1.89 Å
C6-C(acid)Length of the bond connecting the acid group.~1.48 Å
C=OCarbonyl bond length of the carboxylic acid.~1.22 Å
O-HHydroxyl bond length of the carboxylic acid.~0.97 Å
Bond Angles
N2-C3-BrAngle defining the bromine substitution.~128°
C5-C6-C(acid)Angle of the carboxylic acid on the benzene ring.~121°
Dihedral Angles
C5-C6-C(acid)-OTorsion angle of the carboxylic acid group.~0° or ~180° (planar)

Note: These values are representative and would be precisely determined in a specific DFT calculation.

Electronic Properties and Reactivity

The distribution of electrons in a molecule dictates its reactivity. DFT provides several metrics to visualize and quantify these properties.

  • Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. A molecule with a high HOMO energy is a good electron donor, while one with a low LUMO energy is a good electron acceptor. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity.[3]

  • Molecular Electrostatic Potential (MEP) : An MEP map plots the electrostatic potential onto the molecule's electron density surface. It visually identifies regions of positive and negative potential. For our molecule, the oxygen atoms of the carboxylic acid will show a strong negative potential (red), making them prime sites for hydrogen bond donation. The hydrogen of the carboxylic acid and the N-H proton will show positive potential (blue), indicating sites susceptible to nucleophilic attack or hydrogen bond acceptance.

Property Description Significance
HOMO Energy Energy of the highest occupied molecular orbital.Indicates electron-donating ability.
LUMO Energy Energy of the lowest unoccupied molecular orbital.Indicates electron-accepting ability.
HOMO-LUMO Gap ELUMO - EHOMOCorrelates with chemical stability and reactivity.
Dipole Moment Measure of the net molecular polarity.Influences solubility and intermolecular forces.
MEP Max/Min Max/min values of electrostatic potential.Identifies most electrophilic/nucleophilic sites.
Theoretical Spectroscopic Analysis

Computational methods can predict spectroscopic data, which serves as a crucial bridge between theory and experiment. This process is a self-validating system: if the calculated spectra closely match experimental results, it increases confidence in the accuracy of the computed molecular structure and electronic properties.

  • FT-IR Spectroscopy : DFT frequency calculations can predict the vibrational modes of the molecule. The key predicted absorptions for this compound would be:

    • O-H Stretch (Carboxylic Acid Dimer) : A very broad and strong absorption predicted around 2500-3300 cm⁻¹.[8]

    • N-H Stretch : A moderate absorption around 3100-3300 cm⁻¹.

    • C=O Stretch (Carbonyl) : A strong, sharp absorption predicted near 1710 cm⁻¹.[8]

  • NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate NMR chemical shifts.

    • ¹H NMR : The most downfield signal is predicted for the carboxylic acid proton (O-H), typically in the 10-12 ppm range, which is highly distinctive.[8] Protons on the aromatic ring will appear in the 7-8.5 ppm region, with their exact shifts influenced by the electron-withdrawing/donating effects of the substituents.

    • ¹³C NMR : The carbonyl carbon of the carboxylic acid is highly deshielded, with a predicted chemical shift in the 160-180 ppm range.[8] Aromatic carbons will appear between 110-150 ppm.

Section 4: Application in Drug Development: A Molecular Docking Case Study

To demonstrate the practical utility of these theoretical studies, we will outline a molecular docking protocol. Based on the established role of indazoles in oncology, a relevant target is a protein implicated in cancer. Several studies on indazole derivatives have successfully used the renal cancer-related protein (PDB ID: 6FEW) as a target.[3][4][9]

Experimental Protocol: Molecular Docking

  • Ligand Preparation :

    • The optimized 3D structure of this compound, obtained from the DFT calculations (Section 3.1), is used as the starting point.

    • Partial charges (e.g., Gasteiger charges) are calculated, and rotatable bonds are defined. The file is saved in a suitable format (e.g., PDBQT for Autodock).

  • Receptor Preparation :

    • The crystal structure of the target protein (PDB ID: 6FEW) is downloaded from the Protein Data Bank.

    • All non-essential molecules, including water and co-crystallized ligands, are removed.

    • Polar hydrogen atoms are added to the protein structure, and Kollman charges are assigned. The file is saved in PDBQT format.

  • Grid Box Definition :

    • A grid box is defined to encompass the active site of the protein. The dimensions and center of the box are chosen to ensure that the ligand can freely rotate and translate within the binding pocket during the simulation.

  • Docking Simulation :

    • The docking algorithm (e.g., Lamarckian Genetic Algorithm in Autodock) is executed. The program systematically explores different conformations (poses) of the ligand within the active site and scores them based on a calculated binding energy.

  • Analysis of Results :

    • The results are analyzed to identify the pose with the lowest binding energy, which represents the most probable binding mode.

    • The specific interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and the amino acid residues of the active site are visualized and cataloged.

G ligand This compound Carboxylic Acid Group (O, OH) Indazole N-H Bromine Atom receptor Protein Active Site (PDB: 6FEW) ASP 123 LYS 45 TYR 98 LEU 120 ligand:f1->receptor:f1 H-Bond ligand:f1->receptor:f2 H-Bond ligand:f2->receptor:f3 H-Bond ligand:f3->receptor:f4 Hydrophobic

Hypothetical interactions between the ligand and active site residues.
Docking Result Description Interpretation
Binding Energy The estimated free energy of binding (kcal/mol).A more negative value indicates stronger binding affinity.
Inhibition Constant (Ki) The calculated inhibition constant based on binding energy.A lower value indicates a more potent inhibitor.
Key Interactions Specific amino acid residues involved in binding.Identifies the pharmacophore and guides optimization.

Conclusion and Future Directions

This whitepaper has detailed a comprehensive theoretical approach to characterizing this compound. Through DFT, we can reliably predict its geometry, electronic landscape, and spectroscopic profile. Molecular docking provides a powerful tool to translate these fundamental properties into predictions of biological activity. This integrated in silico workflow provides a robust, cost-effective, and rapid method for evaluating novel chemical entities.

Future theoretical work could involve performing molecular dynamics (MD) simulations to assess the stability of the predicted ligand-protein complex over time in a simulated physiological environment.[5] Additionally, by applying this workflow to a series of related analogues, Quantitative Structure-Activity Relationship (QSAR) models could be developed to further refine the drug design process.

References

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  • Der Pharma Chemica. (2014). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

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  • Journal of Organic and Pharmaceutical Chemistry. (2014). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. [Link]

  • Li, X., et al. (2006). Structure-Based Design, Synthesis, and Antimicrobial Activity of Indazole-Derived SAH/MTA Nucleosidase Inhibitors. Journal of Medicinal Chemistry, 49(22), 6471–6480. [Link]

  • ResearchGate. (2016). Enthalpy of formation for indazoles (indazole, 1H-indazole-3-carboxylic acid, 1H-indazole-5-carboxylic acid, 1H-indazole-6-carboxylic acid and 1-methyl-1H-indazole-6-carboxylic methyl ester): experimental and theoretical studies. [Link]

  • Abdelahi, M. M., et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 226-239. [Link]

  • Taylor & Francis Online. (2022). Indazole – Knowledge and References. [Link]

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The Emergence of a Privileged Scaffold: A Technical Guide to 3-Bromo-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole ring system, a bicyclic heteroaromatic structure, has garnered significant attention in medicinal chemistry, serving as a cornerstone for numerous therapeutic agents. This guide provides a comprehensive overview of a particularly valuable derivative, 3-Bromo-1H-indazole-6-carboxylic acid. We will delve into the historical context of indazole synthesis, explore the logical evolution of synthetic routes leading to this specific molecule, detail modern, validated protocols for its preparation, and discuss its critical role as a versatile building block in drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both a historical perspective and practical, field-proven insights into the chemistry of this important scaffold.

Introduction: The Indazole Scaffold in Medicinal Chemistry

The indazole moiety is recognized as a "privileged scaffold," a molecular framework that is capable of binding to a variety of biological targets. Its unique electronic properties, including the presence of two nitrogen atoms, allow it to act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with proteins.[1] This versatility has led to the incorporation of the indazole nucleus into a range of approved drugs, including the anti-cancer agent axitinib and the antiemetic granisetron.[1] The functionalization of the indazole ring at various positions allows for the fine-tuning of a compound's pharmacological properties. This compound represents a key intermediate, offering three points of diversification: the bromine at the 3-position, the carboxylic acid at the 6-position, and the nitrogen at the 1-position of the indazole ring.

A Historical Perspective on Indazole Synthesis

The first synthesis of an indazole derivative was reported by Emil Fischer in the late 19th century.[1] Early methods for constructing the indazole ring often required harsh reaction conditions, such as high temperatures and the use of strong acids or bases.[2] Over the decades, a multitude of synthetic strategies have been developed, each with its own advantages and limitations. These can be broadly categorized as follows:

  • Cyclization of o-Substituted Phenylhydrazines: This classical approach involves the intramolecular cyclization of appropriately substituted phenylhydrazine derivatives.

  • Diazotization and Cyclization: Another foundational method involves the diazotization of an ortho-substituted aniline, followed by intramolecular cyclization.

  • 1,3-Dipolar Cycloaddition: More modern approaches utilize the 1,3-dipolar cycloaddition of arynes with diazo compounds to construct the indazole core.[2][3]

The evolution of these methods has been driven by the need for milder reaction conditions, greater functional group tolerance, and improved regioselectivity, paving the way for the synthesis of complex, highly functionalized indazole derivatives like this compound.

Synthetic Pathways to this compound

While a singular "discovery" paper for this compound is not prominently documented, its synthesis can be logically deduced from established methodologies for analogous structures. The following sections detail plausible and documented synthetic routes.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound suggests a few key disconnection points. The indazole ring itself can be formed late in the synthesis, or a pre-formed indazole can be functionalized.

G This compound This compound Functionalization Late-stage Functionalization This compound->Functionalization Ring Formation Indazole Ring Formation This compound->Ring Formation Indazole-6-carboxylic acid Indazole-6-carboxylic acid Functionalization->Indazole-6-carboxylic acid Substituted Phenylhydrazine Substituted Phenylhydrazine Ring Formation->Substituted Phenylhydrazine

Caption: Retrosynthetic analysis of this compound.

Route A: Bromination of an Indazole Precursor

A common and direct approach involves the electrophilic bromination of a suitable indazole precursor. For instance, the synthesis of the analogous 5-bromo-1H-indazole-3-carboxylic acid is achieved by treating indazole-3-carboxylic acid with bromine in acetic acid.[4] A similar strategy can be envisioned for the synthesis of the target molecule, starting from 1H-indazole-6-carboxylic acid.

Experimental Protocol: Synthesis of 1H-indazole-6-carboxylic acid (Hypothetical)

  • Starting Material: 4-Methyl-3-nitrobenzoic acid.

  • Oxidation: The methyl group is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate.

  • Reduction: The nitro group is reduced to an amino group, for example, using tin(II) chloride or catalytic hydrogenation.

  • Diazotization and Cyclization: The resulting amino acid is diazotized with sodium nitrite in an acidic medium, followed by intramolecular cyclization to form the indazole ring.

Experimental Protocol: Bromination to this compound (Hypothetical)

  • Dissolution: Suspend 1H-indazole-6-carboxylic acid in a suitable solvent such as glacial acetic acid.

  • Brominating Agent: Slowly add a solution of bromine in acetic acid to the reaction mixture at an elevated temperature.

  • Reaction: Maintain the reaction at a controlled temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction mixture and pour it into ice water to precipitate the product.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization.

G Indazole-6-carboxylic acid Indazole-6-carboxylic acid Bromine Br2, Acetic Acid Indazole-6-carboxylic acid->Bromine Electrophilic Aromatic Substitution This compound This compound Bromine->this compound

Caption: Synthetic route via bromination of a precursor.

Route B: From a Substituted Indole

A more recent and elegant method involves the nitrosation of a substituted indole. This reaction proceeds through a ring-opening and subsequent ring-closing mechanism to afford a 3-functionalized indazole. Specifically, the synthesis of 6-bromo-1H-indazole-3-carboxaldehyde from 6-bromoindole has been reported.[5] The resulting aldehyde can then be oxidized to the desired carboxylic acid.

Experimental Protocol: Synthesis of 6-Bromo-1H-indazole-3-carboxaldehyde [5]

  • Starting Material: 6-Bromoindole.

  • Nitrosation: To a solution of 6-bromoindole in a suitable solvent system (e.g., aqueous acetic acid), slowly add a solution of sodium nitrite.

  • Reaction: Stir the reaction mixture at room temperature, followed by gentle heating to drive the reaction to completion.

  • Work-up: Extract the product with an organic solvent like ethyl acetate, wash with water and brine, and dry over a drying agent (e.g., MgSO4).

  • Purification: Purify the crude product by column chromatography.

Experimental Protocol: Oxidation to this compound

  • Oxidizing Agent: Dissolve the 6-bromo-1H-indazole-3-carboxaldehyde in a suitable solvent and treat with a mild oxidizing agent such as potassium permanganate or Pinnick oxidation conditions (sodium chlorite and a scavenger).

  • Reaction: Stir the reaction at room temperature until the aldehyde is fully consumed.

  • Work-up: Quench the reaction and adjust the pH to acidic to precipitate the carboxylic acid.

  • Purification: Collect the solid by filtration, wash thoroughly, and dry.

G 6-Bromoindole 6-Bromoindole Nitrosation NaNO2, Acetic Acid 6-Bromoindole->Nitrosation Aldehyde 6-Bromo-1H-indazole-3-carboxaldehyde Nitrosation->Aldehyde Oxidation Oxidizing Agent Aldehyde->Oxidation Carboxylic_Acid This compound Oxidation->Carboxylic_Acid

Caption: Synthesis from a substituted indole precursor.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₈H₅BrN₂O₂
Molecular Weight 241.04 g/mol
Appearance Off-white to pale yellow solid
CAS Number 114086-30-5

Characterization Data:

  • ¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on the indazole ring and the acidic proton of the carboxylic acid.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the eight carbon atoms in the molecule.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H, C=O (carboxylic acid), and C-Br bonds.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The bromine atom at the 3-position is particularly useful as it can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide variety of substituents. The carboxylic acid at the 6-position can be converted to amides, esters, or other functional groups to modulate the compound's properties and interact with biological targets.

Derivatives of bromo-indazoles have been investigated for a range of biological activities, including:

  • Anticancer Agents: The indazole scaffold is a key component of many kinase inhibitors used in cancer therapy.[1][6]

  • Anti-inflammatory Agents: Indazole-containing compounds have shown promise as anti-inflammatory drugs.[6]

  • Antimicrobial Agents: Novel indazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.[1]

Conclusion

This compound, while perhaps not having a celebrated "discovery" moment, has emerged as a significant building block in the field of medicinal chemistry. Its synthesis, achievable through logical and established chemical transformations, provides access to a versatile scaffold with multiple points for diversification. The historical evolution of indazole synthesis from harsh, classical methods to milder, more functional-group-tolerant modern techniques has been instrumental in making such highly functionalized intermediates readily accessible. As the quest for novel therapeutics continues, the strategic use of well-designed building blocks like this compound will undoubtedly play a pivotal role in the development of the next generation of medicines.

References

  • Vasudevan, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Coutelier, O., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12831-12838. [Link]

  • Patents, Google. (2011). US8022227B2 - Method of synthesizing 1H-indazole compounds.
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An In-depth Technical Guide to the Stability and Degradation of 3-Bromo-1H-indazole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

3-Bromo-1H-indazole-6-carboxylic acid is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active agents, including kinase inhibitors.[1][2] Understanding its intrinsic stability and degradation profile is paramount for ensuring the quality, safety, and efficacy of any resulting drug substance or product. This technical guide provides a comprehensive framework for evaluating the stability of this compound under various stress conditions. We will explore its potential degradation pathways, grounded in fundamental chemical principles, and present detailed, field-proven protocols for conducting forced degradation studies. This document is designed to equip researchers and drug development professionals with the necessary knowledge to design robust stability-indicating analytical methods and develop stable pharmaceutical formulations.

Introduction: The Significance of Stability in Drug Development

The chemical stability of an active pharmaceutical ingredient (API) is a critical quality attribute that can influence its safety, efficacy, and shelf-life.[3] Regulatory agencies worldwide, including the FDA and those following ICH guidelines, mandate rigorous stability testing to understand how a molecule's quality changes over time under the influence of environmental factors such as temperature, humidity, and light.[3][4] Forced degradation, or stress testing, is an essential component of this process. By subjecting the API to conditions more severe than accelerated stability testing, we can rapidly identify likely degradation products, elucidate degradation pathways, and establish the intrinsic stability of the molecule.[3][5] This information is crucial for the development and validation of stability-indicating analytical methods, which are capable of separating the intact API from its degradation products.[6]

For a molecule like this compound, with its multiple functional groups—an indazole ring, a carboxylic acid, and a bromine substituent—a thorough understanding of its degradation profile is essential for anticipating potential liabilities in drug development.

Predicted Degradation Pathways of this compound

Based on the chemical structure of this compound (C₈H₅BrN₂O₂), several degradation pathways can be postulated under forced stress conditions.[7]

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for many pharmaceuticals.[8] The stability of this compound is likely to be pH-dependent.

  • Acidic Conditions: Under strong acidic conditions, the indazole ring may be susceptible to protonation, which could potentially facilitate ring-opening, though this is generally less common for aromatic heterocycles. The carboxylic acid and amide functionalities within the indazole ring system are generally stable to acid hydrolysis.

  • Basic Conditions: In alkaline solutions, the primary site of hydrolytic attack is less predictable without experimental data. However, the overall stability of the molecule might be compromised at elevated pH and temperature.

  • Neutral Conditions: In neutral aqueous solutions, the molecule is expected to be relatively stable, but prolonged exposure to high temperatures could induce some degradation.

Oxidative Degradation

The indazole nucleus, being an electron-rich heterocyclic system, is a likely target for oxidation.[9]

  • Mechanism: Oxidizing agents, such as hydrogen peroxide, can lead to the formation of N-oxides or hydroxylation of the benzene ring. The electron-donating nature of the indazole ring system could make it susceptible to oxidative degradation.[10] The bromine substituent is unlikely to be the primary site of oxidation under typical forced degradation conditions.

Thermal Degradation

Elevated temperatures can provide the necessary energy to overcome activation barriers for various degradation reactions.

  • Decarboxylation: A plausible and well-documented thermal degradation pathway for carboxylic acids is decarboxylation, leading to the formation of 3-bromo-1H-indazole.[11] This reaction involves the loss of carbon dioxide and is often accelerated by heat.

  • Ring Decomposition: At very high temperatures, the indazole ring itself may undergo decomposition, leading to a complex mixture of smaller, more volatile fragments.

Photodegradation

Aromatic and heterocyclic compounds are often susceptible to degradation upon exposure to light, particularly UV radiation.[12]

  • Photolytic Cleavage: The carbon-bromine bond can be susceptible to photolytic cleavage, which would proceed via a radical mechanism.[13] This could lead to debromination and the formation of 1H-indazole-6-carboxylic acid or other radical-mediated reaction products.

  • Tautomerization and Isomerization: Studies on the related indazole-3-carboxylic acid have shown that UV irradiation can induce tautomerization (hydrogen atom transfer in the pyrazole ring) and rotamerization within the carboxylic group.[14][15] Similar transformations are possible for the 3-bromo derivative.

  • Photochemical Decarboxylation: Photolysis can also induce decarboxylation, similar to thermal degradation.[14]

The following diagram illustrates the potential degradation pathways:

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (e.g., H₂O₂) cluster_thermal Thermal Stress (Heat) cluster_photo Photolytic Stress (UV/Vis Light) parent This compound hydrolysis_products Potential Ring-Opened Products (pH dependent) parent->hydrolysis_products oxidation_products N-oxides Hydroxylated Derivatives parent->oxidation_products decarboxylation_product 3-Bromo-1H-indazole (Decarboxylation) parent->decarboxylation_product debromination_product 1H-Indazole-6-carboxylic acid (Debromination) parent->debromination_product photo_decarboxylation 3-Bromo-1H-indazole (Decarboxylation) parent->photo_decarboxylation tautomers Tautomers/Isomers parent->tautomers thermal_fragments Ring Fragments decarboxylation_product->thermal_fragments

Caption: Predicted degradation pathways for this compound.

Experimental Design for Forced Degradation Studies

A systematic forced degradation study is essential to experimentally verify the predicted pathways and identify any unknown degradants.[4] The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[4]

Analytical Methodology

A robust, stability-indicating analytical method is the cornerstone of any degradation study. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.[16]

  • Recommended Method: A reverse-phase HPLC (RP-HPLC) method is generally suitable for separating the polar parent compound from its potentially less polar or more polar degradants.[16]

  • Column: A C18 column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) will likely be required to achieve adequate separation.

  • Detection: A photodiode array (PDA) detector is highly recommended as it can provide spectral data for peak purity assessment and help in the preliminary identification of degradants.[16]

  • Mass Spectrometry: Coupling the HPLC system to a mass spectrometer (LC-MS) is invaluable for the structural elucidation of degradation products.[16]

The following diagram outlines a typical workflow for a forced degradation study:

G cluster_setup 1. Study Setup cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis & Characterization cluster_elucidation 4. Structure Elucidation A Prepare Solutions of This compound C Hydrolytic (Acid, Base, Neutral) A->C D Oxidative (e.g., H₂O₂) A->D E Thermal (Dry Heat, Solution) A->E F Photolytic (UV, Visible Light) A->F B Develop & Validate Stability-Indicating HPLC Method G Analyze Stressed Samples by HPLC-PDA B->G C->G D->G E->G F->G H Quantify Degradation G->H I Assess Peak Purity G->I J Isolate Degradants (if necessary) H->J K Characterize by LC-MS, NMR I->K J->K

Caption: Workflow for forced degradation studies.

Detailed Experimental Protocols

The following are detailed, step-by-step protocols for conducting forced degradation studies on this compound.

Table 1: Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C24, 48, 72 hours
Base Hydrolysis 0.1 M NaOHRoom Temp. & 60°C2, 8, 24 hours
Neutral Hydrolysis Purified Water60°C24, 48, 72 hours
Oxidation 3% H₂O₂Room Temp.2, 8, 24 hours
Thermal (Solid) Dry Heat105°C24, 48, 72 hours
Thermal (Solution) In Purified Water60°C24, 48, 72 hours
Photostability ICH Q1B conditionsRoom Temp.As per ICH Q1B

Protocol 1: Acid Hydrolysis

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • In a volumetric flask, add a known volume of the stock solution and make up the volume with 0.1 M HCl to achieve a final concentration of approximately 0.1 mg/mL.

  • Transfer the solution to a sealed vial and place it in a water bath or oven maintained at 60°C.

  • Withdraw aliquots at specified time points (e.g., 24, 48, and 72 hours).

  • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before dilution and analysis by HPLC.

  • Analyze the samples using the validated stability-indicating HPLC method.

Protocol 2: Base Hydrolysis

  • Prepare a stock solution of the API as described in Protocol 1.

  • In a volumetric flask, add a known volume of the stock solution and make up the volume with 0.1 M NaOH to a final concentration of approximately 0.1 mg/mL.

  • Conduct the study at both room temperature and 60°C due to the potential for rapid degradation.

  • Withdraw aliquots at earlier time points (e.g., 2, 8, and 24 hours).

  • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before dilution and analysis by HPLC.

  • Analyze the samples by HPLC.

Protocol 3: Oxidative Degradation

  • Prepare a stock solution of the API as described in Protocol 1.

  • In a volumetric flask, add a known volume of the stock solution and make up the volume with 3% hydrogen peroxide to a final concentration of approximately 0.1 mg/mL.

  • Keep the solution at room temperature and protect it from light.

  • Withdraw aliquots at specified time points (e.g., 2, 8, and 24 hours).

  • Quench the reaction by adding a small amount of a reducing agent like sodium bisulfite if necessary, or by dilution with the mobile phase.

  • Analyze the samples by HPLC.

Protocol 4: Thermal Degradation (Solid State)

  • Place a known amount of solid this compound in a clear glass vial.

  • Place the vial in an oven maintained at 105°C.

  • At specified time points (e.g., 24, 48, and 72 hours), remove a sample, allow it to cool to room temperature, and prepare a solution for HPLC analysis.

  • Analyze the samples by HPLC.

Protocol 5: Photostability

  • Conduct the study according to the ICH Q1B guideline for photostability testing.

  • Expose solid samples and solutions of the API to a light source that provides a minimum of 1.2 million lux hours and 200 watt hours per square meter.

  • Use a validated chemical actinometer to ensure appropriate light exposure.

  • Analyze the exposed samples, along with dark controls, by HPLC.

Conclusion and Future Directions

This technical guide has outlined a comprehensive strategy for assessing the stability and degradation of this compound. By understanding the potential degradation pathways and implementing rigorous forced degradation studies, researchers can develop robust and reliable stability-indicating methods. The insights gained from these studies are invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality and safety of pharmaceutical products derived from this important heterocyclic scaffold. Further research should focus on the isolation and definitive structural elucidation of the major degradation products using advanced analytical techniques such as NMR spectroscopy.

References

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  • ResearchGate. (2007). ChemInform Abstract: Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. Retrieved from [Link]

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  • RSC Publishing. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]

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  • ACS Publications. (n.d.). Photomediated Solvent-Switched Direct C–H Arylation vs Oxyalkylation of Azauracils Using Unactivated Aryl Iodides. Retrieved from [Link]

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  • ResearchGate. (2019). Enthalpy of formation for indazoles (indazole, 1H-indazole-3-carboxylic acid, 1H-indazole-5-carboxylic acid, 1H-indazole-6-carboxylic acid and 1-methyl-1H-indazole-6-carboxylic methyl ester): experimental and theoretical studies. Retrieved from [Link]

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Methodological & Application

Application Note: Leveraging 3-Bromo-1H-indazole-6-carboxylic Acid for Accelerated Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2][3] This methodology relies on screening low molecular weight compounds ("fragments") that, despite their weak initial binding affinity, form high-quality interactions with the target protein.[4][5] The success of an FBDD campaign is critically dependent on the rational design of the fragment library. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 3-Bromo-1H-indazole-6-carboxylic acid , a privileged scaffold, as a cornerstone fragment for initiating and advancing drug discovery programs. We will explore its unique advantages, provide detailed protocols for its application in primary screening and hit-to-lead optimization, and explain the causality behind these experimental choices.

The Strategic Value of the Indazole Scaffold in FBDD

The selection of fragments is a critical first step that dictates the trajectory of an FBDD project.[3] An ideal fragment should not only bind to the target but also provide clear vectors for synthetic elaboration into a more potent, drug-like molecule. This compound has been strategically designed and validated to meet these criteria.

2.1. Physicochemical Properties

This fragment adheres to the widely accepted "Rule of Three," making it an ideal starting point for FBDD campaigns.[4][6]

PropertyValueSignificance in FBDD
Molecular Formula C₈H₅BrN₂O₂Simple chemical composition.
Molecular Weight 241.04 g/mol [7]Well within the <300 Da guideline, ensuring better sampling of chemical space.[4][8]
Hydrogen Bond Donors 2 (NH, COOH)Provides key interaction points for protein binding.
Hydrogen Bond Acceptors 3 (N, C=O, OH)Offers multiple opportunities for specific hydrogen bonding.
Topological Polar Surface Area (TPSA) 74.25 ŲContributes to favorable solubility and permeability profiles.
Rotatable Bonds 1Low conformational flexibility increases the probability of a productive binding pose.

2.2. The Privileged Indazole Core

The indazole ring system is considered a "privileged scaffold" in medicinal chemistry. It is a bioisostere of native structures like indole and phenol and is frequently found in potent inhibitors, particularly targeting protein kinases.[9][10] Its inherent properties make it an excellent anchor for binding within ATP-binding sites and other protein pockets.

2.3. The Dual Role of the Bromine Atom

The inclusion of a bromine atom is a key strategic decision with multiple downstream benefits:

  • A Handle for Synthetic Elaboration: The bromine atom is a versatile synthetic handle, readily participating in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This provides a robust and predictable vector for fragment growth.[11]

  • Enhanced Binding through Halogen Bonding: Bromine can act as a Lewis acid, forming favorable halogen bonds with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains, thereby contributing to binding affinity.[12][13]

  • Phasing Tool in X-ray Crystallography: This is arguably the most critical advantage in an FBDD context. Bromine is an anomalous scatterer. During X-ray diffraction experiments, collecting data at the bromine absorption edge allows for the unambiguous determination of its location in the electron density map.[12][14][15] This is invaluable for weakly-binding fragments, where electron density can be ambiguous, as it definitively validates the binding event and precisely defines the fragment's orientation.[12][15]

2.4. The Carboxylic Acid as a Vector

The carboxylic acid at the 6-position serves two primary purposes. First, it provides a strong hydrogen bond donor and acceptor, often anchoring the fragment in a specific orientation. Second, it offers a reliable and straightforward vector for chemical modification via amide bond formation, enabling exploration of the surrounding pocket.

The FBDD Workflow with this compound

A successful FBDD campaign is a multi-step, iterative process. The unique properties of our core fragment are leveraged at each stage.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Screen Primary Screening (SPR, NMR, X-ray) Validate Hit Validation (Orthogonal Methods) Screen->Validate Initial Hits Characterize Structural Characterization (X-ray Crystallography) Validate->Characterize Confirmed Hits Elaborate Fragment Elaboration (Structure-Guided Synthesis) Characterize->Elaborate Binding Pose SAR SAR Analysis (Affinity & Properties) Elaborate->SAR New Analogs SAR->Elaborate Iterative Cycles Optimize Lead Optimization SAR->Optimize

Caption: High-level workflow for a Fragment-Based Drug Discovery campaign.

Protocols for Primary Screening and Hit Validation

Because fragments are weak binders (typically with affinities in the high µM to mM range), highly sensitive biophysical techniques are required for their detection.[16][17][18] We recommend a primary screen using Surface Plasmon Resonance (SPR) for its throughput and low protein consumption, followed by validation and structural characterization using Nuclear Magnetic Resonance (NMR) and X-ray Crystallography.

Protocol 4.1: Primary Screening by Surface Plasmon Resonance (SPR)

SPR is a label-free technique that detects binding events in real-time by measuring changes in mass on a sensor chip surface where the target protein is immobilized.[16][19] It is highly sensitive and consumes very little protein, making it ideal for primary fragment screening.[16][20]

Objective: To identify fragments from a library that bind to the immobilized protein target.

Materials:

  • Biacore or similar SPR instrument.

  • CM5 sensor chip.

  • Amine Coupling Kit (EDC, NHS, Ethanolamine-HCl).

  • Purified target protein (>95% purity) in a suitable buffer (e.g., 10 mM HEPES, pH 7.4, 150 mM NaCl).

  • This compound and other fragments dissolved in 100% DMSO.

  • Running buffer (e.g., 10 mM HEPES, pH 7.4, 150 mM NaCl, 0.05% P20 surfactant) with a matched final concentration of DMSO (e.g., 1-2%).

Methodology:

  • Protein Immobilization:

    • Activate the carboxymethylated dextran surface of the CM5 chip with a 7-minute injection of a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the target protein (typically 20-50 µg/mL in 10 mM Sodium Acetate, pH 4.0-5.5) over the activated surface until the desired immobilization level is reached (e.g., 8,000-12,000 Response Units, RU).

    • Deactivate any remaining active esters with a 7-minute injection of 1 M Ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared similarly but without protein injection (mock-coupled) to subtract nonspecific binding and bulk refractive index effects.[20]

  • Assay Development & Quality Control:

    • Ensure the running buffer's DMSO concentration precisely matches that of the fragment samples to minimize solvent artifacts.[16][19]

    • Confirm the activity of the immobilized protein using a known ligand or tool compound, if available.

  • Fragment Screening (Single Concentration):

    • Prepare fragment plates by diluting DMSO stocks into running buffer to a final concentration (e.g., 100-200 µM) and a final matched DMSO concentration.

    • Inject each fragment solution over the reference and target flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase (e.g., 120 seconds).

    • Perform buffer-only injections periodically to double-reference the data.

  • Data Analysis and Hit Triage:

    • Subtract the reference flow cell data from the target flow cell data.

    • A binding response significantly above the baseline noise is considered an initial hit.

    • Critically inspect sensorgrams for non-ideal binding behavior (e.g., aggregation, nonspecific binding) which may indicate false positives.[19] Hits should exhibit a dose-responsive and reversible binding profile in follow-up experiments.

Protocol 4.2: Hit Validation and Affinity Determination by NMR Spectroscopy

NMR spectroscopy is a powerful tool for validating hits from primary screens.[17][21] Protein-observed 2D NMR experiments, such as the ¹H-¹⁵N HSQC, are particularly robust as they directly report on the chemical environment of the protein backbone upon ligand binding.[22]

Objective: To confirm the binding of this compound and determine its binding site and dissociation constant (Kᴅ).

Materials:

  • NMR spectrometer (≥600 MHz) with a cryoprobe.

  • Uniformly ¹⁵N-labeled target protein (0.1-0.3 mM) in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.8, with 10% D₂O).

  • Concentrated stock solution of this compound in deuterated DMSO (DMSO-d₆).

Methodology:

  • Reference Spectrum Acquisition:

    • Acquire a baseline 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein. This spectrum serves as the reference "fingerprint" of the unbound protein.[22]

  • Fragment Addition:

    • Add a small aliquot of the fragment stock solution to the protein sample to achieve a desired protein:ligand molar ratio (e.g., 1:5 or 1:10). Ensure the final DMSO concentration is kept low (<5%).

  • Hit Confirmation Spectrum:

    • Acquire a second 2D ¹H-¹⁵N HSQC spectrum.

    • Overlay the reference and fragment-bound spectra. Significant Chemical Shift Perturbations (CSPs) of specific amide peaks are a definitive confirmation of binding.[23]

  • Binding Site Mapping:

    • The residues exhibiting the largest CSPs correspond to the amino acids at or near the binding site. This information is crucial for guiding subsequent structural studies and medicinal chemistry efforts.

  • Kᴅ Determination via Titration:

    • Perform a series of ¹H-¹⁵N HSQC experiments, titrating increasing amounts of the fragment into the protein sample.

    • Track the CSPs of affected residues as a function of ligand concentration.

    • Fit the titration data to a suitable binding isotherm (e.g., a one-site binding model) to calculate the dissociation constant (Kᴅ).

NMR_Titration cluster_0 A Unbound B Bound p1 p2 p1->p2 [Ligand] p3 p2->p3 [Ligand] p4 p3->p4 [Ligand] X_axis ¹H (ppm) Y_axis ¹⁵N (ppm) origin x_end origin->x_end y_end origin->y_end

Caption: Chemical Shift Perturbation (CSP) in a 2D NMR spectrum upon ligand binding.

Protocol 4.3: Structural Characterization by X-ray Crystallography

Crystallography provides the ultimate validation of a fragment hit, revealing its precise binding mode at atomic resolution.[18][24][25] This structural information is the foundation for rational, structure-based drug design.

Objective: To solve the high-resolution 3D structure of the target protein in complex with this compound.

Materials:

  • High-quality crystals of the target protein.

  • Cryoprotectant solution (e.g., buffer containing 25% glycerol).

  • This compound solution (typically 1-10 mM).

  • Access to a synchrotron beamline.

Methodology:

  • Crystal Soaking:

    • Transfer a protein crystal from its growth solution into a solution containing the cryoprotectant and the fragment.

    • Allow the fragment to soak into the crystal for a period ranging from minutes to hours.

  • Crystal Harvesting and Vitrification:

    • Loop the soaked crystal and flash-cool it in liquid nitrogen to prevent ice crystal formation.

  • X-ray Diffraction Data Collection:

    • Collect a high-resolution diffraction dataset at a synchrotron source.

    • Crucially, collect an additional dataset at the bromine K-absorption edge (~0.92 Å or 13.47 keV). This will maximize the anomalous signal from the bromine atom.

  • Structure Solution and Refinement:

    • Solve the protein structure using molecular replacement if a model is available.

    • Calculate an anomalous difference Fourier map using the data collected at the bromine edge. A strong peak in this map will unequivocally identify the position of the bromine atom, and by extension, the entire fragment.[12][15]

    • Build the fragment into the electron density, guided by the anomalous peak.

    • Refine the complex structure to high resolution. The final model will reveal the key interactions (hydrogen bonds, halogen bonds, hydrophobic contacts) between the fragment and the protein, providing a blueprint for optimization.[24]

From Fragment Hit to Optimized Lead

With a validated, structurally-characterized hit in hand, the next phase is to evolve this low-affinity fragment into a high-affinity lead compound. The chemical handles on this compound provide clear, rational paths for this evolution.[2][4]

5.1. Structure-Guided Fragment Elaboration

The crystal structure reveals the surrounding environment of the bound fragment. The goal is to synthesize analogs that extend into nearby pockets to form additional favorable interactions.

Caption: Key synthetic vectors for the elaboration of the core fragment.

  • Vector 1 (Carboxylic Acid): Amide coupling with a library of amines is a robust and high-throughput method to probe pockets adjacent to the 6-position.

  • Vector 2 (Bromine): Suzuki or other Pd-catalyzed cross-coupling reactions allow for the introduction of aryl or heteroaryl groups at the 3-position, enabling the formation of new π-stacking or hydrogen bond interactions.

  • Vector 3 (Indazole NH): N-alkylation or N-arylation can position substituents to interact with different regions of the binding site, and can also modulate the pKa and hydrogen-bonding capacity of the indazole core.

This iterative process of structure-guided design, synthesis, and biophysical testing of new analogs forms the core of the hit-to-lead phase, progressively improving the affinity and drug-like properties of the initial fragment hit.[26]

Conclusion

This compound is more than just a single fragment; it is a complete starting platform for an FBDD campaign. Its privileged indazole core provides a high-quality anchor, while its strategically placed bromine and carboxylic acid functionalities serve as versatile handles for both initial hit validation and subsequent lead optimization. The bromine atom, in particular, offers a decisive advantage in crystallographic screening by providing an anomalous signal that removes ambiguity in hit identification. By following the integrated biophysical and structure-guided protocols outlined in this note, researchers can significantly increase the efficiency and success rate of their drug discovery efforts.

References

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3-Bromo-1H-indazole-6-carboxylic acid as a precursor for kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

3-Bromo-1H-indazole-6-carboxylic Acid: A Privileged Precursor for the Synthesis of Novel Kinase Inhibitors

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The indazole nucleus is recognized as a privileged scaffold in medicinal chemistry, capable of forming key hydrogen bond interactions within the ATP-binding pocket of many kinases.[1][2] Marketed drugs such as Axitinib and Pazopanib validate the clinical significance of this core structure.[1][3] This guide details the utility of This compound as a versatile and strategic starting material for the synthesis of novel kinase inhibitors. We provide detailed, field-tested protocols for its derivatization via amide coupling, methods for structural characterization, and a workflow for subsequent biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful precursor in their discovery programs.

Introduction: The Strategic Value of the Indazole Scaffold

The indazole ring system, a bioisostere of the native indole structure, offers a unique combination of aromaticity and hydrogen bonding capabilities.[2] Its two nitrogen atoms can act as both hydrogen bond donors and acceptors, enabling potent and often selective interactions with kinase hinge regions.[1] The precursor, this compound, is particularly valuable due to its bifunctional nature:

  • The 6-Carboxylic Acid: This group is an ideal handle for chemical diversification. It provides a straightforward path to a wide array of amides, esters, and other derivatives, allowing for systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[4][5]

  • The 3-Bromo Substituent: This halogen atom serves as a versatile anchor for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups, providing a secondary vector for optimization after initial screening of the amide library.

This dual functionality allows for a modular and efficient approach to building libraries of potential kinase inhibitors.

Precursor Profile: this compound

A thorough understanding of the starting material is critical for successful synthesis.

PropertyValueReference
Chemical Name This compound[6]
CAS Number 114086-30-5[6]
Molecular Formula C₈H₅BrN₂O₂[7]
Molecular Weight 241.04 g/mol [6][7]
Appearance Off-white to light yellow powder/solid[8]
Purity (Typical) ≥97%[6]
Storage Store at room temperature in a dry, well-ventilated place.[6]

Handling Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a chemical fume hood to avoid inhalation of dust.

Synthetic Strategy & Workflow

The primary synthetic route involves the coupling of the carboxylic acid moiety with a diverse library of primary or secondary amines to generate a corresponding library of 3-bromo-1H-indazole-6-carboxamides. This is a robust and widely used method in medicinal chemistry for lead generation and optimization.[9]

G cluster_0 Chemical Synthesis Phase Precursor 3-Bromo-1H-indazole- 6-carboxylic acid Coupling Amide Coupling Reaction (e.g., HATU, EDC/HOBt) Precursor->Coupling Amine Amine Library (R1R2NH) Amine->Coupling Library Library of Kinase Inhibitor Candidates Coupling->Library Purify Purification & Characterization (Chromatography, NMR, MS) Library->Purify

Caption: General workflow for synthesizing a library of kinase inhibitor candidates.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-1H-indazole-6-carboxamides

This protocol describes a general and reliable method for amide bond formation using 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), a highly efficient coupling reagent.

A. Principle of the Reaction HATU is a uronium-based coupling reagent that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack by an amine to form the stable amide bond. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is added to neutralize the generated acids and facilitate the reaction.

B. Materials and Reagents

  • This compound

  • Desired primary or secondary amine (1.1 equivalents)

  • HATU (1.2 equivalents)

  • DIPEA (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flasks, magnetic stir bars, syringes, needles

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

C. Step-by-Step Methodology

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration). Stir until fully dissolved.

  • Reagent Addition: To the stirred solution, add the desired amine (1.1 eq), followed by HATU (1.2 eq), and finally DIPEA (3.0 eq).

    • Causality Insight: Reagents are added in this order to ensure the carboxylic acid is present before the activating agent. DIPEA is added last to initiate the reaction by creating the necessary basic conditions.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the mobile phase). The reaction is typically complete within 2-6 hours.

  • Aqueous Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) to remove unreacted acid and acidic byproducts, followed by brine (1x) to remove residual water and DMF.

    • Trustworthiness Check: The bicarbonate wash is crucial. If the starting material spot persists on TLC, this step ensures its removal from the final product.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide derivative.

D. Troubleshooting Guide

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient activation; sterically hindered amine.Add an additional 0.2 eq of HATU and DIPEA. If no change, gently heat the reaction to 40-50 °C.
Low Yield Poor extraction; product loss during chromatography.Ensure thorough extraction with EtOAc. Use a finer gradient during chromatography to separate the product.
Side Product Formation Racemization (if amine is chiral); reagent degradation.Use an alternative coupling cocktail like EDC/HOBt which is known to suppress racemization. Ensure reagents are fresh.
Protocol 2: Structural and Purity Characterization

Confirming the identity and purity of each synthesized compound is a non-negotiable step in drug discovery.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To confirm the chemical structure of the synthesized amide.

  • Procedure: Dissolve a small sample (~5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Expected Data: For a successful synthesis, expect to see characteristic signals for the indazole ring protons, the aromatic/aliphatic protons from the coupled amine, and a broad singlet for the amide N-H proton, which is often downfield (>8 ppm in DMSO-d₆).[9] The signal for the carboxylic acid proton (~13 ppm in DMSO-d₆) should be absent.[10]

B. Mass Spectrometry (MS)

  • Purpose: To confirm the molecular weight of the target compound.

  • Procedure: Analyze a dilute solution of the compound using an electrospray ionization (ESI) mass spectrometer.

  • Expected Data: The resulting spectrum should show a prominent peak corresponding to the [M+H]⁺ or [M-H]⁻ ion of the synthesized amide. The characteristic isotopic pattern for bromine (¹Br/⁸¹Br in an approximate 1:1 ratio) should be clearly visible.

C. High-Performance Liquid Chromatography (HPLC)

  • Purpose: To determine the purity of the final compound.

  • Procedure: Analyze the compound on a reverse-phase C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA or formic acid).

  • Expected Data: A pure compound will show a single major peak. Purity is calculated as the area of the product peak divided by the total area of all peaks, and should ideally be >95% for biological testing.

D. Sample Data Summary Table

Compound IDAmine Used (R1R2NH)Yield (%)Purity (HPLC %)MS (ESI) [M+H]⁺ Found¹H NMR (Solvent)
Example-01 Anilinee.g., 75e.g., 98.5e.g., 316.0/318.0Conforms

Application: Biological Evaluation Workflow

Once a library of pure, characterized compounds is established, the next step is to assess their biological activity. The typical workflow involves a primary biochemical screen followed by secondary cell-based assays for the most promising hits.

G cluster_1 Biological Evaluation Phase Compound Purified Inhibitor Candidate Biochem Biochemical Kinase Assay Compound->Biochem IC50 Determine IC₅₀ (Potency) Biochem->IC50 Selectivity Kinase Selectivity Profiling IC50->Selectivity Cellular Cell-Based Assay (e.g., Anti-Proliferation) IC50->Cellular CellPotency Determine GI₅₀ (Cellular Efficacy) Cellular->CellPotency

Caption: A standard workflow for evaluating the biological activity of synthesized inhibitors.

A. Primary Biochemical Assays

  • Principle: These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. Common formats include radiometric assays that measure the transfer of ³²P-ATP to a substrate, or fluorescence/luminescence-based assays (e.g., LanthaScreen, Kinase-Glo®).[11][12]

  • Output: The primary output is the IC₅₀ value , which is the concentration of the inhibitor required to reduce kinase activity by 50%. A lower IC₅₀ value indicates higher potency.

  • Data Presentation: Results are often presented in a table comparing the IC₅₀ values of different compounds against the target kinase.

B. Secondary Cell-Based Assays

  • Principle: For compounds showing high biochemical potency, cell-based assays are used to determine if this activity translates into a functional effect in a cellular context. Anti-proliferation assays, such as the MTT or CellTiter-Glo® assays, measure the ability of a compound to inhibit the growth of cancer cell lines that are known to depend on the target kinase.[12][13]

  • Output: The result is typically expressed as a GI₅₀ (concentration for 50% growth inhibition) or cellular IC₅₀ . This value assesses not only target engagement but also factors like cell permeability and metabolic stability.

C. Kinase Selectivity Profiling

  • Principle: To be a viable drug candidate, an inhibitor should ideally be selective for its intended target over other kinases to minimize off-target effects. Promising compounds are screened against a large panel of diverse kinases (e.g., the KinomeScan® panel).

  • Output: The results provide a selectivity profile, highlighting which other kinases, if any, are inhibited by the compound. This is crucial for predicting potential side effects and understanding the mechanism of action.

Conclusion and Future Directions

This compound is a high-value precursor for constructing libraries of potential kinase inhibitors. The protocols outlined here provide a robust framework for synthesizing and characterizing 6-carboxamide derivatives. The true power of this precursor lies in its dual functionality; promising hits from the initial amide library can be further optimized by leveraging the 3-bromo position for sophisticated cross-coupling reactions, enabling a multi-dimensional exploration of the chemical space around the privileged indazole scaffold.

References

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  • Anonymous. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers.

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Application Notes and Protocols for Amide Coupling with 3-Bromo-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities, including anti-cancer and anti-inflammatory agents.[1][2] Specifically, 3-Bromo-1H-indazole-6-carboxylic acid serves as a versatile building block, with the bromine atom and the carboxylic acid moiety providing orthogonal handles for synthetic diversification. This allows for extensive exploration of the structure-activity relationship (SAR) in drug discovery programs. The formation of an amide bond at the 6-position is a critical transformation, often leading to compounds with enhanced pharmacological properties.[3]

This document provides a comprehensive guide to performing amide coupling reactions with this compound. It delves into the mechanistic underpinnings of common coupling reagents, offers detailed, field-proven protocols, and presents a comparative analysis of different methodologies to empower researchers in selecting the optimal conditions for their specific synthetic targets.

Mechanistic Insights into Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide bond is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[4] Therefore, the carboxylic acid must first be activated to a more electrophilic species. Modern amide coupling protocols rely on a variety of reagents to achieve this activation, primarily falling into two categories: carbodiimides and onium salts (uronium/aminium and phosphonium).

Carbodiimide-Mediated Coupling (e.g., EDC/HOBt)

Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used activating agents.[5] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate.[6] However, this intermediate is prone to racemization and can undergo intramolecular rearrangement to an unreactive N-acylurea. To mitigate these side reactions and improve efficiency, an additive like 1-hydroxybenzotriazole (HOBt) is often included.[5][7][8] HOBt traps the O-acylisourea intermediate to form a more stable and yet highly reactive HOBt-active ester, which then readily reacts with the amine to furnish the desired amide.[7][8][9][10]

Onium Salt-Mediated Coupling (e.g., HATU, PyBOP)

Onium salt-based reagents are highly efficient and have become the gold standard for many challenging amide couplings.[11]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): As a uronium/aminium salt, HATU is prized for its high coupling efficiency and rapid reaction kinetics, often minimizing racemization.[11][12] The reaction mechanism involves the initial deprotonation of the carboxylic acid by a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[13] This active ester is then readily attacked by the amine to yield the amide product.[13]

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): This phosphonium salt reagent operates via a similar principle to HATU, forming an activated HOBt ester.[14][15] PyBOP is known for its high efficiency and the generation of byproducts that are often less problematic than those from other reagents.[15]

Comparative Overview of Common Coupling Reagents

The choice of coupling reagent is critical and depends on factors such as the steric and electronic properties of the substrates, desired reaction conditions, and cost.

Reagent SystemClassAdvantagesDisadvantages
EDC/HOBt CarbodiimideCost-effective, water-soluble byproducts (with EDC).[5][16]Slower reaction rates, potential for racemization without additives.[5]
HATU Uronium/Aminium SaltHigh efficiency, fast kinetics, low racemization.[5][11][12]Higher cost, potential for guanidinylation of the amine if used in excess.
PyBOP Phosphonium SaltHigh efficiency, less hazardous byproducts than BOP.[14][15]Byproducts can sometimes be difficult to remove.[17]

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the amide coupling of this compound with a representative amine.

General Considerations
  • Solvents: Anhydrous polar aprotic solvents such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) are typically used.[11][18][15] DMF is often preferred for its excellent solvating properties.[15]

  • Base: A non-nucleophilic organic base, such as DIPEA or triethylamine (TEA), is required to deprotonate the carboxylic acid and neutralize any acidic byproducts.[11][18]

  • Stoichiometry: It is common to use a slight excess of the coupling reagent and the amine relative to the carboxylic acid to drive the reaction to completion.

  • Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for achieving high yields and minimizing reaction times.

Materials:

  • This compound

  • Amine (1.1 equivalents)

  • HATU (1.2 equivalents)

  • DIPEA (3.0 equivalents)

  • Anhydrous DMF

  • Standard workup and purification reagents (ethyl acetate, water, brine, anhydrous sodium sulfate)

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.[19]

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with water and brine.[19]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol offers a more cost-effective alternative to onium salt reagents.

Materials:

  • This compound

  • Amine (1.1 equivalents)

  • EDC·HCl (1.2 equivalents)

  • HOBt (1.2 equivalents)

  • TEA or DIPEA (3.0 equivalents)

  • Anhydrous DMF or DCM

  • Standard workup and purification reagents

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add HOBt (1.2 equivalents), EDC·HCl (1.2 equivalents), and TEA (3.0 equivalents).[20]

  • Stir the reaction mixture at room temperature for 15 minutes to activate the carboxylic acid.[1][20]

  • Add the amine (1.1 equivalents) to the reaction mixture.

  • Stir at room temperature for 4-6 hours, or until the reaction is complete as indicated by TLC or LC-MS.[1][20]

  • Perform an aqueous workup as described in Protocol 1.

  • Purify the crude product by column chromatography.

Protocol 3: PyBOP-Mediated Amide Coupling

This protocol is another highly efficient method, particularly useful for a broad range of substrates.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • PyBOP (1.2 equivalents)

  • DIPEA or TEA (1.5 equivalents)

  • Anhydrous DMF

  • Standard workup and purification reagents

Procedure:

  • To a solution of this compound (1.0 equivalent), the amine (1.2 equivalents), and DIPEA (1.5 equivalents) in DMF at 0 °C, add PyBOP (1.2 equivalents).[14]

  • Allow the reaction mixture to warm to room temperature and stir overnight.[14][15]

  • Monitor the reaction by TLC.[14]

  • Upon completion, dilute the reaction mixture with a suitable organic solvent like dichloromethane and wash successively with 10% citric acid, water, saturated sodium bicarbonate solution, and brine.[14]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Purification and Characterization

Purification of the final amide product is typically achieved by silica gel column chromatography. The choice of eluent system will depend on the polarity of the product. Recrystallization from a suitable solvent system can also be an effective purification method.[21] The structure and purity of the final compound should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow and Pathway Visualizations

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Dissolve 3-Bromo-1H-indazole- 6-carboxylic acid in DMF activation Add Coupling Reagent (e.g., HATU, PyBOP, EDC/HOBt) and Base (e.g., DIPEA) reagents->activation amine_add Add Amine activation->amine_add stir Stir at Room Temperature (Monitor by TLC/LC-MS) amine_add->stir workup Aqueous Workup (Extraction) stir->workup purify Purification (Column Chromatography) workup->purify analysis Characterization (NMR, MS) purify->analysis

Caption: General workflow for the amide coupling of this compound.

HATU_Mechanism RCOOH R-COOH (this compound) RCOO R-COO⁻ RCOOH->RCOO + Base ActiveEster OAt-Active Ester RCOO->ActiveEster + HATU HATU HATU HATU->ActiveEster Byproduct1 Tetramethylurea HATU->Byproduct1 Base Base (DIPEA) Base->RCOO Amide Amide Product ActiveEster->Amide + R'-NH₂ Byproduct2 HOAt ActiveEster->Byproduct2 Amine R'-NH₂ Amine->Amide

Caption: Simplified mechanism of HATU-mediated amide coupling.

Conclusion

The amide coupling of this compound is a fundamental transformation in the synthesis of novel compounds for drug discovery. By understanding the underlying mechanisms of different coupling reagents and following robust, optimized protocols, researchers can efficiently generate diverse libraries of indazole amides. The choice between HATU, EDC/HOBt, or PyBOP will depend on the specific requirements of the synthesis, with HATU often providing the most rapid and efficient route for challenging couplings. Careful execution of the reaction and purification steps is paramount to obtaining high-purity materials for subsequent biological evaluation.

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Application Notes and Protocols: The Strategic Use of 3-Bromo-1H-indazole-6-carboxylic Acid in the Synthesis of Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold in Oncology

The indazole moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique bicyclic structure, comprised of fused benzene and pyrazole rings, provides a rigid framework that can be strategically functionalized to interact with various biological targets. In the realm of oncology, indazole derivatives have emerged as a particularly fruitful class of compounds, with several FDA-approved drugs, such as Axitinib, Pazopanib, and Entrectinib, featuring this core structure.[3][4] These agents primarily function as kinase inhibitors, targeting the dysregulated signaling pathways that drive tumor growth, proliferation, and angiogenesis.[2][4]

This guide focuses on a key building block in the synthesis of such anticancer agents: 3-Bromo-1H-indazole-6-carboxylic acid . The strategic placement of the bromine atom at the C3 position and a carboxylic acid at the C6 position makes this molecule a highly versatile precursor for creating diverse chemical libraries. The bromine atom serves as a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl and heteroaryl substituents.[5][6] Simultaneously, the carboxylic acid group offers a site for amide bond formation or other modifications, allowing for fine-tuning of the molecule's physicochemical properties and biological activity.[7][8]

These application notes will provide a detailed exploration of the synthetic utility of this compound, with a focus on its application in the synthesis of inhibitors for key oncogenic kinases, including VEGFR, c-Met, and AXL. We will delve into detailed protocols for essential synthetic transformations, explain the rationale behind experimental choices, and present a case study on the synthesis of the VEGFR inhibitor, Axitinib.

Targeting Key Oncogenic Pathways with Indazole Derivatives

The aberrant activity of protein kinases is a hallmark of many cancers. Indazole-based inhibitors have been successfully developed to target several key kinases involved in cancer progression.

VEGFR Inhibition and Anti-Angiogenesis

Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2, are critical mediators of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[9] Inhibiting VEGFR-2 signaling is a clinically validated strategy for cancer treatment.[9][10] The indazole scaffold has proven to be an effective pharmacophore for designing potent VEGFR-2 inhibitors.[3][11][12]

VEGFR_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Dimerization & Autophosphorylation Ras Ras VEGFR2->Ras Dimerization & Autophosphorylation PI3K PI3K VEGFR2->PI3K Dimerization & Autophosphorylation PKC PKC PLCg->PKC Proliferation Cell Proliferation, Survival, Angiogenesis PKC->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Indazole_Inhibitor Indazole-Based Inhibitor (e.g., Axitinib) Indazole_Inhibitor->VEGFR2 Inhibits ATP Binding

Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.

c-Met and AXL: Targeting Tumor Invasion and Drug Resistance

The c-Met and AXL receptor tyrosine kinases are frequently overexpressed in various cancers and are associated with poor prognosis, increased metastasis, and the development of drug resistance.[13][14][15][16] Consequently, there is significant interest in developing inhibitors that target these pathways. The indazole scaffold has been successfully employed to create potent inhibitors of both c-Met and AXL.[13][17][18][19]

cMet_AXL_Pathway cluster_cMet c-Met Pathway cluster_AXL AXL Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds Downstream Downstream Signaling (e.g., PI3K/Akt, Ras/MAPK) cMet->Downstream Gas6 Gas6 AXL AXL Receptor Gas6->AXL Binds AXL->Downstream Outcomes Invasion, Metastasis, Proliferation, Drug Resistance Downstream->Outcomes Indazole_Inhibitor Indazole-Based Inhibitor Indazole_Inhibitor->cMet Inhibits Indazole_Inhibitor->AXL

Caption: Simplified c-Met and AXL Signaling Pathways.

Synthetic Protocols and Methodologies

The versatility of this compound stems from its suitability for a range of robust chemical transformations. Below are detailed protocols for key reactions used to synthesize libraries of potential anticancer agents.

Core Synthetic Transformations

The Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are paramount in the functionalization of the 3-bromo-indazole core.[5][6]

Synthetic_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_amide Amide Coupling Start 3-Bromo-1H-indazole- 6-carboxylic acid Suzuki_Reagents Aryl/Heteroaryl Boronic Acid Pd Catalyst, Base Start->Suzuki_Reagents Buchwald_Reagents Amine (R-NH2) Pd Catalyst, Ligand, Base Start->Buchwald_Reagents Amide_Reagents Amine (R'-NH2) Coupling Agent (e.g., HATU) Start->Amide_Reagents Suzuki_Product 3-Aryl-1H-indazole- 6-carboxylic acid Suzuki_Reagents->Suzuki_Product Buchwald_Product 3-Amino-1H-indazole- 6-carboxylic acid Derivative Buchwald_Reagents->Buchwald_Product Amide_Product 3-Bromo-1H-indazole- 6-carboxamide Derivative Amide_Reagents->Amide_Product

Caption: Key Synthetic Transformations of the Core Scaffold.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed coupling of an aryl or heteroaryl boronic acid to the C3 position of the indazole ring.[20][21][22][23]

Rationale: The Suzuki-Miyaura reaction is chosen for its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids.[5][20] The use of a palladium catalyst like Pd(dppf)Cl2 is common as it is effective for coupling with heteroaryl halides.[20][21] A base, such as potassium carbonate, is required to activate the boronic acid for transmetalation to the palladium center. The dioxane/water solvent system is effective at dissolving both the organic and inorganic reagents.[20]

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired aryl/heteroaryl boronic acid (1.5 eq.), and potassium carbonate (3.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), (0.05 eq.).

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Purification: Filter the precipitate and wash with water. The crude product can be further purified by recrystallization or column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination at the C3 position.[24][25][26]

Rationale: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, which are prevalent in many pharmaceuticals.[24][25] The choice of a bulky, electron-rich phosphine ligand (e.g., Xantphos, RuPhos) is critical to facilitate the reductive elimination step and prevent catalyst deactivation.[25] A strong base, such as sodium tert-butoxide or cesium carbonate, is necessary to deprotonate the amine. Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the base and catalyst.[27]

Step-by-Step Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 eq.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), the phosphine ligand (e.g., Xantphos, 0.05 eq.), and the base (e.g., Cs₂CO₃, 2.0 eq.) to a dry Schlenk tube.

  • Reagent Addition: Add the desired primary or secondary amine (1.2 eq.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as 1,4-dioxane or toluene.

  • Reaction Execution: Seal the tube and heat the mixture to 90-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Case Study: Synthesis of Axitinib

Axitinib is a potent and selective inhibitor of VEGFRs 1, 2, and 3, approved for the treatment of advanced renal cell carcinoma.[4][28] Its synthesis provides an excellent example of the strategic use of a bromo-indazole core. While the commercial synthesis starts from 6-bromo-1H-indazole, the principles are directly applicable.[29] A key step involves a Heck reaction to install the vinylpyridine side chain at the C3 position.[29][30]

Synthetic Scheme Overview (Illustrative):

Axitinib_Synthesis Start 6-Bromo-3-iodo-1H-indazole (Protected) Heck Heck Coupling (with 2-vinylpyridine) Start->Heck Pd(OAc)2 Intermediate1 (E)-6-bromo-3-(2-(pyridin-2-yl)vinyl) -1H-indazole Heck->Intermediate1 Migita Migita Coupling (with 2-mercapto-N-methylbenzamide) Intermediate1->Migita Pd2(dba)3, Xantphos Axitinib Axitinib Migita->Axitinib

Sources

Application Notes & Protocols: Leveraging 3-Bromo-1H-indazole-6-carboxylic Acid for Advanced PROTAC Development

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk

Section 1: Foundational Principles—The PROTAC Revolution and the Role of Scaffolds

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven, catalytic elimination of disease-causing proteins.[1][] These heterobifunctional molecules do not simply block a protein's active site; they hijack the cell's natural waste disposal machinery—the Ubiquitin-Proteasome System (UPS)—to induce the degradation of a specific protein of interest (POI).[3][4]

A PROTAC molecule consists of three distinct components: a ligand that binds the POI (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The simultaneous binding of the POI and an E3 ligase (most commonly Von Hippel-Lindau (VHL) or Cereblon (CRBN)) forms a transient ternary complex.[1][5] This proximity induces the E3 ligase to tag the POI with ubiquitin chains, marking it for destruction by the 26S proteasome.[3] The PROTAC is then released to repeat the cycle, enabling potent, sub-stoichiometric activity.[6]

The success of a PROTAC hinges on the meticulous design of each component. The choice of the initial chemical scaffold for the warhead is particularly critical, as it dictates the synthetic accessibility, selectivity, and physicochemical properties of the final degrader molecule. Indazole-containing derivatives are well-established as privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[7][8] This guide focuses on 3-Bromo-1H-indazole-6-carboxylic acid , a versatile building block uniquely suited for the modular synthesis of novel PROTACs.

G Ternary_Complex Formation of Ternary Complex Ubiquitination POI Poly-ubiquitination Ternary_Complex->Ubiquitination Catalyzes Degradation POI Degradation Ubiquitination->Degradation Signals for Recycle PROTAC Recycling Degradation->Recycle Releases Warhead Warhead Recycle->Warhead Starts New Cycle POI POI Warhead->POI Binds POI->Ternary_Complex E3_Ligand E3_Ligand E3_Ligase E3_Ligase E3_Ligand->E3_Ligase Binds E3_Ligase->Ternary_Complex E3_Ligase->Ubiquitination Ub Ub Ub->Ubiquitination Proteasome Proteasome Proteasome->Degradation

Section 2: The Strategic Advantage of this compound

This specific indazole derivative offers a powerful combination of features for PROTAC synthesis. Its utility stems from three key structural motifs:

  • The Indazole Core: A proven pharmacophore that can be elaborated into a high-affinity ligand for a wide range of protein targets, particularly kinases.[9]

  • The 6-Carboxylic Acid: This functional group serves as a reliable and strategically positioned "handle." It is ideal for forming a stable amide bond with an amine-terminated linker, providing a robust connection point for the E3 ligase ligand moiety.

  • The 3-Bromo Substituent: This is the key to versatility. The bromine atom is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the efficient and modular introduction of diverse chemical functionalities to build out the target-binding warhead, enabling rapid exploration of the structure-activity relationship (SAR).

Indazole [label=< this compound

Molecular Formula: C8H5BrN2O2[10] Molecular Weight: 241.04 g/mol [10] CAS Number: 114086-30-5[11]

>];

node [shape=box, style="rounded,filled"];

Bromo [label="3-Bromo Group\n(Versatility Handle)", fillcolor="#FBBC05", fontcolor="#202124", width=2.5]; COOH [label="6-Carboxylic Acid\n(Linker Attachment Point)", fillcolor="#4285F4", fontcolor="#FFFFFF", width=2.5]; Core [label="Indazole Core\n(Pharmacophore Scaffold)", fillcolor="#34A853", fontcolor="#FFFFFF", width=2.5];

Warhead [label="Target-Binding Warhead Synthesis", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Linker [label="PROTAC Linker Assembly", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"];

Bromo -> Warhead [label="Suzuki, etc."]; COOH -> Linker [label="Amide Coupling"]; Core -> Warhead; Core -> Linker; } digraph Caption: Key functional motifs of the indazole building block.

Section 3: Application Workflow—From Concept to Characterized Degrader

The development of a novel PROTAC using this scaffold follows a logical, multi-stage process. Each stage requires careful planning and execution to maximize the probability of success.

G Start Start: 3-Bromo-1H- indazole-6-carboxylic acid Step1 Step 1: Warhead Synthesis (e.g., Suzuki Coupling) Start->Step1 Step2 Step 2: Linker Attachment (Amide Coupling) Step1->Step2 Step3 Step 3: PROTAC Purification (Preparative HPLC) Step2->Step3 Step4 Step 4: In Vitro Validation (Western Blot, DC50) Step3->Step4 Step5 Step 5: Biophysical Analysis (SPR, ITC for Ternary Complex) Step4->Step5 End Result: Characterized PROTAC Degrader Step5->End

Section 4: Detailed Experimental Protocols

The following protocols provide a robust framework for the synthesis and evaluation of a PROTAC derived from this compound.

Protocol 1: Exemplar Synthesis of Final PROTAC via Amide Coupling

Causality: This protocol describes the final conjugation step. Amide bond formation is the most common and reliable method for joining the warhead and E3-linker fragments due to the high stability of the resulting bond. HATU is a preferred coupling reagent as it is highly efficient and minimizes side reactions and racemization. DIPEA is a non-nucleophilic base used to neutralize the ammonium salts formed during the reaction, driving it to completion.[12]

Materials:

  • Indazole-derived warhead with a free carboxylic acid (1.0 eq)

  • Amine-terminated E3 ligase-linker moiety (e.g., VHL-linker-NH2) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Standard glassware, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • Under a nitrogen atmosphere, dissolve the indazole-derived warhead (1.0 eq) in anhydrous DMF.

  • To this solution, add the amine-terminated E3 ligase-linker moiety (1.1 eq).

  • In a separate vial, dissolve HATU (1.2 eq) and DIPEA (3.0 eq) in a small amount of anhydrous DMF.

  • Add the HATU/DIPEA solution dropwise to the main reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Self-Validation Checkpoint: Monitor the reaction progress by LC-MS. Look for the disappearance of the starting materials and the appearance of a new peak corresponding to the mass of the desired PROTAC product.

  • Upon completion, quench the reaction with a small amount of water.

  • Dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC molecule.

  • Characterize the purified PROTAC by high-resolution mass spectrometry (HRMS) and ¹H NMR to confirm its identity and purity.

Protocol 2: Target Protein Degradation Assay via Western Blot

Causality: This is the primary cellular assay to confirm PROTAC function. By treating cells with the PROTAC, we can determine if it successfully induces the degradation of the target protein. A dose-response and time-course experiment is crucial to quantify its potency (DC₅₀) and maximal effect (Dₘₐₓ).[13] A housekeeping protein (e.g., GAPDH, β-Actin) is used as a loading control to ensure that observed changes in the target protein level are due to specific degradation and not variations in sample loading.

Materials:

  • Cancer cell line expressing the protein of interest

  • Synthesized PROTAC and vehicle control (DMSO)

  • 6-well cell culture plates and standard cell culture reagents

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (against POI and a loading control)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium (e.g., 0.1 nM to 10 µM). Treat the cells with the different concentrations for a set duration (e.g., 18-24 hours). Include a vehicle-only (DMSO) control.

  • Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.

  • Incubate the lysates on ice for 30 minutes, vortexing periodically.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification (Self-Validation): Transfer the supernatant to a new tube. Determine the protein concentration of each lysate using a BCA assay. This step is critical for ensuring equal protein loading.

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI (at the manufacturer's recommended dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imager.

  • Data Analysis: Strip the membrane and re-probe with the loading control antibody. Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control. Plot the normalized intensity against the PROTAC concentration to determine the DC₅₀ value.

Protocol 3: Biophysical Validation of Ternary Complex Formation via SPR

Causality: The formation of a stable ternary complex is a prerequisite for efficient protein degradation.[14] Biophysical techniques like Surface Plasmon Resonance (SPR) can directly measure the binding kinetics and affinities of the binary (PROTAC-POI, PROTAC-E3) and ternary interactions.[15][16] This allows for the calculation of cooperativity (alpha), a key parameter that indicates whether the binding of one protein partner enhances the PROTAC's affinity for the other. Positive cooperativity is a strong indicator of a well-formed ternary complex.[17]

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Purified recombinant POI and E3 ligase complex (e.g., VCB: VHL-ElonginC-ElonginB)

  • Synthesized PROTAC

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • SPR running buffer (e.g., HBS-EP+)

Procedure (General Outline):

  • Protein Immobilization: Immobilize the E3 ligase complex (e.g., VCB) onto the sensor chip surface via standard amine coupling. This creates the surface for binding analysis.

  • Binary Affinity Measurement (PROTAC to E3 Ligase):

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface.

    • Monitor the binding response (in Response Units, RU).

    • Fit the resulting sensorgrams to a binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

  • Binary Affinity Measurement (PROTAC to POI): This is typically done in solution or by immobilizing the POI and flowing the PROTAC over. The goal is to obtain the KD for the second binary interaction.

  • Ternary Complex Formation Assay:

    • Prepare a series of solutions containing a fixed, saturating concentration of the POI mixed with a range of concentrations of the PROTAC.

    • Inject these pre-incubated mixtures over the immobilized E3 ligase surface.

    • Self-Validation Checkpoint: A significant increase in the binding response compared to the PROTAC alone indicates the formation of the POI-PROTAC-E3 ligase ternary complex on the chip surface.

    • Analyze the binding kinetics to determine the affinity of the POI-PROTAC binary complex for the immobilized E3 ligase.

  • Data Analysis: Calculate the cooperativity factor (α) using the formula: α = (KD of PROTAC for E3) / (KD of POI-PROTAC complex for E3). An α value > 1 indicates positive cooperativity.

Section 5: Data Interpretation & Next Steps

The data gathered from these protocols provide a comprehensive profile of the newly synthesized PROTAC.

ParameterDescriptionExemplar ValueImplication
KD (PROTAC vs. POI) Binary binding affinity to the target protein.50 nMStrong binding to the target.
KD (PROTAC vs. E3) Binary binding affinity to the E3 ligase.200 nMModerate binding to the E3 ligase.[18]
Cooperativity (α) Enhancement of binding in the ternary complex.15Strong positive cooperativity; indicates a stable ternary complex.[16]
DC₅₀ Concentration for 50% target degradation.10 nMHigh cellular potency.
Dₘₐₓ Maximum percentage of target degradation.>95%High degradation efficacy.

A successful PROTAC, derived from this compound, will exhibit strong binding (or at least moderate binding with high cooperativity), and translate this into potent and efficacious degradation in cellular models. Subsequent steps would involve assessing selectivity via proteomics and evaluating in vivo pharmacokinetic and pharmacodynamic properties.[13][19][20]

Section 6: References

  • What are PROTACs? Mechanisms, advantages, and challenges. (n.d.). Drug Discovery News.

  • Zoppi, V., Hughes, S. J., Maniaci, C., & Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews, 51(17), 7346-7393. [Link]

  • Proteolysis targeting chimera. (2024). In Wikipedia. [Link]

  • The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). (2024). PubMed. [Link]

  • Zoppi, V., Hughes, S. J., Maniaci, C., & Ciulli, A. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. PubMed Central. [Link]

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (n.d.). Taylor & Francis Online. [Link]

  • The PROTACs mechanism of action—PROTAC promotes the simultaneous and... (n.d.). ResearchGate. [Link]

  • A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). (n.d.). Taylor & Francis Online. [Link]

  • A beginner's guide to PROTACs and targeted protein degradation. (2021). The Biochemist. [Link]

  • The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). (2024). Broad Institute. [Link]

  • The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). (2024). JoVE. [Link]

  • Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. (2024). PubMed. [Link]

  • Development of biophysical assays for studies of PROTACs. (2022). Diva-portal.org. [Link]

  • In vitro and in vivo ADME of heterobifunctional degraders: a tailored approach to optimize DMPK properties of PROTACs©. (2025). PubMed Central. [Link]

  • Application of PROTACs in target identification and validation. (2024). ScienceOpen. [Link]

  • A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. (n.d.). PubMed Central. [Link]

  • Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe. (n.d.). ChemRxiv. [Link]

  • In vivo target protein degradation induced by PROTACs based on E3 ligase DCAF15. (2020). PubMed Central. [Link]

  • PROTAC Molecules Activity and Efficacy Evaluate Service. (n.d.). Mtoz Biolabs. [Link]

  • Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. (2020). NIH. [Link]

  • Synthesis of VHL ligands 130, 134, and 135. Reagents and conditions. (n.d.). ResearchGate. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). MDPI. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (n.d.). RSC Publishing. [Link]

  • Design and synthesis of proteolysis targeting chimeras (PROTACs) as an EGFR degrader based on CO-1686. (2022). PubMed. [Link]

  • 3-bromo-1-methyl-1H-indazole-6-carboxylic acid. (n.d.). AA Blocks. [Link]

  • Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. (2024). RSC Publishing. [Link]

  • Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. (2022). RSC Publishing. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). NIH. [Link]

  • Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... (n.d.). ResearchGate. [Link]

Sources

Application Note: Strategic Derivatization of the Carboxylic Acid Moiety of 3-Bromo-1H-indazole-6-carboxylic acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, serving as the core of numerous therapeutic agents.[1] Specifically, functionalized indazoles such as 3-Bromo-1H-indazole-6-carboxylic acid are highly valued starting materials in drug discovery programs due to their synthetic versatility and potential for biological activity.[2][3] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic derivatization of the C6-carboxylic acid group of this key intermediate. We present detailed, field-proven protocols for two of the most critical transformations in pharmaceutical development: amide bond formation and esterification. The causality behind experimental choices, self-validating protocols, and troubleshooting insights are provided to ensure reliable and reproducible execution.

Introduction: The Strategic Importance of the Indazole Core

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged structure" in medicinal chemistry.[1] Its rigid conformation and ability to participate in various non-covalent interactions allow indazole-containing compounds to bind with high affinity to a wide range of biological targets. This has led to the development of blockbuster drugs such as Niraparib (a PARP inhibitor for cancer) and Pazopanib (a tyrosine kinase inhibitor).[1][4]

This compound is a particularly valuable building block. The carboxylic acid at the 6-position offers a prime handle for modification, allowing for the introduction of diverse functional groups to modulate physicochemical properties, improve pharmacokinetic profiles, and explore structure-activity relationships (SAR). The bromine atom at the 3-position provides an additional, orthogonal site for further functionalization via cross-coupling reactions, although that is beyond the scope of this note. This guide focuses exclusively on the reliable and efficient transformation of the C6-carboxylic acid into amides and esters, two of the most prevalent functional groups in marketed drugs.

Core Concepts: Activating the Carboxylic Acid

Direct reaction of a carboxylic acid with an amine or alcohol is generally inefficient due to the low electrophilicity of the carboxyl carbon and the acidic nature of the carboxyl proton, which can protonate the nucleophile. Therefore, the carboxylic acid must first be "activated" to a more reactive intermediate. The protocols herein utilize well-established and robust activation strategies.

  • For Amidation: We employ carbodiimide-based coupling agents, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in conjunction with an additive like HOBt (Hydroxybenzotriazole). EDC converts the carboxylic acid into a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester, which is less prone to side reactions and efficiently undergoes nucleophilic attack by the amine.[5]

  • For Esterification: A classic Fischer-Speier esterification using a strong acid catalyst (e.g., H₂SO₄) in an excess of the desired alcohol is a straightforward and cost-effective method.[6] The acid protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon for attack by the alcohol nucleophile.

Protocol I: Amide Bond Formation via EDC/HOBt Coupling

This protocol describes a general method for coupling this compound with a primary or secondary amine.

Workflow for Amide Synthesis

Start Dissolve 3-Bromo-1H-indazole- 6-carboxylic acid in DMF AddReagents Add HOBt, EDC, and TEA Start->AddReagents Stir1 Stir at RT for 15-30 min (Activation Step) AddReagents->Stir1 AddAmine Add Amine (R1R2NH) Stir1->AddAmine Stir2 Stir at RT for 4-12 h (Monitor by TLC/LC-MS) AddAmine->Stir2 Workup Aqueous Work-up: Quench with water, Extract with EtOAc Stir2->Workup Purify Purification: Column Chromatography Workup->Purify End Isolate Pure Amide Derivative Purify->End

Caption: Workflow for Amide Synthesis.

Detailed Experimental Protocol
  • Preparation: To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, approx. 0.1 M), add HOBt (1.2 eq) and EDC.HCl (1.2 eq).

  • Base Addition: Add a tertiary amine base such as Triethylamine (TEA, 3.0 eq) or Diisopropylethylamine (DIPEA) to the mixture.

    • Expert Insight: The base is crucial for neutralizing the HCl salt of EDC and the HOBt, ensuring the coupling reaction proceeds efficiently.

  • Activation: Stir the reaction mixture at room temperature for 15-30 minutes to allow for the formation of the active ester intermediate.

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.1 eq) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up: Pour the reaction mixture into ice-cold water. A precipitate may form, which can be filtered. Alternatively, extract the aqueous mixture with a suitable organic solvent like Ethyl Acetate (EtOAc) (3x).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[5]

    • Trustworthiness Check: These washing steps are critical to remove unreacted starting materials, coupling agents, and the base, simplifying the final purification.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired amide derivative.

Reagent Stoichiometry and Expected Results
ReagentMolar Eq.Purpose
This compound1.0Starting Material
Amine (R₁R₂NH)1.0 - 1.1Nucleophile
EDC.HCl1.2Coupling Agent
HOBt1.2Additive to prevent side reactions
TEA or DIPEA3.0Base
Anhydrous DMF-Solvent
  • Yields: Typically range from 60-95%, depending on the nucleophilicity and steric hindrance of the amine.

  • Characterization: Successful formation of the amide can be confirmed by the disappearance of the broad -OH stretch of the carboxylic acid in the IR spectrum and the appearance of a new N-H stretch (for primary amines) and a characteristic amide carbonyl stretch (~1640-1680 cm⁻¹). ¹H NMR will show new signals corresponding to the amine fragment.

Protocol II: Acid-Catalyzed Esterification

This protocol is suitable for synthesizing simple alkyl esters (e.g., methyl, ethyl) where the corresponding alcohol is readily available and can be used as the solvent.

Reaction Pathway for Esterification

Start Suspend 3-Bromo-1H-indazole- 6-carboxylic acid in Alcohol (R-OH) AddCatalyst Add catalytic H₂SO₄ Start->AddCatalyst Excess R-OH serves as solvent Reflux Heat to reflux for 2-6 h (Monitor by TLC/LC-MS) AddCatalyst->Reflux Cool Cool to Room Temperature Reflux->Cool Evaporate Remove excess alcohol under reduced pressure Cool->Evaporate Workup Treat residue with ice water and extract with EtOAc Evaporate->Workup End Isolate Pure Ester Derivative Workup->End

Caption: Pathway for Fischer-Speier Esterification.

Detailed Experimental Protocol
  • Preparation: To a suspension of this compound (1.0 eq) in the desired alcohol (e.g., Methanol, Ethanol; used in large excess as the solvent), add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~2-5 mol%).[6]

    • Expert Insight: The reaction is an equilibrium. Using the alcohol as the solvent drives the equilibrium towards the product side.

  • Reaction: Heat the resulting mixture to reflux for 2-6 hours. Monitor the reaction by TLC or LC-MS.

  • Cooling and Concentration: Once the starting material is consumed, cool the reaction to room temperature and remove the excess alcohol under reduced pressure.[6]

  • Work-up: Treat the residue with ice-cold water. Extract the product with Ethyl Acetate (3x).

  • Washing: Combine the organic layers and wash with saturated NaHCO₃ solution (to neutralize the acid catalyst) and brine.

    • Trustworthiness Check: The bicarbonate wash is essential for removing the strong acid catalyst, preventing potential product degradation during concentration.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to dryness.

  • Purification: The crude ester is often pure enough for subsequent steps. If necessary, it can be purified by recrystallization or flash column chromatography.

Reagent Overview and Expected Results
ReagentRoleNotes
This compoundStarting Material-
Alcohol (e.g., MeOH, EtOH)Nucleophile & SolventUse in large excess
Concentrated H₂SO₄Acid Catalyst2-5 mol% is typically sufficient
  • Yields: Generally high, often >90%, for simple, unhindered alcohols.[6]

  • Characterization: Successful esterification is indicated by the appearance of new signals in the ¹H and ¹³C NMR spectra corresponding to the alkyl group of the alcohol (e.g., a singlet around 3.9 ppm for a methyl ester). The broad -OH stretch in the IR spectrum will be replaced by a sharp ester C=O stretch (~1720-1740 cm⁻¹).

Safety and Handling

  • This compound: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • EDC.HCl and HOBt: EDC is a sensitizer, and HOBt is explosive when dry. Handle with care in a well-ventilated fume hood.

  • DMF: Anhydrous DMF is required. It is a skin and respiratory irritant.

  • Concentrated H₂SO₄: Highly corrosive. Add slowly and carefully to the alcohol, as the dissolution is exothermic.

References

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • MDPI. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives. Retrieved from [Link]

  • RSC Publishing. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]

Sources

Application Notes & Protocols: 3-Bromo-1H-indazole-6-carboxylic acid as a Versatile Building Block for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The indazole nucleus is recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved therapeutics, particularly in oncology.[1][2][3] This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the strategic application of 3-Bromo-1H-indazole-6-carboxylic acid (CAS: 114086-30-5). We explore its utility as a bifunctional building block, leveraging its two chemically orthogonal reactive sites: the 3-bromo position for palladium-catalyzed cross-coupling reactions and the 6-carboxylic acid moiety for amide bond formation. This guide explains the rationale behind its use, provides field-proven, step-by-step protocols for key synthetic transformations, and illustrates workflows for the generation of diverse chemical libraries aimed at discovering novel therapeutic agents.

Introduction: The Strategic Value of the Indazole Scaffold

The indazole ring system is a bioisostere of indole and purine, enabling it to effectively mimic the natural ligands of many enzymes and receptors.[4] This structural feature is a primary reason for its prevalence in drug design, especially in the development of protein kinase inhibitors, where it can form crucial hydrogen bond interactions with the hinge region of the ATP-binding site.[3] Marketed drugs such as Niraparib (a PARP inhibitor), Pazopanib, and Axitinib (tyrosine kinase inhibitors) feature the indazole core, highlighting its clinical and commercial significance.[2][3]

This compound is an exceptionally valuable starting material because it possesses two distinct and orthogonally reactive functional groups.

  • The 3-Bromo Group: This serves as a versatile handle for introducing molecular diversity through a variety of transition-metal-catalyzed cross-coupling reactions. This position is ideal for building out into the solvent-exposed regions of a target's binding pocket, allowing for the fine-tuning of potency and selectivity.[5]

  • The 6-Carboxylic Acid Group: This group provides a robust anchor point for modification, most commonly through amide coupling.[6] This allows for the introduction of different substituents that can modulate physicochemical properties (e.g., solubility, cell permeability) or form additional interactions with the protein target.[7]

The ability to selectively functionalize these two positions in a controlled, stepwise manner makes this building block a powerful tool for constructing focused compound libraries for structure-activity relationship (SAR) studies.

Physicochemical Properties & Safe Handling

Before proceeding with any experimental work, it is crucial to be familiar with the properties of the reagent and the necessary safety precautions.

PropertyValue
CAS Number 114086-30-5[8]
Molecular Formula C₈H₅BrN₂O₂[8]
Molecular Weight 241.04 g/mol [8]
Appearance Off-white to light yellow solid
Storage Store at room temperature in a dry, well-ventilated place.[8]

Safety Precautions: Researchers must handle this compound in accordance with standard laboratory safety procedures.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[9]

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[10]

  • Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[9][11]

  • Incompatible Materials: Avoid strong oxidizing agents.[12]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations for hazardous waste.[9]

Core Synthetic Applications: Rationale and Protocols

The true power of this building block lies in its capacity for sequential, selective functionalization. The carboxylic acid is typically addressed first via amide coupling, as the conditions are generally mild and will not affect the bromo group. The resulting amide can then be subjected to the more forcing conditions of a Pd-catalyzed cross-coupling reaction.

G cluster_0 Step 1: Functionalization at C6 cluster_1 Step 2: Functionalization at C3 start This compound amide Amide Coupling (R-NH₂) start->amide HATU, DIPEA ester Esterification (R-OH) start->ester H₂SO₄ (cat.) amide_prod 3-Bromo-1H-indazole-6-carboxamide amide->amide_prod ester_prod 3-Bromo-1H-indazole-6-carboxylate Ester ester->ester_prod suzuki Suzuki Coupling (R'-B(OH)₂) amide_prod->suzuki buchwald Buchwald-Hartwig Amination (R''-NH₂) amide_prod->buchwald sonogashira Sonogashira Coupling (R'''-C≡CH) amide_prod->sonogashira final_prod Disubstituted Indazole Library (High Diversity) suzuki->final_prod buchwald->final_prod sonogashira->final_prod

Caption: Orthogonal synthesis strategy using the target building block.

Protocol 1: Amide Coupling at the 6-Carboxylic Acid Position

This protocol describes a standard procedure for forming an amide bond, a cornerstone of medicinal chemistry for improving compound properties and adding new interaction points. The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent is highlighted due to its high efficiency and low rate of epimerization with chiral amines.

Rationale for Reagent Choice:

  • HATU: A highly effective peptide coupling agent that rapidly activates the carboxylic acid, leading to clean and fast reactions.

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic base used to scavenge the acid formed during the reaction and to deprotonate the amine starting material if it is supplied as a salt.

Materials:

  • This compound (1.0 eq)

  • Desired amine (e.g., benzylamine) (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Step-by-Step Methodology:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and dissolve it in anhydrous DMF.

  • Add the desired amine (1.1 eq) to the solution, followed by DIPEA (3.0 eq).

  • In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

Protocol 2: Suzuki-Miyaura Coupling at the 3-Bromo Position

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds.[5] This protocol allows for the introduction of a vast array of aryl and heteroaryl moieties at the 3-position of the indazole core.

Rationale for Reagent Choice:

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A robust and versatile palladium catalyst that is effective for a wide range of substrates. It does not typically require an external phosphine ligand.

  • Potassium Carbonate (K₂CO₃): A common and effective inorganic base required for the transmetalation step of the catalytic cycle.

Materials:

  • 3-Bromo-1H-indazole-6-carboxamide derivative (from Protocol 1) (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.5 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane and Water (typically a 4:1 to 10:1 mixture)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Reaction vessel suitable for heating (e.g., microwave vial or sealed tube)

Step-by-Step Methodology:

  • To a reaction vessel, add the 3-bromo-1H-indazole-6-carboxamide derivative (1.0 eq), the boronic acid (1.5 eq), and potassium carbonate (3.0 eq).

  • Add the catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent mixture (1,4-dioxane and water). The reaction should be sufficiently concentrated.

  • Seal the vessel and heat the reaction mixture to 80-100 °C for 4-16 hours (or use a microwave reactor according to instrument guidelines). Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired 3-aryl-1H-indazole-6-carboxamide.

Application Workflow: Rapid SAR Exploration

The combination of these protocols allows for the rapid generation of a diverse library of compounds for SAR studies. A typical workflow involves creating a matrix of products from a set of amines and a set of boronic acids.

G cluster_amines Amine Library (R¹-NH₂) cluster_intermediates Intermediate Amide Library cluster_boronics Boronic Acid Library (R²-B(OH)₂) start This compound AmideCoupling Protocol 1: Amide Coupling start->AmideCoupling Amine1 Amine A Amine1->AmideCoupling Amine2 Amine B Amine2->AmideCoupling Amine3 Amine C Amine3->AmideCoupling Inter1 Intermediate A (R¹ = A) AmideCoupling->Inter1 Inter2 Intermediate B (R¹ = B) AmideCoupling->Inter2 SuzukiCoupling Protocol 2: Suzuki Coupling Inter1->SuzukiCoupling Inter2->SuzukiCoupling Inter_etc ... Boronic1 Boronic Acid X Boronic1->SuzukiCoupling Boronic2 Boronic Acid Y Boronic2->SuzukiCoupling Boronic3 Boronic Acid Z Boronic3->SuzukiCoupling FinalLibrary Final Product Matrix (R¹ and R² varied) SuzukiCoupling->FinalLibrary

Caption: Workflow for generating a diverse kinase inhibitor library.

This matrix-based approach allows medicinal chemists to systematically probe the chemical space around the indazole scaffold. Modifications at the 6-position (R¹) can be used to optimize properties like solubility and ADME characteristics, while modifications at the 3-position (R²) can be used to maximize potency and selectivity against the target kinase.

Conclusion

This compound is a high-value, strategically designed building block for modern medicinal chemistry. Its orthogonal handles facilitate the efficient and systematic synthesis of diverse compound libraries. The robust and reliable protocols provided herein for amide coupling and Suzuki-Miyaura coupling empower drug discovery teams to rapidly generate novel chemical entities and accelerate the identification of lead candidates, particularly in the competitive field of kinase inhibitor research.

References

  • Singampalli, A., Kumar, P., Bandela, R., Bellapukonda, S. M., Nanduri, S., & Yaddanapudi, V. M. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Indazole – An Emerging Privileged Scaffold: Synthesis and its Biological Significance. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Indazole – An Emerging Privileged Scaffold: Synthesis and its Biological Significance | Request PDF. Retrieved from ResearchGate. [Link]

  • PubMed. (2020). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. [Link]

  • Alam, M. J., & Antonchick, A. P. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4946. [Link]

  • ResearchGate. (n.d.). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Retrieved from ResearchGate. [Link]

  • Google Patents. (n.d.). CN107235957A - A kind of synthetic method for preparing Niraparib.
  • ACS Publications. (2018). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. [Link]

  • Sharma, P., Kumar, H., & Kumar, P. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(9), 1431–1451. [Link]

  • Singh, S., Kumar, V., Kumar, S., Kumar, D., & Kumar, A. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Journal of Advanced Pharmaceutical Technology & Research, 14(1), 1-8. [Link]

  • Wang, H., Vaught, M. B., Cee, V. J., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(4), 834-840. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis and biological evaluation of some new Aryl acid N'-(1H-indazole-3-carbonyl)-hydrazide derivatives. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Carboxylic Acid Reactivity. [Link]

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Application Notes and Protocols for the Use of 3-Bromo-1H-indazole-6-carboxylic Acid in the Development of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold in Inflammation Research

The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds with a wide array of biological activities.[1] Its unique structural and electronic properties make it an attractive starting point for the design of novel therapeutic agents. In the realm of inflammation, indazole derivatives have shown significant promise, with research demonstrating their ability to modulate key inflammatory pathways.[2] This includes the inhibition of cyclooxygenase (COX) enzymes, reduction of pro-inflammatory cytokine production, and scavenging of free radicals, all of which are critical processes in the inflammatory cascade.[2]

3-Bromo-1H-indazole-6-carboxylic acid is a particularly valuable building block for the synthesis of novel anti-inflammatory drug candidates. The bromine atom at the 3-position and the carboxylic acid at the 6-position provide versatile handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound in the discovery of new anti-inflammatory agents.

Synthetic Strategy: From Core Scaffold to Bioactive Amides

A common and effective strategy in medicinal chemistry to enhance the pharmacological properties of a lead compound is the synthesis of amide derivatives. The carboxylic acid moiety of this compound is readily amenable to amide bond formation with a diverse range of amines. This allows for the introduction of various substituents that can influence the compound's potency, selectivity, solubility, and pharmacokinetic profile.

The following is a representative protocol for the synthesis of an amide derivative from this compound. This protocol is based on established amide coupling methodologies frequently employed for indazole carboxylic acids.

Protocol: Synthesis of N-Aryl-3-bromo-1H-indazole-6-carboxamide

This protocol outlines a two-step process: activation of the carboxylic acid followed by coupling with an aromatic amine.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Substituted aniline

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous DCM

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Step 1: Formation of the Acyl Chloride

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitor by TLC).

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude 3-bromo-1H-indazole-6-carbonyl chloride. This intermediate is typically used in the next step without further purification.

Step 2: Amide Coupling

  • Dissolve the crude acyl chloride from Step 1 in anhydrous DCM.

  • In a separate flask, dissolve the desired substituted aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C and slowly add the acyl chloride solution dropwise.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring its progress by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the desired N-aryl-3-bromo-1H-indazole-6-carboxamide.

Data Presentation: Representative Yields and Characterization

CompoundR-group on AnilineYield (%)¹H NMR (δ, ppm)MS (m/z)
1a 4-methoxy7513.5 (s, 1H), 10.2 (s, 1H), 8.2 (s, 1H), 7.8 (d, 1H), 7.7 (d, 2H), 7.5 (d, 1H), 7.0 (d, 2H), 3.8 (s, 3H)[M+H]⁺
1b 4-chloro8113.6 (s, 1H), 10.4 (s, 1H), 8.2 (s, 1H), 7.9 (d, 2H), 7.8 (d, 1H), 7.5 (m, 3H)[M+H]⁺
1c 3-trifluoromethyl7213.7 (s, 1H), 10.6 (s, 1H), 8.3 (s, 1H), 8.2 (s, 1H), 8.0 (d, 1H), 7.8 (d, 1H), 7.7 (t, 1H), 7.6 (d, 1H)[M+H]⁺

Note: The spectroscopic data is representative and will vary based on the specific aniline used.

Experimental Workflow: Synthesis of N-Aryl-3-bromo-1H-indazole-6-carboxamides

G A This compound B Acyl Chloride Formation (SOCl₂ or (COCl)₂, DCM, cat. DMF) A->B C 3-Bromo-1H-indazole-6-carbonyl chloride B->C D Amide Coupling (Substituted Aniline, TEA, DCM) C->D E Crude Product D->E F Purification (Column Chromatography) E->F G N-Aryl-3-bromo-1H-indazole-6-carboxamide F->G

Caption: Synthetic pathway for N-Aryl-3-bromo-1H-indazole-6-carboxamides.

Biological Evaluation: Screening for Anti-inflammatory Activity

Once a library of derivatives is synthesized, a systematic biological evaluation is crucial to identify promising anti-inflammatory agents. This typically involves a tiered approach, starting with in vitro assays to assess activity and mechanism, followed by in vivo models to evaluate efficacy and safety.

In Vitro Assays

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

  • Principle: This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key in the synthesis of prostaglandins, important mediators of inflammation.

  • Protocol:

    • Prepare solutions of the test compounds at various concentrations.

    • Use a commercial COX inhibitor screening assay kit (e.g., from Cayman Chemical or Abcam).

    • Follow the manufacturer's instructions, which typically involve incubating the enzyme (COX-1 or COX-2) with the test compound and arachidonic acid (the substrate).

    • Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method.

    • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.

    • Celecoxib can be used as a positive control for COX-2 inhibition and ibuprofen for non-selective COX inhibition.

2. Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages

  • Principle: This assay assesses the ability of a compound to suppress the release of pro-inflammatory cytokines, such as TNF-α and IL-6, from macrophages stimulated with LPS, a component of bacterial cell walls.

  • Protocol:

    • Culture a macrophage cell line (e.g., RAW 264.7 or THP-1) in appropriate media.

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for a defined period (e.g., 6-24 hours).

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α and IL-6 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

    • Calculate the IC₅₀ value for the inhibition of cytokine release.

    • Dexamethasone can be used as a positive control.

Experimental Workflow: In Vitro Anti-inflammatory Screening

G cluster_0 COX Inhibition Assay cluster_1 Macrophage Cytokine Release Assay A Incubate COX-1/COX-2 with Test Compound & Arachidonic Acid B Measure PGE2 Production A->B C Calculate IC₅₀ B->C D Pre-treat Macrophages with Test Compound E Stimulate with LPS D->E F Measure TNF-α & IL-6 (ELISA) E->F G Calculate IC₅₀ F->G G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Induces Transcription of Compound Indazole Derivative Compound->IKK Inhibits?

Caption: Potential inhibition of the NF-κB signaling pathway by indazole derivatives.

Conclusion and Future Directions

This compound represents a versatile and promising starting material for the development of novel anti-inflammatory agents. The synthetic accessibility to a wide range of derivatives, coupled with the established anti-inflammatory potential of the indazole scaffold, makes this an attractive area for further research. Future work should focus on the synthesis and screening of diverse libraries of compounds derived from this core, with a particular emphasis on elucidating their specific molecular targets and optimizing their pharmacological profiles. The protocols and methodologies outlined in this document provide a solid foundation for researchers to embark on this exciting journey of drug discovery.

References

  • Abouzid, K. A. M., & el-Abhar, H. S. (2003). Synthesis and antiinflammatory activity of novel indazolones. Archives of Pharmacal Research, 26(1), 1–8.
  • Ansari, M. F., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega.
  • Various Authors. (2023). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic...
  • Farooqui, M., et al. (2010). Synthesis, Anti-bacterial, Analgesic and Anti-inflammatory Activities of Some New Biologically Important Indazole Derivatives. International Journal of Drug Design and Discovery, 1(4).
  • Farooqui, M., et al. (2010). (PDF) Synthesis, Antibacterial, Analgesic and Antiinflammatory Activities of Some New Biologically Important Indazole Derivatives.
  • Kumar, S., et al. (2011). Structure-Activity Relationships Among Novel 1,3,4-oxadiazole Analogues for Their Anti-inflammatory Activity. Tropical Journal of Pharmaceutical Research, 10(5), 609-620.
  • Islam, M. R., et al. (2018). Synthesis and structure-activity-relationships of indan acid derivatives as analgesic and anti-inflammatory agents. Dhaka University Journal of Pharmaceutical Sciences, 17(1), 1-13.
  • Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(4), 865-870.
  • Ahmad, B., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1439.
  • Takeda Chemical Industries, Ltd. (1990). Indazole-3-carboxylic acid derivatives.
  • Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers.
  • Abbott Laboratories. (2009). Compounds and compositions as acetyl-coa carboxylase inhibitors.
  • Glenmark Pharmaceuticals S.A. (2009). Indazole derivatives.
  • Oakwood Products. (n.d.). This compound, min 97%, 1 gram. Retrieved from [Link].

  • Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • Li, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4983.
  • Chem-Impex International. (n.d.). 6-Bromo-1H-indazole-3-carboxylic acid. Retrieved from [Link].

  • Glenmark Pharmaceuticals S.A. (2009). Indazole derivatives.
  • Manhas, A., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 10(9), FC06-FC10.

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Application Notes & Protocols: Leveraging 3-Bromo-1H-indazole-6-carboxylic Acid in the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic utility of 3-Bromo-1H-indazole-6-carboxylic acid. This versatile building block serves as a cornerstone for the construction of diverse and complex heterocyclic scaffolds, particularly those with therapeutic potential. We delve into the strategic importance of its dual functionalities—the reactive C-3 bromine and the modifiable C-6 carboxylic acid—and provide detailed, field-proven protocols for its application in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and amide bond formations. The causality behind experimental choices is explained to empower researchers to adapt and innovate upon these foundational methods.

Introduction: The Strategic Value of the Indazole Scaffold

The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, appearing in a multitude of biologically active compounds, including potent kinase inhibitors for oncology.[1][2] Its structure, a fusion of benzene and pyrazole rings, often serves as an effective bioisostere for indole, enabling crucial hydrogen bonding interactions with protein targets.[3] this compound (1) is a particularly valuable starting material due to its orthogonal functional handles.

  • The C-3 Bromine: This position is primed for facile C-C and C-N bond formation through transition metal-catalyzed cross-coupling reactions. This allows for the systematic introduction of diverse aryl, heteroaryl, and amino substituents, which are critical for modulating potency, selectivity, and pharmacokinetic properties.[4][5][6]

  • The C-6 Carboxylic Acid: This functional group provides a secondary point for diversification. It can be readily converted into amides, esters, or other functionalities to enhance solubility, introduce new pharmacophoric elements, or establish additional interactions within a biological target's binding site.[7][8]

This combination of reactive sites makes this compound an ideal platform for generating compound libraries aimed at accelerating drug discovery programs.[9][10]

Chemical Profile and Reactivity Overview

A foundational understanding of the physicochemical properties and inherent reactivity of the starting material is paramount for successful synthetic planning.

Table 1: Physicochemical Properties
PropertyValueSource
Molecular Formula C₈H₅BrN₂O₂[11]
Molecular Weight 241.04 g/mol [11][12]
CAS Number 114086-30-5[12][13]
Appearance Solid
Purity Typically ≥97%[11]

The molecule's reactivity is dominated by the electrophilic nature of the C-Br bond and the nucleophilic and acidic character of the carboxylic acid and N-H group, respectively. While N-H functionalization is possible, many powerful cross-coupling reactions can proceed efficiently on the N-unprotected core, simplifying synthetic routes.[14][15]

Core Synthetic Methodologies and Protocols

The true power of this compound is realized through its application in robust and versatile chemical transformations. The following sections provide detailed protocols for three fundamental reaction classes.

Suzuki-Miyaura Coupling: Forging Key C-C Bonds

Expert Rationale: The Suzuki-Miyaura reaction is the gold standard for creating C(sp²)-C(sp²) bonds due to its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and esters.[6] In the context of kinase inhibitor synthesis, this reaction is frequently used to install aryl or heteroaryl moieties that occupy the hydrophobic back pocket of the ATP-binding site, a critical strategy for achieving high potency.[4][16] The use of a pre-catalyst like Pd(dppf)Cl₂ is often preferred as it provides a reliable source of the active Pd(0) species.[17]

Suzuki_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Indazole 3-Bromo-1H-indazole- 6-carboxylic acid Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) BoronicAcid Aryl/Heteroaryl Boronic Acid or Ester Product 3-Aryl-1H-indazole- 6-carboxylic acid Catalyst->Product Heat (e.g., 80-100 °C) Base Base (e.g., K₂CO₃, Cs₂CO₃) Solvent Solvent (e.g., Dioxane/H₂O)

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add this compound (1.0 equiv), the desired aryl/heteroaryl boronic acid or ester (1.2-1.5 equiv), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), typically at a loading of 2-5 mol%.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent mixture, commonly 1,4-dioxane and water (e.g., in a 4:1 to 10:1 ratio).

  • Reaction Execution: Heat the reaction mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.[16]

  • Work-up: Cool the mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate or dichloromethane. Dilute the filtrate with water and extract with an organic solvent (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired 3-aryl-1H-indazole-6-carboxylic acid derivative.

Buchwald-Hartwig Amination: Constructing C-N Bonds

Expert Rationale: The Buchwald-Hartwig amination is a powerful and indispensable tool for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[18][19] This reaction allows for the coupling of the C-3 position of the indazole with a wide range of primary and secondary amines. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., RuPhos, Xantphos) are often required to facilitate the reductive elimination step, which is crucial for catalyst turnover and achieving high yields.[19] The base choice is also key, with strong, non-nucleophilic bases like sodium tert-butoxide or potassium phosphate being common.[20]

Buchwald_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Indazole 3-Bromo-1H-indazole- 6-carboxylic acid Catalyst Pd Pre-catalyst (e.g., Pd₂(dba)₃) Amine Primary or Secondary Amine (R¹R²NH) Product 3-Amino-1H-indazole- 6-carboxylic acid Catalyst->Product Heat (e.g., 100 °C) Ligand Ligand (e.g., RuPhos, Xantphos) Base Base (e.g., NaOtBu, K₃PO₄) Solvent Anhydrous Solvent (e.g., Toluene, Dioxane)

Caption: General workflow for Buchwald-Hartwig amination.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv), the palladium source (e.g., Pd₂(dba)₃, 1.5-2.5 mol%), the phosphine ligand (e.g., RuPhos, 3-5 mol%), and the base (e.g., K₃PO₄, 2.0 equiv) to a dry Schlenk tube.

  • Reagent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane or toluene), followed by the amine coupling partner (1.2-1.5 equiv).

  • Reaction Execution: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.[20]

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-amino-1H-indazole-6-carboxylic acid derivative.

Amide Bond Formation: Diversifying the C-6 Position

Expert Rationale: Amide bond formation is one of the most frequently performed reactions in medicinal chemistry. It provides a reliable method to append a variety of chemical groups to the C-6 position of the indazole core, thereby influencing properties such as solubility, cell permeability, and metabolic stability. Using modern peptide coupling reagents like HATU or the HOBt/EDC system allows the reaction to proceed under mild conditions, preserving the integrity of other functional groups in the molecule.[16][21] The inclusion of a tertiary amine base like DIPEA or triethylamine is essential to neutralize the acid formed during the reaction and drive it to completion.[7]

Amide_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions IndazoleAcid Substituted Indazole- 6-carboxylic acid CouplingAgent Coupling Agent (e.g., HATU, HOBt/EDC) Amine Primary or Secondary Amine (R¹R²NH) Product Indazole-6-carboxamide Derivative CouplingAgent->Product Room Temp Base Base (e.g., DIPEA, TEA) Solvent Anhydrous Solvent (e.g., DMF)

Caption: Workflow for amide coupling via the C-6 carboxylic acid.

Protocol 3: General Procedure for Amide Coupling

  • Reaction Setup: Dissolve the indazole-6-carboxylic acid starting material (1.0 equiv) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) in a round-bottom flask.

  • Activation: Add the coupling agent, for example, HATU (1.2 equiv) or a combination of HOBt (1.2 equiv) and EDC·HCl (1.2 equiv). Add a tertiary amine base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 equiv). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.[7][16]

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.2 equiv) to the reaction mixture.

  • Reaction Execution: Continue stirring at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water. If a solid precipitates, it can be collected by filtration. Otherwise, extract the aqueous mixture with a suitable organic solvent like ethyl acetate (3x).[16]

  • Purification: Wash the combined organic layers with 10% NaHCO₃ solution, water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the final amide derivative.

Integrated Synthetic Strategy: A Kinase Inhibitor Blueprint

The true synthetic power of this compound is demonstrated when these individual protocols are combined into a multi-step campaign to build complex, high-value molecules like kinase inhibitors. The following workflow illustrates a common logic used in drug discovery.

Kinase_Inhibitor_Strategy Start This compound Step1_Product 3-(Heteroaryl)-1H-indazole- 6-carboxylic acid Start->Step1_Product Protocol 1: Suzuki Coupling (Adds Hinge-Binding Moiety) Step2_Product 3-(Heteroaryl)-1H-indazole- 6-carboxamide Step1_Product->Step2_Product Protocol 3: Amide Coupling (Adds Solubilizing/Targeting Group) Final Final Kinase Inhibitor Candidate Step2_Product->Final

Caption: A multi-step synthetic strategy for a kinase inhibitor.

In this blueprint, the Suzuki-Miyaura coupling is first employed to install a crucial heteroaryl group at the C-3 position, designed to interact with the hinge region of the target kinase. Subsequently, the C-6 carboxylic acid is converted to an amide using a carefully selected amine. This amine fragment can be designed to extend into a solvent-exposed region, improving solubility, or to form additional interactions that enhance binding affinity and selectivity.

Conclusion

This compound is a preeminent building block for the synthesis of novel heterocyclic compounds. Its strategically positioned and orthogonally reactive functional groups provide a robust platform for rapid library synthesis and intricate molecular design. The palladium-catalyzed cross-coupling and amide formation protocols detailed herein are reliable, scalable, and adaptable, empowering chemists to efficiently explore chemical space. By understanding the rationale behind these synthetic transformations, researchers can fully exploit the potential of this scaffold to accelerate the discovery of new therapeutic agents.

References

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing.
  • Application Notes and Protocols for the Use of 3-Bromo-6-(trifluoromethyl)-1H-indazole in Kinase Inhibitor Synthesis. BenchChem.
  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate.
  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PubMed Central.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
  • This compound. CymitQuimica.
  • 5-Bromo-1H-indazole-3-carboxylic acid. Chem-Impex.
  • Application Notes and Protocols for the Synthesis of Compound Libraries from 3-Bromo-6-(trifluoromethyl)-1H-indazole. BenchChem.
  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC - NIH.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 1,3-Dibromo-5-nitrobenzene. BenchChem.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. BenchChem.
  • Synthesis of histidine kinase inhibitors and their biological properties. PMC.
  • Indazole – Knowledge and References. Taylor & Francis.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.
  • How to prepare 5-Bromo-1H-indazole-3-carboxylic acid? - FAQ. Guidechem.
  • 114086-30-5|this compound. BLD Pharm.
  • This compound. Sigma-Aldrich.
  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica.
  • Application Notes and Protocols for the Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic Acid Amides. BenchChem.
  • 6-bromo-1H-indazole-3-carboxylic acid | 660823-36-9. Sigma-Aldrich.
  • Carboxylic Acid Reactivity. MSU chemistry.

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Troubleshooting & Optimization

Technical Support Center: Purification of 3-Bromo-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of 3-Bromo-1H-indazole-6-carboxylic acid (CAS 114086-30-5). This document offers practical, field-proven insights to help you overcome common challenges and achieve high purity for your downstream applications.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification strategies, it's crucial to understand the key characteristics of this compound.

PropertyValueSource
Molecular Formula C₈H₅BrN₂O₂
Molecular Weight 241.04 g/mol
Appearance Typically a solid
Functional Groups Carboxylic acid, Indazole (NH), BromoN/A

The presence of both a carboxylic acid and an indazole NH group makes the molecule amphoteric, and its solubility is highly dependent on pH. The aromatic system and the bromine atom contribute to its relatively nonpolar character, which is a key consideration for chromatographic separations.

II. Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.

Q1: My purified this compound shows persistent impurities in the NMR spectrum. What are the likely culprits and how can I remove them?

A1: Impurities in your sample often originate from the synthetic route used. Common contaminants can be categorized as:

  • Starting Materials: Incomplete reactions can lead to the presence of initial reagents.

  • Byproducts: Side reactions may generate various byproducts. Over-bromination could lead to di-bromo species, and if the synthesis involves a cyclization to form the indazole ring, regioisomers may form.[1]

  • Reagents and Solvents: Residual solvents from the reaction or purification steps are common. Reagents used in the synthesis, such as brominating agents, might also be present in trace amounts.[1]

Troubleshooting Workflow:

Troubleshooting Impurities start Impurity Detected in NMR step1 Identify Impurity Type (Starting Material, Byproduct, Solvent) start->step1 step2a Recrystallization (Solvent Screening) step1->step2a For Crystalline Solids step2b Column Chromatography (Polarity-Based Separation) step1->step2b For Complex Mixtures step3a Insoluble Impurity? (Hot Filtration) step2a->step3a step4 High Purity Product step2b->step4 step3b Soluble Impurity? (Cooling & Crystallization) step3a->step3b Dissolved Product step3b->step4

Caption: A logical workflow for troubleshooting common impurities.

To address these, consider the following:

  • Column Chromatography: For more complex mixtures or to separate compounds with different polarities, column chromatography on silica gel is effective.[1] Given the acidic nature of your compound, peak tailing can be an issue. To mitigate this, you can add a small amount of a volatile acid, like acetic acid or formic acid (e.g., 0.1-1%), to your mobile phase. A common eluent system for similar compounds is a gradient of ethyl acetate in hexanes or petroleum ether.

Q2: I am struggling to separate regioisomers of my substituted indazole. What strategies can I employ?

A2: The formation of N-1 and N-2 isomers is a common challenge in indazole chemistry.[2] While their separation can be difficult due to similar polarities, several methods have proven successful:

  • Fractional Recrystallization: As mentioned, carefully optimized mixed-solvent recrystallization can sometimes selectively crystallize one isomer, leaving the other in the mother liquor. This often requires experimentation with different solvent ratios and cooling rates.

  • Preparative HPLC: For high-purity requirements and for separating closely related impurities, preparative high-performance liquid chromatography is the method of choice.[1] A reversed-phase C18 column with a mobile phase of acetonitrile and water, buffered with a small amount of acid (e.g., 0.1% formic or trifluoroacetic acid), is a good starting point.

  • Column Chromatography with Modified Mobile Phases: Sometimes, the addition of a small percentage of a third solvent can significantly improve the separation of isomers on a silica gel column. Experiment with adding minor components like dichloromethane or methanol to your primary eluent system.

Q3: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute is insoluble in the hot solvent at the boiling point and separates as a liquid. Here are some tips to prevent this:

  • Increase the Amount of Solvent: You may not be using enough solvent to fully dissolve the compound at the solvent's boiling point.

  • Use a Different Solvent System: The chosen solvent may be too poor for your compound. Try a more polar solvent or a different solvent mixture.

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This encourages the formation of well-defined crystals rather than an amorphous oil.

  • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the solvent line. The imperfections in the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a few crystals of the pure compound, add them to the cooled solution to induce crystallization.

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a recrystallization solvent for this compound?

A1: Based on the structure and data for related compounds, a good starting point would be a mixed solvent system. Try dissolving the crude product in a minimal amount of hot ethanol or acetone, and then slowly add hot water until the solution becomes slightly turbid. Then, allow it to cool slowly.

Q2: What are the recommended conditions for column chromatography?

A2: For silica gel column chromatography, a mobile phase of ethyl acetate in hexanes or petroleum ether is a standard choice for indazole derivatives. Start with a low polarity mixture (e.g., 10% ethyl acetate) and gradually increase the polarity. To prevent peak tailing of the carboxylic acid, consider adding 0.5% acetic acid to your eluent.

Q3: How can I set up an HPLC method to check the purity of my compound?

A3: A robust reversed-phase HPLC method can be developed using a C18 column. An application note for the closely related 3-Bromo-6-(trifluoromethyl)-1H-indazole suggests a gradient elution with a mobile phase consisting of acetonitrile and water with 0.1% formic acid. This is an excellent starting point for your compound.

HPLC Method Starting Conditions:

ParameterRecommendation
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Column Temperature 30 °C

IV. Detailed Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • While keeping the solution hot, add hot water dropwise until the solution just begins to turn cloudy.

  • If the solution becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.

  • Dry the crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography
  • Prepare a slurry of silica gel in a low-polarity eluent (e.g., 9:1 hexanes/ethyl acetate with 0.5% acetic acid).

  • Pack a glass column with the slurry.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.

  • Evaporate the solvent from the silica-adsorbed sample.

  • Carefully add the dry sample to the top of the packed column.

  • Begin eluting with the low-polarity mobile phase, gradually increasing the proportion of ethyl acetate.

  • Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

TLC Visualization:

TLC Visualization start Spot TLC Plate step1 Develop in Solvent Chamber start->step1 step2 Dry the Plate step1->step2 step3 Visualize under UV light (254 nm) step2->step3 step4 Calculate Rf Values step3->step4

Caption: A standard workflow for TLC analysis.

V. References

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.

  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Chinese Patent CN101948433A. (2011). Method for separating and purifying substituted indazole isomers. Google Patents.

  • Guedes, F. F., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-889.

  • Journal of Organic Chemistry & Pharmaceutical Research. (2013). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. JOCPR, 1(1), 1-8.

Sources

Technical Support Center: Synthesis of 3-Bromo-1H-indazole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-Bromo-1H-indazole-6-carboxylic acid. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and impurities encountered during the synthesis of this critical building block. We will delve into the causality behind common issues and provide robust, field-proven troubleshooting strategies and analytical protocols.

Assumed Synthetic Pathway

The guidance provided is based on a common and logical synthetic approach: the direct, regioselective bromination of the 1H-indazole-6-carboxylic acid precursor. Understanding this pathway is crucial for anticipating potential side reactions and impurities.

G cluster_0 Step 1: Indazole Formation (Example) cluster_1 Step 2: Regioselective Bromination A 2-Amino-5-methylbenzoic Acid B Diazotization & Cyclization A->B NaNO2, H+ C 1H-Indazole-6-carboxylic Acid (Precursor) B->C D 1H-Indazole-6-carboxylic Acid E Bromination D->E e.g., NBS or Br2 Solvent (e.g., AcOH) F This compound (Target Product) E->F

Caption: A common synthetic pathway to the target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

The most frequently employed strategy is the direct electrophilic bromination of commercially available 1H-indazole-6-carboxylic acid. This C-H functionalization is typically achieved using brominating agents like N-Bromosuccinimide (NBS) or elemental bromine (Br₂) in a suitable solvent such as acetic acid or acetonitrile.[1] This approach is favored for its atom economy and directness compared to multi-step syntheses starting from pre-brominated benzene derivatives.

Q2: Why is controlling regioselectivity during the bromination step so critical?

The indazole ring system has multiple sites susceptible to electrophilic attack, primarily the C3, C5, and C7 positions.[2] While the C3 position is often the most electronically favorable for substitution, reaction conditions can significantly influence the outcome.[1][3] Poor control can lead to a mixture of hard-to-separate regioisomers (e.g., 5-Bromo and 7-Bromo isomers), which carry the same mass and similar polarities, complicating purification and compromising the quality of the final product.

Q3: What are the primary categories of impurities I should screen for?

Impurities in your final product can generally be classified into four main categories:

  • Starting Material: Incomplete conversion will result in residual 1H-indazole-6-carboxylic acid.

  • Regioisomers: Non-selective bromination can produce 5-Bromo- and 7-Bromo-1H-indazole-6-carboxylic acid.[2]

  • Over-brominated Species: Excessive exposure to the brominating agent can lead to the formation of di-bromo-1H-indazole-6-carboxylic acid.

  • Process-Related Impurities: This includes residual solvents (e.g., acetic acid), inorganic salts, and byproducts from the brominating agent (e.g., succinimide from NBS).

Troubleshooting Guide: Impurity Identification & Mitigation

This section addresses specific experimental issues in a practical question-and-answer format.

Issue 1: Incomplete Reaction & Starting Material Carryover

Q: My HPLC and NMR analyses show a significant peak corresponding to the starting material, 1H-indazole-6-carboxylic acid. How can I improve the reaction conversion?

Causality: Incomplete conversion is typically due to insufficient reactivity of the brominating agent, suboptimal reaction temperature, or insufficient reaction time. The electron-withdrawing nature of the carboxylic acid group deactivates the ring system slightly, making the reaction less facile than with unsubstituted indazole.

Troubleshooting Steps:

  • Increase Stoichiometry of Brominating Agent: Gradually increase the equivalents of NBS or Br₂ from 1.05 eq. up to 1.2-1.5 eq. Monitor the reaction by HPLC to find the sweet spot that consumes the starting material without significantly increasing over-bromination.

  • Optimize Temperature: If running at room temperature, consider moderately heating the reaction to 40-60 °C. Many C-H brominations have a significant activation energy barrier.[3]

  • Extend Reaction Time: Before making other changes, ensure the reaction has genuinely reached its endpoint. Take aliquots every 2-4 hours and analyze by HPLC until the starting material peak area remains constant.

  • Choice of Brominating Agent: If NBS is providing low conversion, switching to elemental bromine (Br₂) in acetic acid can be more effective, though it may also be less selective.[1]

Issue 2: Presence of Isomeric Impurities

Q: My mass spectrometry data confirms the product's molecular weight, but the ¹H NMR spectrum is messy with extra aromatic signals. Could this be a regioisomer?

Causality: Yes, this is a classic sign of contamination with regioisomers. The 1H-indazole-6-carboxylic acid scaffold can be brominated at the C5 or C7 positions in addition to the desired C3.[2] These isomers are often difficult to separate from the main product by simple crystallization due to their similar physical properties.

Troubleshooting Steps:

  • Confirm Isomer Presence: Use high-resolution HPLC or UPLC to attempt chromatographic separation. Isomers will have the same mass but should exhibit slightly different retention times. Collect fractions for individual NMR analysis if possible.

  • Modify Reaction Conditions for Selectivity:

    • Lower the Temperature: Run the reaction at 0 °C or room temperature. Higher temperatures can overcome the activation energy differences between positions, leading to lower selectivity.

    • Solvent Choice: Non-polar solvents can sometimes influence selectivity. Consider screening solvents like dichloromethane (DCM) or chloroform in addition to more common polar aprotic solvents.

    • Use a Bulky Brominating Source: While less common, using a bulkier source of electrophilic bromine can sometimes enhance selectivity for the more sterically accessible C3 position.

Issue 3: Over-bromination Byproducts

Q: I'm observing a peak in my LC-MS with a mass of ~320 Da, corresponding to a di-brominated product. How do I prevent its formation?

Causality: Once the desired 3-Bromo product is formed, it can undergo a second bromination if excess brominating agent is present and the conditions are forcing enough. The most likely di-bromo isomers are 3,5-dibromo- and 3,7-dibromo-1H-indazole-6-carboxylic acid.[2]

Troubleshooting Steps:

  • Control Stoichiometry: This is the most critical factor. Use no more than 1.05 to 1.1 equivalents of the brominating agent. Ensure the starting material is of high purity and accurately weighed.

  • Slow Addition: Add the brominating agent (especially a solution of Br₂) dropwise over a prolonged period (e.g., 1-2 hours) at a controlled temperature. This keeps the instantaneous concentration of the electrophile low, favoring mono-bromination.

  • Monitor Closely: Use in-process controls (HPLC or TLC) to monitor the disappearance of the starting material and the appearance of the product and di-bromo impurity. Quench the reaction as soon as the starting material is consumed to an acceptable level.

Issue 4: Impurities from the Indazole Ring Synthesis

Q: I have an unknown impurity that doesn't match the mass of the starting material, product, or any brominated species. Where could it have come from?

Causality: This impurity likely originates from the synthesis of the 1H-indazole-6-carboxylic acid precursor itself. If the precursor was synthesized via a diazotization-cyclization of an anthranilic acid derivative, various side reactions can occur.[4][5] These include incomplete cyclization, or the formation of phenolic byproducts if the diazonium salt intermediate reacts with water.[6]

Troubleshooting Steps:

  • Characterize the Precursor: Before the bromination step, rigorously analyze the 1H-indazole-6-carboxylic acid starting material by HPLC, LC-MS, and NMR to identify and quantify any impurities.

  • Purify the Precursor: If significant impurities are found, purify the 1H-indazole-6-carboxylic acid by recrystallization or column chromatography before proceeding with the bromination step. This is often far easier than removing these structurally distinct impurities from the final product.

Data Summary: Potential Impurities

Compound NameStructureMolecular Weight ( g/mol )Potential Analytical Signature
1H-Indazole-6-carboxylic acid c1cc2c(c(c1)C(=O)O)cn[nH]2162.15Unreacted starting material. Will elute earlier than brominated products on reverse-phase HPLC.
This compound c1c(cc2c(c1C(=O)O)c(cn2)Br) 241.04Target Product.
5-Bromo-1H-indazole-6-carboxylic acid c1c(C(=O)O)cc2c(c1Br)cn[nH]2241.04Regioisomer. Will have a very similar HPLC retention time to the target product. ¹H NMR will show a different aromatic splitting pattern.
7-Bromo-1H-indazole-6-carboxylic acid c1cc(C(=O)O)c2c(c1)[nH]nc2Br241.04Regioisomer. Similar properties to the 5-Bromo isomer.
3,5-Dibromo-1H-indazole-6-carboxylic acid c1c(C(=O)O)c(cc2c1c(cn2)Br)Br319.94Over-bromination byproduct. Will be less polar and have a longer retention time on reverse-phase HPLC.

Experimental Protocols

Protocol 1: Generic HPLC Method for Purity Assessment

This method provides a baseline for separating the target compound from key impurities.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-32 min: 90% to 10% B

    • 32-37 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 10 µL

  • Sample Prep: Dissolve ~1 mg of sample in 1 mL of 1:1 Acetonitrile:Water.

Protocol 2: Purification by Recrystallization

This is an effective method for removing small amounts of impurities, especially unreacted starting material.

  • Solvent Screening: Identify a suitable solvent system. The ideal solvent will dissolve the crude product at high temperature but have low solubility at room temperature or 0-4 °C. Good candidates include ethanol/water, acetic acid/water, or isopropanol.

  • Dissolution: In an appropriately sized flask, add the minimum amount of the hot solvent required to fully dissolve the crude solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through fluted filter paper to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Visual Troubleshooting Workflow

If an unknown peak is detected during analysis, the following workflow can help guide the identification process.

G A Unexpected Peak in HPLC B Analyze by LC-MS A->B C Determine Molecular Weight (MW) B->C D MW = 162 Da? C->D YES E MW = 241 Da? C->E NO H Impurity is likely: Unreacted Starting Material (1H-Indazole-6-carboxylic acid) D->H F MW = 320 Da? E->F NO I Impurity is likely: Regioisomer (e.g., 5-Bromo or 7-Bromo) E->I YES G Other MW? F->G NO J Impurity is likely: Di-bromo byproduct F->J YES K Impurity is likely: Process-related or from Precursor. Analyze precursor stock. G->K

Caption: A logical workflow for impurity identification.

References

  • Bures, F., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6693-6703. Available at: [Link]

  • Alam, M. A., & Keating, M. J. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1028-1039. Available at: [Link]

  • Ying, S., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 12(55), 35839-35843. Available at: [Link]

  • Takahashi, S., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. Available at: [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Available at: [Link]

  • Rousseau, V., & Lindwall, H. G. (1950). Process for preparing 1-methylindazole-3-carboxylic acid. Google Patents.
  • Lee, H., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. National Institutes of Health. Available at: [Link]

  • Hartman, W. W., & Rohrmann, E. (1943). Indazole. Organic Syntheses, Coll. Vol. 2, p.333. Available at: [Link]

  • Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Perez-Villanueva, J., et al. (2021). Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. National Institutes of Health. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Available at: [Link]

  • Maj, A. M., et al. (2024). Aliphatic Amines Unlocked for Selective Transformations through Diazotization. National Institutes of Health. Available at: [Link]

  • Gugiu, B., et al. (2002). SIDE REACTIONS IN THE INTRAMOLECULAR CYCLIZATION OF 2-DIAZO-(5H-DIBENZO[A,D]CYCLOHEPTATRIEN-5-YL)-ETHANONE. Revue Roumaine de Chimie, 47(3-4), 291-296. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Available at: [Link]

  • Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. Available at: [Link]

  • Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]

  • Savaniya, N. P., et al. (2023). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support and troubleshooting guide for indazole synthesis. This document is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing indazole derivatives. The indazole core is a privileged scaffold in medicinal chemistry, appearing in numerous therapeutic agents, making its efficient synthesis a critical endeavor.[1][2][3] This guide provides in-depth, experience-driven advice in a question-and-answer format to address specific challenges you may encounter during your experiments.

Section 1: Troubleshooting Guide & FAQs

This section is structured to provide rapid, actionable solutions to common problems encountered during indazole synthesis.

Issue 1: Low Yield or Incomplete Conversion

Q: My indazole synthesis is resulting in a low yield or is not proceeding to completion. What are the potential causes and how can I improve it?

A: Low yields and incomplete conversions are frequent challenges in organic synthesis and can be attributed to several factors, particularly in the nuanced landscape of heterocyclic chemistry.[4] Here’s a breakdown of potential causes and troubleshooting strategies:

  • Suboptimal Reaction Temperature: Temperature is a critical parameter that dictates reaction kinetics and the potential for side reactions. While classical methods like Cadogan-type cyclizations often necessitate high temperatures, this can also lead to decomposition of starting materials or products.[4] Conversely, many modern transition-metal-catalyzed reactions can proceed efficiently at milder temperatures.[4][5]

    • Troubleshooting: Systematically screen a range of temperatures. Start with the reported temperature in the literature for a similar transformation and then screen in increments of 10-20°C in both directions. Monitor the reaction by TLC or LC-MS to track the consumption of starting material and the formation of the desired product and any byproducts.

  • Incorrect Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction kinetics.[4] If your starting materials are not fully dissolved at the reaction temperature, you will likely observe an incomplete reaction.

    • Troubleshooting: Select a solvent in which all reactants are soluble. For reactions involving polar intermediates or transition states, polar aprotic solvents like DMF, DMSO, or NMP can be beneficial.[6][7] A solvent screen with a small-scale reaction is often a worthwhile investment of time.

  • Presence of Water or Oxygen: Many synthetic transformations, especially those employing organometallic catalysts (e.g., Palladium, Copper, Rhodium), are sensitive to moisture and atmospheric oxygen.[6][8] Water can hydrolyze catalysts or reagents, and oxygen can lead to undesired oxidative side reactions.

    • Troubleshooting: Ensure all glassware is thoroughly dried (oven-dried or flame-dried under vacuum). Use anhydrous solvents, which are commercially available or can be prepared by standard laboratory techniques. For highly sensitive reactions, perform the reaction under an inert atmosphere of nitrogen or argon.

  • Catalyst Inactivation or Insufficient Loading: In metal-catalyzed reactions, the catalyst can be poisoned by impurities in the starting materials or solvent. Alternatively, the catalyst loading may be insufficient for complete conversion.

    • Troubleshooting: Purify starting materials to remove potential catalyst poisons. If catalyst inactivation is suspected, consider a higher catalyst loading or the addition of a second portion of the catalyst midway through the reaction. For palladium-catalyzed reactions, the choice of ligand is also critical and can significantly impact catalyst stability and activity.

Issue 2: Poor Regioselectivity (N1 vs. N2 Isomer Formation)

Q: My reaction is producing a mixture of N1 and N2-substituted indazoles. How can I control the regioselectivity?

A: Achieving regioselectivity in the functionalization of the indazole core is a common challenge, as both nitrogen atoms can be nucleophilic. The outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions, often leading to a mixture of the thermodynamically more stable N1-isomer and the kinetically favored N2-isomer.[9][10]

  • Substituent Effects: The electronic nature of substituents on the indazole ring can significantly influence the site of substitution. Electron-donating groups (EDGs) at the C3 position tend to favor N1-alkylation, while electron-withdrawing groups (EWGs) at this position can promote N2-substitution.[9]

    • Troubleshooting: Analyze the electronic properties of your indazole substrate. If you are aiming for the N1 isomer and have an EWG at C3, you may need to employ more forcing conditions to favor the thermodynamic product.

  • Reaction Conditions (Base and Solvent): The choice of base and solvent is paramount in directing regioselectivity.[9]

    • For N1-Selectivity (Thermodynamic Product): Strong, non-coordinating bases like sodium hydride (NaH) in aprotic solvents such as THF or DMF generally favor the formation of the more stable N1-anion, leading to N1-alkylation.[9]

    • For N2-Selectivity (Kinetic Product): Conditions that favor the formation of the kinetic N2-anion are often employed. This can include the use of weaker bases or phase-transfer catalysis. Some specific methods, like the Davis-Beirut reaction, are inherently selective for the synthesis of 2H-indazoles.[11][12]

  • Nature of the Electrophile: The steric bulk of the electrophile can also play a role. Larger, more sterically demanding electrophiles may preferentially react at the less hindered N1 position.[9]

Illustrative Data on Regioselective N-Alkylation:

Indazole SubstituentBase/SolventElectrophileN1:N2 Ratio
UnsubstitutedNaH / THFMethyl Iodide>95:5
UnsubstitutedK₂CO₃ / AcetoneMethyl Iodide~1:1
3-NitroCs₂CO₃ / DMFBenzyl Bromide10:90
3-MethylNaH / DMFEthyl Bromoacetate>90:10

Note: This data is generalized and actual results are highly substrate-dependent.

Issue 3: Formation of Side Products

Q: I am observing significant side product formation, such as dimers or uncyclized intermediates. How can I minimize these?

A: The formation of side products can complicate purification and significantly lower the yield of the desired indazole.

  • Persistent Uncyclized Intermediates (e.g., Hydrazones): In many indazole syntheses, a hydrazone is a key intermediate.[4] If the subsequent cyclization step is inefficient, the hydrazone will persist as a major impurity.

    • Troubleshooting:

      • Increase Temperature: The cyclization step is often the most energetically demanding. Carefully increasing the reaction temperature can promote the desired ring closure.

      • Change Solvent: A more polar solvent can sometimes stabilize the transition state of the cyclization.

      • Acid or Base Catalysis: Depending on the mechanism, the addition of a catalytic amount of acid or base can facilitate the cyclization.

  • Dimerization or Polymerization: Under certain conditions, starting materials or reactive intermediates can react with themselves to form dimers or polymers.

    • Troubleshooting:

      • High Dilution: Running the reaction at a lower concentration can disfavor intermolecular reactions and promote the desired intramolecular cyclization. This can be achieved by simply using a larger volume of solvent or by the slow addition of one of the reactants via a syringe pump.

Section 2: Key Experimental Protocols

Here are detailed, step-by-step methodologies for common and reliable indazole synthesis routes.

Protocol 1: Transition-Metal-Catalyzed Synthesis of 1H-Indazoles from o-Haloaryl N-Sulfonylhydrazones

This method, based on the work of Wang and colleagues, provides a versatile route to 1H-indazoles via a copper-catalyzed cyclization.[2]

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve o-haloaryl N-sulfonylhydrazone, Cu(OAc)₂·H₂O, and base in solvent react Heat the reaction mixture under an inert atmosphere start->react monitor Monitor reaction progress by TLC or LC-MS react->monitor workup Cool to room temperature and quench the reaction monitor->workup extract Extract with an organic solvent workup->extract purify Purify by column chromatography extract->purify product Obtain pure 1H-indazole purify->product

Caption: Workflow for Copper-Catalyzed 1H-Indazole Synthesis.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the o-haloaryl N-sulfonylhydrazone (1.0 eq), copper(II) acetate monohydrate (Cu(OAc)₂·H₂O, 0.1 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add an anhydrous solvent (e.g., DMF or DMSO) to the flask.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 100-120 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and quench with water.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 1H-indazole.

Protocol 2: Metal-Free Synthesis of 1H-Indazoles from o-Aminobenzoximes

This protocol, developed by Counceller and coworkers, offers a mild, metal-free alternative for the synthesis of 1H-indazoles.[1]

Logical Relationship Diagram:

G start o-Aminobenzoxime intermediate Activated Oxime Intermediate start->intermediate Activation reagent1 Methanesulfonyl Chloride (Activating Agent) reagent1->intermediate reagent2 Triethylamine (Base) reagent2->intermediate Base-mediated product 1H-Indazole intermediate->product Intramolecular Cyclization & Dehydration

Caption: Key steps in the metal-free synthesis of 1H-indazoles.

Step-by-Step Methodology:

  • Preparation: To a solution of the o-aminobenzoxime (1.0 eq) in a suitable solvent (e.g., dichloromethane or THF) at 0 °C, add triethylamine (2.0 eq).

  • Activation: Add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the layers and extract the aqueous layer with the same organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 1H-indazole.

References

  • Janardhanan, J., Singh, A., & Babu, G. (2021). Transition‐Metal‐Catalyzed Syntheses of Indazoles. Asian Journal of Organic Chemistry, 10(7), 1566-1595. [Link]

  • Mal, D., & Samanta, R. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1165-1191. [Link]

  • Zhang, Y., Li, P., Wang, L., & Wang, L. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2633. [Link]

  • Raut, S., Tidke, A., Dhotre, B., & Arif, P. M. (2020). Different Strategies to the Synthesis of Indazole and its Derivatives: A Review. Mini-Reviews in Organic Chemistry, 17(4), 363-404. [Link]

  • Al-Shakliah, N. S., & Al-Mulla, A. (2022). Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules, 27(19), 6296. [Link]

  • Giardinetti, M., Marrot, J., Moreau, X., Coeffard, V., & Greck, C. (2016). Asymmetric Synthesis of Fused Polycyclic Indazoles through Aminocatalyzed Aza-Michael Addition/Intramolecular Cyclization. The Journal of Organic Chemistry, 81(15), 6335-6344. [Link]

  • Li, J., et al. (2023). Direct Indazole Synthesis via Ruthenium(II)-Catalyzed Acceptorless Dehydrogenative Annulation of Alcohols and Arylhydrazines. Organic Letters, 25(1), 136-141. [Link]

  • Giardinetti, M., Marrot, J., Moreau, X., Coeffard, V., & Greck, C. (2016). Asymmetric Synthesis of Fused Polycyclic Indazoles through Aminocatalyzed Aza-Michael Addition/Intramolecular Cyclization. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Substrates used in the transition metal‐catalyzed synthesis of indazole. [Link]

  • Ackermann, L., & Wang, L. (2015). Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. Journal of the American Chemical Society, 137(2), 768-773. [Link]

  • Caribbean Journal of Sciences and Technology. (n.d.). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

  • Yadav, M., & Kapoor, A. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Current Organocatalysis, 11(2), 116-153. [Link]

  • White Rose Research Online. (n.d.). Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. [Link]

  • Royal Society of Chemistry. (n.d.). Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates. [Link]

  • ResearchGate. (n.d.). Asymmetric Synthesis of Fused Polycyclic Indazoles through Aminocatalyzed Aza-Michael Addition / Intramolecular Cyclization. [Link]

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. [Link]

  • National Institutes of Health. (n.d.). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. [Link]

  • ResearchGate. (n.d.). Effect of various solvents on the synthesis of 1H- indazole. [Link]

  • AUB ScholarWorks. (n.d.). Synthesis of novel 2H-indazole analogues via the Davis-Beirut reaction and conjugation onto magnetic nanoparticles. [Link]

  • AUB ScholarWorks. (n.d.). Synthesis of novel 2H-indazole analogues via the Davis-Beirut reaction and conjugation onto magnetic nanoparticles. [Link]

  • PubMed. (n.d.). The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles. [Link]

  • National Institutes of Health. (n.d.). Davis–Beirut Reaction Inspired Nitroso Diels–Alder Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). N-Methylimidazole as a Promising Catalyst for the Aza-Michael Addition Reaction of N-Heterocycles. [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. [Link]

  • ResearchGate. (n.d.). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. [Link]

Sources

Technical Support Center: Synthesis of 3-Bromo-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-1H-indazole-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and scale-up of this important building block. We provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.

Introduction: Navigating the Synthetic Landscape

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Its successful and scalable synthesis is crucial for advancing drug discovery programs. The two most prevalent synthetic routes to this compound are:

  • The Sandmeyer Reaction: Starting from 3-amino-1H-indazole-6-carboxylic acid, this classical transformation offers a regioselective pathway to the desired product.

  • Direct Bromination: This approach involves the direct bromination of 1H-indazole-6-carboxylic acid. While seemingly more straightforward, it presents its own set of challenges regarding regioselectivity and potential side reactions.

This guide will delve into the intricacies of both methods, providing practical solutions to common hurdles.

Frequently Asked Questions (FAQs) and Troubleshooting

Section 1: The Sandmeyer Reaction Route

The Sandmeyer reaction is a powerful tool for the conversion of aryl amines to aryl halides via a diazonium salt intermediate.[1][2][3] However, its application to heterocyclic systems like indazoles requires careful control of reaction parameters.

Question 1: My diazotization of 3-amino-1H-indazole-6-carboxylic acid is incomplete or yields a complex mixture. What are the likely causes and how can I optimize this step?

Answer: Incomplete diazotization is a common issue and can stem from several factors. The stability of the diazonium salt and the reaction conditions are paramount.

  • Causality: The amino group on the indazole ring can be less reactive than that on a simple aniline due to the electronic nature of the heterocyclic system. The choice of acid and temperature control are critical to ensure complete conversion to the diazonium salt while minimizing its decomposition.[4]

  • Troubleshooting Protocol:

    • Temperature Control: Maintain a strict temperature range of 0-5 °C during the addition of sodium nitrite. Use of an ice-salt bath is recommended for larger scale reactions. Elevated temperatures can lead to premature decomposition of the diazonium salt, resulting in phenolic byproducts and reduced yield.

    • Acid Selection and Concentration: A mixture of sulfuric acid and water is commonly used. Ensure the 3-amino-1H-indazole-6-carboxylic acid is fully dissolved in the acidic solution before cooling and adding sodium nitrite. Insufficient acidity can lead to incomplete diazotization and potential side reactions.

    • Slow Addition of Nitrite: Add a solution of sodium nitrite dropwise to the reaction mixture. A rapid addition can cause localized warming and an increase in nitrous acid concentration, leading to undesired side reactions.

    • Monitoring the Reaction: Test for the presence of excess nitrous acid using starch-iodide paper. A positive test (blue-black color) indicates an excess of nitrous acid. A slight excess is often necessary to drive the reaction to completion. However, a large excess should be avoided as it can lead to unwanted side reactions during the subsequent Sandmeyer step.

Question 2: The yield of my Sandmeyer bromination is consistently low, and I observe significant byproduct formation. How can I improve the efficiency of the copper-catalyzed bromination?

Answer: Low yields in the Sandmeyer step are often due to suboptimal conditions for the radical-nucleophilic aromatic substitution mechanism.[5]

  • Causality: The Sandmeyer reaction proceeds via a single-electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical.[5] The efficiency of this process is dependent on the copper catalyst's activity, the temperature, and the presence of competing nucleophiles.

  • Troubleshooting Protocol:

    • Catalyst Preparation and Stoichiometry: Use freshly prepared copper(I) bromide (CuBr). While catalytic amounts are theoretically sufficient, using a stoichiometric amount is often employed in practice to ensure better reactivity.[3]

    • Temperature Control: The addition of the diazonium salt solution to the CuBr solution should be done carefully, maintaining a temperature that allows for controlled nitrogen evolution. A temperature that is too low may result in the accumulation of the diazonium salt, which can be hazardous.[1] Conversely, a temperature that is too high can promote the formation of byproducts. A typical range is 50-60 °C.

    • Solvent Choice: The reaction is typically carried out in an aqueous acidic medium, often with the same acid used for the diazotization (e.g., HBr).

    • Minimizing Side Reactions: The formation of biaryl compounds is a known byproduct of the Sandmeyer reaction, arising from the coupling of aryl radicals.[3] Ensuring a sufficient concentration of the bromide source and efficient trapping of the aryl radical can minimize this.

Question 3: I'm concerned about the safety and scalability of the Sandmeyer reaction, particularly the isolation of the diazonium salt. What are the best practices for handling this process on a larger scale?

Answer: Safety is a primary concern when dealing with diazonium salts, as they can be explosive when isolated in a dry state.[1]

  • Causality: The high energy of the N-N triple bond in the diazonium group makes these compounds thermally unstable. Friction and shock can also initiate decomposition.

  • Best Practices for Scale-Up:

    • In-situ Generation and Consumption: Whenever possible, generate the diazonium salt and use it immediately in the subsequent Sandmeyer reaction without isolation.[1] This is the most critical safety measure.

    • Process Safety Evaluation: For any scale-up, a thorough process safety evaluation is essential. This includes differential scanning calorimetry (DSC) to determine the thermal stability of the reaction mixture.[1][6]

    • Control of Exotherms: Both the diazotization and the Sandmeyer reaction can be exothermic. Ensure adequate cooling capacity and controlled addition rates to manage the heat generated.

    • Gas Evolution: The Sandmeyer reaction releases nitrogen gas. The reaction vessel must be adequately vented to prevent pressure buildup.[1]

Section 2: The Direct Bromination Route

Direct bromination of 1H-indazole-6-carboxylic acid offers a more atom-economical approach, but control of regioselectivity is a significant challenge.

Question 4: My direct bromination of 1H-indazole-6-carboxylic acid results in a mixture of isomers. How can I improve the regioselectivity to favor the 3-bromo product?

Answer: Achieving high regioselectivity in the direct bromination of indazoles is influenced by both the electronic and steric properties of the substrate and the reaction conditions.

  • Causality: The indazole ring has multiple positions susceptible to electrophilic attack. The carboxylic acid group at the 6-position is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution. The pyrazole ring is generally more reactive. The C3 position is often the most kinetically favored site for electrophilic attack on the 1H-indazole core.

  • Troubleshooting Protocol:

    • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to liquid bromine.[7]

    • Solvent Effects: The choice of solvent can influence the regioselectivity. Acetic acid is a common solvent for direct bromination with Br2, while solvents like acetonitrile or DMF can be used with NBS.[7]

    • Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.

    • Protecting Groups: While adding complexity, the use of a protecting group on one of the nitrogen atoms can direct the bromination to a specific position. However, this adds extra steps to the synthesis.

Question 5: I am observing decarboxylation of my starting material during the bromination reaction. How can I prevent this side reaction?

Answer: Decarboxylation can occur under harsh reaction conditions, particularly at elevated temperatures or in the presence of strong acids or bases.[8]

  • Causality: The carboxylic acid group can be labile under certain conditions, leading to the loss of CO2. This is more likely to occur if the reaction requires high temperatures for an extended period. Some bromination methods, particularly those proceeding through radical mechanisms, can promote decarboxylation.[8]

  • Troubleshooting Protocol:

    • Milder Reaction Conditions: Employ milder brominating agents like NBS at or below room temperature.

    • Control of pH: Avoid strongly acidic or basic conditions if possible. If an acid is required, use the minimum effective amount.

    • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that may induce decarboxylation.

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

Step 1: Diazotization of 3-amino-1H-indazole-6-carboxylic acid

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-amino-1H-indazole-6-carboxylic acid (1.0 eq) in a mixture of concentrated sulfuric acid and water at room temperature.

  • Cool the resulting solution to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.1 eq) in water.

  • Add the sodium nitrite solution dropwise to the cooled reaction mixture, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes.

  • Confirm the presence of a slight excess of nitrous acid using starch-iodide paper.

Step 2: Sandmeyer Bromination

  • In a separate reaction vessel, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid (48%).

  • Heat the CuBr solution to 50-60 °C.

  • Add the cold diazonium salt solution from Step 1 dropwise to the hot CuBr solution. Vigorous evolution of nitrogen gas will be observed. Control the addition rate to maintain a steady evolution of gas and keep the reaction temperature within the desired range.

  • After the addition is complete, stir the reaction mixture at 60 °C for 1 hour.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration, wash with water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield this compound.

Protocol 2: Synthesis of this compound via Direct Bromination
  • In a round-bottom flask, suspend 1H-indazole-6-carboxylic acid (1.0 eq) in glacial acetic acid.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water to remove any remaining acetic acid and succinimide.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Data Presentation

Table 1: Comparison of Synthetic Routes

ParameterSandmeyer ReactionDirect Bromination
Starting Material 3-amino-1H-indazole-6-carboxylic acid1H-indazole-6-carboxylic acid
Key Reagents NaNO₂, H₂SO₄, CuBr, HBrNBS or Br₂, Acetic Acid
Regioselectivity High (at C3)Variable, can produce isomers
Key Challenges Handling of diazonium salts, exotherms, gas evolutionIsomer separation, potential decarboxylation
Scale-up Requires careful safety assessmentGenerally more straightforward

Visualization of Workflows

Sandmeyer_vs_Direct_Bromination cluster_sandmeyer Sandmeyer Route cluster_bromination Direct Bromination Route start_S 3-amino-1H-indazole-6-carboxylic acid diazotization Diazotization (NaNO₂, H₂SO₄, 0-5 °C) start_S->diazotization diazonium Diazonium Salt (in situ) diazotization->diazonium sandmeyer Sandmeyer Reaction (CuBr, HBr, 50-60 °C) diazonium->sandmeyer product_S This compound sandmeyer->product_S start_B 1H-indazole-6-carboxylic acid bromination Direct Bromination (NBS or Br₂, Acetic Acid) start_B->bromination product_B This compound bromination->product_B isomers Isomeric Byproducts bromination->isomers

Caption: Comparison of the Sandmeyer and Direct Bromination synthetic workflows.

Conclusion

The synthesis of this compound presents distinct challenges and opportunities depending on the chosen synthetic route. The Sandmeyer reaction offers excellent regioselectivity but requires stringent safety protocols for scale-up. Direct bromination is a more concise approach, but careful optimization is necessary to control regioselectivity and minimize side reactions. By understanding the underlying chemical principles and implementing the troubleshooting strategies outlined in this guide, researchers can confidently navigate the synthesis of this valuable compound.

References

Sources

Technical Support Center: Troubleshooting the NMR Spectrum of 3-Bromo-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the NMR spectral interpretation of 3-Bromo-1H-indazole-6-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to assist you in accurately interpreting your experimental data.

I. Understanding the Molecule: Structure and Expected NMR Features

This compound is a substituted indazole, an aromatic heterocyclic compound. Its structure presents a unique set of protons and carbons, leading to a characteristic NMR spectrum. Understanding the expected chemical shifts and coupling patterns is the first step in successful spectral interpretation.

Molecular Structure

Caption: Structure of this compound.

Expected ¹H and ¹³C NMR Chemical Shifts

The chemical environment of each proton and carbon atom in the molecule dictates its resonance frequency. The following tables summarize the anticipated chemical shift ranges for this compound. These values are based on general principles of NMR spectroscopy for aromatic compounds and data for similar structures.[1][2][3][4][5]

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-47.5 - 7.8Doublet~8-9
H-57.2 - 7.5Doublet of doublets~8-9, ~1-2
H-78.0 - 8.3Doublet~1-2
NH (1-H)13.0 - 14.0Broad singletN/A
COOH12.0 - 13.0Broad singletN/A

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonChemical Shift (ppm)
C-3~120
C-3a~125
C-4~122
C-5~128
C-6~130
C-7~112
C-7a~140
COOH~168

II. Troubleshooting and FAQs

This section addresses common issues encountered during the NMR analysis of this compound in a question-and-answer format.

Q1: My aromatic proton signals are overlapping and difficult to interpret. What can I do?

A1: Overlapping signals in the aromatic region are a common challenge.[6] Here are a few strategies to resolve them:

  • Change the NMR Solvent: Switching to a different deuterated solvent can alter the chemical shifts of your protons, potentially resolving the overlap. Solvents like benzene-d₆ can induce different shielding effects compared to more common solvents like CDCl₃ or DMSO-d₆.[6]

  • Increase Spectrometer Field Strength: A higher field spectrometer will increase the dispersion of your signals, making it easier to distinguish between them.

  • 2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) can help. COSY will show which protons are coupled to each other, while HMBC reveals correlations between protons and carbons over two or three bonds, aiding in unambiguous assignment.[7]

Q2: I see unexpected peaks in my spectrum. What could they be?

A2: Unexpected peaks can arise from several sources:

  • Residual Solvents: The most common source of extra peaks is residual solvent from your reaction or purification steps.[8] For example, you might see signals for ethyl acetate, dichloromethane, or acetone.[6]

  • Impurities from Synthesis: Starting materials, reagents, or byproducts from the synthesis can also appear in your spectrum.[8] For instance, incomplete bromination could leave the starting material, 1H-indazole-6-carboxylic acid, in your sample. Over-bromination could lead to di-bromo species.[8]

  • Degradation Products: The compound may degrade over time, especially if not stored properly.

  • Water: A broad peak, often around 1.5-3.5 ppm in CDCl₃ or 3.3 ppm in DMSO-d₆, is typically due to water.[6]

To identify these peaks, you can run a blank spectrum of your solvent or consult tables of common NMR solvent impurities.

Q3: The integration of my aromatic protons does not match the expected ratio. Why?

A3: Inaccurate integration can be due to:

  • Poor Phasing and Baseline Correction: Ensure that your spectrum is properly phased and the baseline is flat.

  • Signal Overlap: If your aromatic signals are overlapping with impurity or solvent peaks, the integration will be incorrect.

  • Relaxation Effects: For quantitative analysis, ensure you are using a sufficient relaxation delay (D1) in your NMR experiment to allow all protons to fully relax between scans.

Q4: The NH and COOH proton signals are very broad or not visible. Is this normal?

A4: Yes, this is common. Protons attached to heteroatoms like nitrogen and oxygen (NH and OH) are acidic and can undergo chemical exchange with each other or with trace amounts of water in the solvent.[6] This exchange process broadens the signals. To confirm their presence, you can perform a D₂O exchange experiment. Add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. The NH and COOH peaks should disappear or significantly decrease in intensity.[6]

Q5: My compound is poorly soluble in common NMR solvents. What are my options?

A5: Poor solubility can lead to weak signals and a poor signal-to-noise ratio.

  • Try Different Solvents: DMSO-d₆ is often a good choice for polar, acidic compounds like this one.[6][9] Other options include methanol-d₄ or a mixture of solvents.

  • Increase the Number of Scans: Acquiring more scans will improve the signal-to-noise ratio.

  • Slightly Warm the Sample: Gentle heating of the NMR sample can sometimes improve solubility. Check the thermal stability of your compound first.

III. Experimental Protocol: NMR Sample Preparation

Following a standardized protocol for sample preparation is crucial for obtaining high-quality NMR spectra.

Step-by-Step Methodology
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound.

  • Choosing the Solvent: Select a suitable deuterated solvent (e.g., DMSO-d₆). Ensure the solvent is of high purity.

  • Dissolving the Sample: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.

  • Mixing: Cap the NMR tube and gently vortex or invert it several times to ensure the sample is completely dissolved. If necessary, gentle warming in a water bath can aid dissolution.

  • Filtering (Optional): If the solution is not clear, filter it through a small plug of glass wool into a clean NMR tube to remove any particulate matter.

  • Transfer to Spectrometer: Carefully place the NMR tube into the spinner turbine and insert it into the NMR spectrometer.

Caption: Workflow for NMR sample preparation.

IV. Advanced Troubleshooting: 2D NMR and Isomer Identification

For complex structural elucidation, especially when dealing with potential isomers, 2D NMR techniques are invaluable.

Distinguishing N1 and N2 Isomers

While this compound specifies the 1H-tautomer, synthetic routes can sometimes produce a mixture of N1 and N2 substituted isomers.[10] 2D NMR, particularly HMBC and NOESY, can definitively distinguish between these.[7]

  • For N1-substituted indazoles: A key correlation in the HMBC spectrum is observed between the protons of a substituent on N1 and the C7a carbon. In a NOESY spectrum, a through-space correlation would be expected between these substituent protons and the H7 proton.[7]

  • For N2-substituted indazoles: The HMBC correlation would be to C3, and the NOESY correlation would be to the H3 proton.[7]

By carefully analyzing these 2D correlations, you can confirm the regiochemistry of your compound.

V. Conclusion

Interpreting the NMR spectrum of this compound requires a systematic approach. By understanding the expected spectral features, being aware of common pitfalls, and employing appropriate experimental and analytical techniques, researchers can confidently elucidate the structure and purity of their compound. This guide provides a foundation for troubleshooting common issues, but for more complex problems, consulting with an NMR specialist is always recommended.

References
  • BenchChem. (n.d.). Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples.
  • BenchChem. (n.d.). A Comparative Guide to Confirming the Regiochemistry of Indazole Substitution Using 2D NMR.
  • Teixeira, C., et al. (2012). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 17(5), 5537-5555. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • Elguero, J., et al. (1986). A ¹³C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Magnetic Resonance in Chemistry, 24(7), 605-611.
  • Fruchier, A., & Elguero, J. (1976). ¹³C NMR of indazoles. Spectrochimica Acta Part A: Molecular Spectroscopy, 32(1), 211-216.
  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Silva, M. M. C. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. e-Journal of Chemistry, 7(S1), S364-S374.
  • Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • The OChem Whisperer. (2012). Guide to Solving NMR Questions. Retrieved from [Link]

  • Glancof. (2021, March 24). Interpreting Aromatic NMR Signals [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

  • Oregon State University. (n.d.). ¹H NMR Chemical Shift. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹³C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids.... Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Retrieved from [Link]

  • University of Puget Sound. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • Scribd. (n.d.). Approximate ¹H and ¹³C NMR Shifts. Retrieved from [Link]

  • Gauze, G. F., et al. (2006). ¹H chemical shifts in NMR. Part 24—proton chemical shifts in some gem-difunctional compounds: 3-endo. Journal of Physical Organic Chemistry, 19(6), 376-383.
  • PubChem. (n.d.). Indazole-3-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indazole-3-carboxamide. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 3-Bromo-1H-indazole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of 3-Bromo-1H-indazole-6-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who work with indazole scaffolds. Here, we address common challenges encountered during the synthesis, with a specific focus on the identification and mitigation of reaction side products. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively.

Frequently Asked Questions (FAQs)
FAQ 1: What are the most common side products when synthesizing this compound?

When performing the electrophilic bromination of 1H-indazole-6-carboxylic acid, several side products can arise depending on the reaction conditions. Understanding the electronic nature of the indazole ring is key to predicting these outcomes. The most common impurities include:

  • Unreacted Starting Material: Incomplete conversion is common and results in the presence of 1H-indazole-6-carboxylic acid in the final product mixture.

  • Regioisomers: The indazole ring has multiple sites susceptible to electrophilic attack. While the C3 position is often reactive, bromination can also occur at other positions, primarily C5 and C7, to yield 5-Bromo- and 7-Bromo-1H-indazole-6-carboxylic acid. The formation of these isomers is a classic challenge in indazole chemistry.[1][2]

  • Poly-brominated Species: If the reaction conditions are too harsh or if an excess of the brominating agent is used, a second bromine atom can be added to the molecule. This leads to the formation of di-brominated products, such as 3,5-Dibromo- or 3,7-Dibromo-1H-indazole-6-carboxylic acid.

The formation of these byproducts is governed by the intricate balance of reaction kinetics, thermodynamics, and the specific reagents employed.

dot graph "Potential_Bromination_Side_Products" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} digraph "Potential_Bromination_Side_Products" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: Potential side products from the bromination of 1H-indazole-6-carboxylic acid.

FAQ 2: My LC-MS analysis shows multiple product peaks with the same molecular weight. What are they, and how can I confirm their structures?

Observing multiple peaks with identical mass-to-charge ratios (m/z) is a strong indication that you have formed regioisomers . In this synthesis, these are most likely the desired 3-Bromo product along with the 5-Bromo and 7-Bromo isomers. Since they have the same molecular formula (C8H5BrN2O2), they are indistinguishable by mass spectrometry alone.

Definitive identification requires Nuclear Magnetic Resonance (NMR) spectroscopy. [3] The substitution pattern on the benzene portion of the indazole ring creates a unique fingerprint in the ¹H NMR spectrum for each isomer due to distinct proton-proton coupling.

  • This compound (Target): You should observe three distinct signals in the aromatic region. The proton at C4 will appear as a doublet, the proton at C5 as a doublet of doublets, and the proton at C7 as a singlet (or a narrow doublet).

  • 5-Bromo-1H-indazole-6-carboxylic acid (Isomer): This isomer will show two singlets in the aromatic region for the protons at C4 and C7.

  • 7-Bromo-1H-indazole-6-carboxylic acid (Isomer): This isomer will display two doublets in the aromatic region for the protons at C4 and C5.

Advanced 2D NMR techniques like HMBC can also be used to confirm assignments by observing correlations between protons and carbons.[4][5]

FAQ 3: How can I minimize the formation of regioisomers and poly-brominated side products?

Controlling the regioselectivity of the bromination is crucial for a clean reaction and straightforward purification. Here are several field-proven strategies to enhance the formation of the desired C3-brominated product:

  • Choice of Brominating Agent: While elemental bromine (Br₂) is effective, it can be aggressive and lead to over-bromination. N-Bromosuccinimide (NBS) is a milder and more selective source of electrophilic bromine, often resulting in cleaner reactions.

  • Control of Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent. Using a large excess significantly increases the risk of di-bromination.

  • Temperature Management: Perform the reaction at a controlled, low temperature (e.g., 0-10 °C). Electrophilic aromatic substitutions are exothermic, and lower temperatures can help temper reactivity and improve selectivity.

  • Solvent Choice: The reaction solvent can influence the reactivity of the brominating agent. Acetonitrile or DMF are common choices that often provide good results.

  • Reaction Time: Monitor the reaction closely using TLC or LC-MS. Allowing the reaction to proceed for too long after the starting material is consumed can lead to the formation of poly-brominated species.

FAQ 4: What is the recommended analytical workflow for identifying an unknown impurity in my crude product?

A systematic approach is essential for the confident identification of impurities. We recommend the following workflow, which combines chromatographic separation with mass and structural analysis.

dot digraph "Impurity_Identification_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: Systematic workflow for the identification of unknown synthesis impurities.

Analytical & Troubleshooting Protocols
Protocol 1: General HPLC Method for Impurity Profiling

This protocol provides a robust starting point for analyzing the purity of your this compound. Optimization may be necessary based on your specific instrumentation and the impurity profile observed.[6]

ParameterCondition
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 5 µL
Detection UV at 254 nm
Sample Prep. Dissolve ~1 mg of sample in 1 mL of 1:1 Acetonitrile:Water

Causality Note: The use of a C18 column provides good retention for the aromatic indazole core. The formic acid in the mobile phase helps to protonate the carboxylic acid and nitrogen atoms, leading to sharper peaks and better peak shape.

Protocol 2: NMR Sample Preparation for Regioisomer Analysis

Accurate structural determination by NMR is contingent on a high-quality sample and proper data acquisition.

  • Sample Purification: For unambiguous analysis, it is highly recommended to first isolate the impurity of interest from the main product and other side products using preparative HPLC or careful column chromatography.

  • Sample Preparation: Weigh approximately 5-10 mg of the purified sample into a clean, dry NMR tube.[6]

  • Solvent Selection: Add ~0.6 mL of a suitable deuterated solvent. DMSO-d₆ is an excellent choice as it readily dissolves the carboxylic acid and the N-H proton is often clearly visible.

  • Dissolution: Cap the tube and gently vortex or sonicate until the sample is completely dissolved. A clear, particulate-free solution is critical for high-quality spectra.

  • Data Acquisition: Acquire standard ¹H and ¹³C spectra. If isomer differentiation is the primary goal, acquiring a 2D COSY (¹H-¹H correlation) and/or HMBC (¹H-¹³C long-range correlation) spectrum is highly advised for definitive assignment.[4][7]

Expected Side Product Data

The table below summarizes the key analytical data for the target product and its most likely side products.

CompoundStructureExpected MWKey ¹H NMR Features (Aromatic Region in DMSO-d₆)
Starting Material 1H-Indazole-6-carboxylic acid162.15Four distinct aromatic protons.
Target Product This compound240.04 / 242.04Three aromatic protons: H4 (d), H5 (dd), H7 (s).
Side Product 5-Bromo-1H-indazole-6-carboxylic acid240.04 / 242.04Two aromatic protons: H4 (s), H7 (s).
Side Product 3,5-Dibromo-1H-indazole-6-carboxylic acid317.95 / 319.95 / 321.95Two aromatic protons, likely appearing as singlets.

Note: Bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, which will result in characteristic M, M+2 isotopic patterns in mass spectrometry.[8]

References
  • Öcal, N., et al. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. [Link]

  • Alam, M. J., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. [Link]

  • Alam, M. J., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC, NIH. [Link]

  • Oxford Instruments (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. AZoM. [Link]

  • Alam, M. J., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939-1951. [Link]

  • Savaniya, N. P., et al. (2025). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. ResearchGate. [Link]

  • Ferreira, M., et al. (2024). Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. MDPI. [Link]

  • Organic Chemistry Portal. Indazole synthesis. Organic Chemistry Portal. [Link]

  • Cannaert, A., et al. (2023). Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. PubMed. [Link]

  • Anizon, F., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12831–12839. [Link]

  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]

  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. [Link]

  • Chhipa, A. S., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. [Link]

Sources

Technical Support Center: Synthesis of 3-Bromo-1H-indazole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-1H-indazole-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to improve your synthetic yield and purity.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized in the development of kinase inhibitors and other therapeutic agents. The synthesis of this molecule, while achievable, can present several challenges that impact yield and purity. This guide will address these common issues through two primary synthetic strategies:

  • Route A: Direct C-3 bromination of 1H-indazole-6-carboxylic acid.

  • Route B: A multi-step approach involving a Sandmeyer reaction from an amino-indazole precursor.

Understanding the intricacies of each route is key to overcoming synthetic hurdles.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, providing causative explanations and actionable solutions.

Route A: Direct Bromination of 1H-Indazole-6-carboxylic Acid

Q1: My bromination reaction resulted in a low yield of the desired 3-bromo product and a significant amount of unreacted starting material. What went wrong?

A1: Low conversion in the direct bromination of 1H-indazole-6-carboxylic acid is a common issue. Several factors could be at play:

  • Insufficient Activation: The indazole ring is not as activated towards electrophilic substitution as other heterocycles like pyrrole or indole. The carboxylic acid group at the 6-position is electron-withdrawing, further deactivating the ring.

  • Choice of Brominating Agent: The reactivity of the brominating agent is crucial. While molecular bromine (Br₂) can be effective, it may require harsh conditions or extended reaction times.[1] N-Bromosuccinimide (NBS) is a milder alternative, but its reactivity can be highly dependent on the solvent and reaction conditions. 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) has been shown to be an effective bromine source for indazoles, sometimes assisted by ultrasound.[1]

  • Reaction Conditions: Temperature and reaction time are critical. Insufficient heating or a short reaction duration may not provide enough energy to overcome the activation barrier. Conversely, excessive heat can lead to degradation.

Solutions:

  • Optimize the Brominating Agent: If using Br₂, consider a switch to NBS or DBDMH. With NBS, the addition of a radical initiator like AIBN or benzoyl peroxide in a non-polar solvent such as CCl₄ or acetonitrile can be beneficial.

  • Solvent Effects: For direct bromination with Br₂, acetic acid is a common solvent which can help to solubilize the starting material.[2] For NBS, aprotic solvents like DMF or acetonitrile are often used.

  • Temperature and Time: Systematically screen reaction temperatures, for instance, from room temperature up to 80 °C. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Use of a Base: In some cases, a mild base like sodium carbonate can facilitate the reaction.[1]

Q2: I've isolated a mixture of bromo-isomers. How can I improve the regioselectivity for the 3-position?

A2: The formation of regioisomers, particularly the 5-bromo and 7-bromo isomers, is a known challenge in the electrophilic substitution of indazoles.[3] The position of bromination is influenced by both electronic and steric factors, as well as the reaction conditions.

  • Kinetic vs. Thermodynamic Control: The reaction can be under either kinetic or thermodynamic control. The C-3 position is often the kinetically favored site for attack in the neutral molecule, while the C-5 position can also be reactive.

  • Protecting Groups: The use of an N-1 or N-2 protecting group can significantly influence the regioselectivity of the bromination. A bulky protecting group at N-1 can sterically hinder attack at the C-7 position and may favor bromination at C-3 or C-5. A 2-(trimethylsilyl)ethoxymethyl (SEM) group has been used to direct lithiation and subsequent functionalization to the C-3 position, which could be an alternative strategy.[4]

Solutions:

  • N-Protection Strategy: Consider protecting the indazole nitrogen before bromination. The Boc group is a common choice. After bromination, the protecting group can be removed under acidic conditions.

  • Directed Metalation: For unambiguous regioselectivity, a directed metalation approach can be employed. This involves protecting the indazole at N-1 or N-2, followed by deprotonation at C-3 with a strong base (e.g., n-BuLi or LDA) and then quenching with a bromine source (e.g., Br₂ or 1,2-dibromoethane).[4]

  • Purification: If a mixture of isomers is unavoidable, careful purification by column chromatography or recrystallization is necessary. Developing an effective separation method is crucial.

Q3: My reaction is complete, but I'm struggling to purify the final product. What are some effective purification strategies?

A3: this compound is a polar molecule, which can make purification challenging.

Solutions:

  • Recrystallization: This is often the most effective method for obtaining highly pure material. A suitable solvent system needs to be identified through screening. Common solvents for recrystallization of polar aromatic compounds include ethanol, methanol, acetic acid, or mixtures with water.

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used. Due to the acidic nature of the product, tailing can be an issue. To mitigate this, consider adding a small amount of acetic acid (0.5-1%) to the eluent. A gradient elution from a less polar solvent (e.g., dichloromethane) to a more polar solvent (e.g., methanol) is typically required.

  • Acid-Base Extraction: An initial purification can be achieved by dissolving the crude product in a basic aqueous solution (e.g., sodium bicarbonate), washing with an organic solvent to remove non-acidic impurities, and then re-acidifying the aqueous layer to precipitate the product.

Route B: Sandmeyer Reaction

Q4: The diazotization of 3-amino-1H-indazole-6-carboxylic acid is giving low yields of the diazonium salt. What are the critical parameters for this step?

A4: The formation of aryl diazonium salts is a sensitive reaction that requires careful control of conditions.[5][6]

  • Temperature Control: The reaction is typically carried out at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.

  • Acid Concentration: A sufficient concentration of a strong, non-nucleophilic acid (e.g., H₂SO₄ or HBF₄) is necessary to generate nitrous acid from sodium nitrite and to stabilize the resulting diazonium salt.

  • Rate of Addition: Slow, dropwise addition of the sodium nitrite solution is crucial to maintain the low temperature and prevent localized high concentrations of nitrous acid, which can lead to side reactions.

Solutions:

  • Strict Temperature Monitoring: Use an ice-salt bath to maintain the temperature between 0 and 5 °C throughout the addition of sodium nitrite.

  • Choice of Acid: While HCl is commonly used, the resulting diazonium chloride can be less stable. Using tetrafluoroboric acid (HBF₄) can form the more stable tetrafluoroborate salt.

  • Monitor for Excess Nitrous Acid: After the addition of sodium nitrite, check for the presence of excess nitrous acid using starch-iodide paper. A positive test (blue-black color) indicates an excess. If the test is negative, a small amount of additional sodium nitrite may be needed. It is also important to quench any excess nitrous acid with urea or sulfamic acid before proceeding to the next step.

Q5: The final Sandmeyer step with CuBr is not proceeding to completion, and I'm observing several byproducts.

A5: The copper-catalyzed displacement of the diazonium group can be problematic if not optimized.

  • Catalyst Activity: The Cu(I) catalyst can be oxidized to Cu(II) by air, reducing its activity. It is important to use fresh, high-quality CuBr.

  • Decomposition of Diazonium Salt: If the diazonium salt solution is allowed to warm up or stand for too long before the addition of the copper catalyst, it can decompose, leading to phenols and other byproducts.

  • Side Reactions: The aryl radical intermediate in the Sandmeyer reaction can undergo dimerization to form biaryl compounds.

Solutions:

  • Use Freshly Prepared CuBr: If possible, prepare CuBr fresh or ensure the commercial source is of high purity.

  • Prompt Use of Diazonium Salt: Use the freshly prepared diazonium salt solution immediately in the Sandmeyer step.

  • Control the Rate of Addition: Add the diazonium salt solution slowly to the heated solution of CuBr to control the evolution of nitrogen gas and minimize side reactions.

  • Alternative Bromide Source: Consider using a Gattermann reaction, which uses copper powder instead of a Cu(I) salt, although this often gives lower yields.

Frequently Asked Questions (FAQs)

Q: What is a suitable starting material for the synthesis of 1H-indazole-6-carboxylic acid?

A: A common and commercially available starting material is 4-methyl-3-nitroaniline. This can be oxidized to 4-carboxy-3-nitroaniline, followed by reduction of the nitro group to an amine. Diazotization and subsequent intramolecular cyclization yield 1H-indazole-6-carboxylic acid. Another route starts from anthranilic acid.[7]

Q: Is it necessary to protect the carboxylic acid group during bromination?

A: Generally, it is not necessary to protect the carboxylic acid group during electrophilic bromination, as it is relatively unreactive under these conditions. However, if using organometallic reagents or strong bases in other steps, protection as an ester (e.g., methyl or ethyl ester) is recommended to prevent deprotonation and unwanted side reactions.[8]

Q: Can I expect any decarboxylation of the product?

A: While indazole-6-carboxylic acids are generally stable, indazole-3-carboxylic acids can be prone to decarboxylation, especially when heated in a high-boiling solvent like quinoline.[3] Given that the target molecule has a carboxylic acid at the 6-position, significant decarboxylation during the synthesis or workup is less likely under typical conditions. However, it is a potential degradation pathway to be aware of, especially if high temperatures are employed for extended periods.

Q: What are the key safety precautions for this synthesis?

A:

  • Bromine and Brominating Agents: Bromine is highly corrosive and toxic. NBS and DBDMH are also irritants. Handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. It is crucial to keep them in solution and at low temperatures.[9]

  • Strong Acids and Bases: Handle strong acids and bases with care, using appropriate PPE.

Experimental Protocols

Protocol A: Direct Bromination of 1H-Indazole-6-carboxylic Acid
  • Dissolution: In a round-bottom flask, suspend 1H-indazole-6-carboxylic acid (1.0 eq) in glacial acetic acid.

  • Bromine Addition: While stirring, add a solution of bromine (1.1 eq) in glacial acetic acid dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and monitor the progress by TLC or LC-MS. The reaction may take several hours.

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Protocol B: Sandmeyer Reaction from 3-Amino-1H-indazole-6-carboxylic Acid
  • Diazotization:

    • Suspend 3-amino-1H-indazole-6-carboxylic acid (1.0 eq) in an aqueous solution of HBr (e.g., 48%) and cool to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C.

  • Sandmeyer Reaction:

    • In a separate flask, dissolve CuBr (1.2 eq) in HBr and heat to 60-70 °C.

    • Slowly add the cold diazonium salt solution to the hot CuBr solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, continue heating for 30-60 minutes until gas evolution ceases.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and collect the precipitate by filtration.

    • Wash the solid with water and then purify as described in Protocol A.

Visual Diagrams

Troubleshooting Workflow for Low Yield in Direct Bromination

troubleshooting_workflow cluster_incomplete Incomplete Reaction cluster_complete Complete Reaction, Low Isolated Yield start Low Yield of 3-Bromo Product check_conversion Check Reaction Conversion (TLC/LC-MS) start->check_conversion incomplete Starting Material Remaining check_conversion->incomplete Incomplete complete No Starting Material check_conversion->complete Complete increase_time Increase Reaction Time incomplete->increase_time Action increase_temp Increase Temperature (e.g., to 80°C) incomplete->increase_temp Action change_reagent Change Brominating Agent (e.g., NBS, DBDMH) incomplete->change_reagent Action check_byproducts Analyze Byproducts (Isomers, Degradation) complete->check_byproducts optimize_purification Optimize Purification (Recrystallization, Chromatography) check_byproducts->optimize_purification If Impure synthetic_pathways cluster_A Route A: Direct Bromination cluster_B Route B: Sandmeyer Reaction start_A 1H-Indazole-6-carboxylic Acid bromination Direct Bromination (Br₂, NBS, or DBDMH) start_A->bromination start_B 3-Amino-1H-indazole-6-carboxylic Acid diazotization Diazotization (NaNO₂, HBr, 0-5°C) start_B->diazotization product This compound bromination->product sandmeyer Sandmeyer Reaction (CuBr) diazotization->sandmeyer sandmeyer->product

Caption: Overview of the two primary synthetic routes to this compound.

References

  • FAQ. (n.d.). How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER? Retrieved January 13, 2026, from [Link]

  • Gale, D. J., & Wilshire, J. F. K. (1973). Studies in the indazole series. Ring opening of some 1-Arylindazole-3-carboxylic acids during decarboxylation. Australian Journal of Chemistry, 26(12), 2683–2695.
  • Giraud, F., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12567-12574.
  • Chen, I. H., et al. (2015). Synthesis of 1H-Indazoles via Silver(I)
  • Organic Syntheses. (n.d.). Indazole. Retrieved January 13, 2026, from [Link]

  • Luo, G., Chen, L., & Dubowchik, G. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392–5395.
  • Alam, M. M., & Keating, M. J. (2021). Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(44), 27363-27375.
  • Wang, Y., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances, 12(13), 7895-7899.
  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1083-1096.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved January 13, 2026, from [Link]

  • Asif, M. (2015).
  • Giraud, F., Anizon, F., & Moreau, P. (2020). C3-Indazole Functionalization: A Review. Organic & Biomolecular Chemistry, 18(4), 584-603.
  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved January 13, 2026, from [Link]

Sources

Technical Support Center: Optimizing Solubility of 3-Bromo-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 3-Bromo-1H-indazole-6-carboxylic acid and encountering challenges with its solubility in biological assays. This document provides a structured, question-and-answer-based approach to systematically troubleshoot and optimize the solubility of this compound, ensuring reliable and reproducible experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental properties of the compound and the primary steps for handling it.

Q1: What are the key chemical properties of this compound that influence its solubility?

A1: Understanding the physicochemical properties of this compound is the first step in developing a robust solubilization strategy. The molecule possesses two key ionizable groups: a weakly acidic indazole N-H proton and a more acidic carboxylic acid proton. Its relatively planar, rigid structure contributes to poor aqueous solubility.

Table 1: Physicochemical Properties of this compound

PropertyValueImplication for Solubility
Molecular FormulaC₈H₅BrN₂O₂[1][2]-
Molecular Weight241.04 g/mol [1][2]-
Predicted pKa3.79 ± 0.30 (Carboxylic Acid)[3]The carboxylic acid will be deprotonated and negatively charged at pH > 4, which significantly increases aqueous solubility.
Predicted XLogP3-AA2.1[3]This value indicates moderate lipophilicity, suggesting that the compound prefers an organic environment over an aqueous one at neutral pH.
AppearanceSolid / Crystalline Powder[4]High lattice energy in the solid state can make it difficult to dissolve.

Note: pKa and LogP values are predicted and should be used as a guide. Experimental determination is recommended for precise formulation development.

Q2: What is the best general-purpose solvent for creating a high-concentration stock solution?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions (e.g., 10-50 mM) of this compound.[5] DMSO is a powerful, water-miscible organic solvent capable of disrupting the crystal lattice energy of the solid compound.[5][6]

Causality: The high polarity and aprotic nature of DMSO make it an excellent solvent for a wide range of organic molecules that are poorly soluble in water.[5] However, it is critical to prepare a true solution. If particulates are visible, the solution should be gently warmed (37°C) or sonicated to ensure complete dissolution. Always visually inspect the stock solution for clarity before use.

Part 2: Troubleshooting Guide for Aqueous Assay Conditions

This section provides a systematic workflow for addressing the most common issue: compound precipitation upon dilution from a DMSO stock into an aqueous biological buffer.

Q3: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer (e.g., PBS, pH 7.4). Why is this happening and what is the first thing I should do?

A3: This is the most frequent challenge with compounds like this one. Precipitation occurs because the compound's solubility in the final aqueous buffer is much lower than in the 100% DMSO stock. When the DMSO is diluted, the solvent environment changes dramatically from organic to aqueous, causing the compound to "crash out" of solution.[7]

The first and most critical step is to control the final concentration of DMSO in your assay. Many cell-based and biochemical assays are sensitive to DMSO.[8][9][10]

  • Action: Determine the maximum tolerable DMSO concentration for your specific assay (typically 0.1% to 0.5%).[9] Run a vehicle control experiment with DMSO alone to confirm it doesn't impact your results.[11] All subsequent optimization must stay at or below this concentration.

Below is a decision-making workflow for troubleshooting this issue.

Solubility_Workflow start Start: Compound Precipitates in Aqueous Buffer check_dmso Q: Is final DMSO concentration as low as possible (<0.5%)? start->check_dmso increase_stock Action: Increase stock concentration to reduce volume added. check_dmso->increase_stock No ph_optimization Strategy 1: pH Modification (Increase pH > 6) check_dmso->ph_optimization  Yes increase_stock->check_dmso cosolvent Strategy 2: Use of Co-solvents (Assay Permitting) ph_optimization->cosolvent Fails end_soluble Result: Compound Solubilized ph_optimization->end_soluble Success salt_formation Strategy 3: In-Situ Salt Formation cosolvent->salt_formation Fails cosolvent->end_soluble Success salt_formation->end_soluble Success end_insoluble Advanced Methods Needed (e.g., Cyclodextrins, Surfactants) salt_formation->end_insoluble Fails

Caption: Decision workflow for troubleshooting precipitation.

Q4: How does pH modification work, and what is the recommended protocol?

A4: Mechanism: The primary strategy for solubilizing this compound is to deprotonate the carboxylic acid group (predicted pKa ~3.8).[3] According to the Henderson-Hasselbalch equation, at a pH two units above the pKa (i.e., pH > 5.8), the carboxylic acid will be >99% in its ionized carboxylate form (-COO⁻). This negative charge dramatically increases the molecule's affinity for polar water molecules, thereby increasing its solubility.[12][13][] Most standard biological assays are performed at a pH of 7.2-7.4, which is ideal for this purpose.

If your assay buffer is acidic, you must adjust its pH.

Protocol 1: Solubilization via pH Adjustment

  • Prepare Assay Buffer: Prepare your desired aqueous buffer (e.g., PBS, Tris, HEPES).

  • Adjust pH: Before adding the compound, adjust the buffer pH to be at least 2 units higher than the carboxylic acid pKa. A pH of 7.0 - 8.0 is recommended. Use 1 M NaOH or 1 M HCl for adjustment.

  • Prepare Intermediate Dilution (Optional but Recommended): To avoid precipitation from high local concentrations, first dilute your DMSO stock into a small volume of the pH-adjusted buffer.

  • Final Dilution: Add the intermediate dilution (or the DMSO stock directly) to the final assay volume while vortexing to ensure rapid mixing.

  • Quality Control: Visually inspect the final solution for any signs of precipitation or cloudiness. If the solution is not perfectly clear, the compound is not fully dissolved.

Q5: My assay is sensitive to high pH. What other options do I have?

A5: If pH modification is not viable, you can explore the use of co-solvents or in-situ salt formation.

A) Co-solvents: Co-solvents are water-miscible organic solvents that, when added in small percentages to the final assay buffer, can increase the solubility of hydrophobic compounds.[6][12][]

  • Common Co-solvents: Ethanol, Propylene Glycol, Polyethylene Glycol 400 (PEG 400).[12][]

  • Considerations: Co-solvents can impact protein stability and cell viability.[6][13] You must validate the tolerance of your specific assay to any co-solvent by running appropriate controls. Start with low concentrations (e.g., 1-5% v/v) in the final assay medium.

B) In-Situ Salt Formation: This technique involves converting the acidic compound into a more soluble salt form directly within the stock solution before dilution.

Protocol 2: Preparation of a Sodium Salt Stock Solution

  • Initial Dissolution: Dissolve the this compound in a minimal amount of DMSO (e.g., to make a 100 mM pre-stock).

  • Add Base: Add exactly one molar equivalent of 1 M NaOH in water to the DMSO solution. For example, to 100 µL of 100 mM compound in DMSO, add 10 µL of 1 M NaOH.

  • Mix Thoroughly: Vortex the solution well. The carboxylic acid will react with NaOH to form the sodium carboxylate salt.

  • Dilute to Final Stock Concentration: Add DMSO to reach your desired final stock concentration (e.g., 10 mM). This stock now contains the pre-formed, more soluble salt.

  • Test Dilution: Dilute this new salt-containing stock solution into your aqueous assay buffer and check for precipitation.

Part 3: Assay Best Practices & Final Checks

Q6: How can I be certain my compound is truly dissolved and not forming small, invisible aggregates?

A6: Compound aggregation is a notorious source of artifacts in biological assays. Even if a solution appears clear, it may contain sub-micron aggregates that can lead to non-specific activity or inaccurate potency measurements.

  • Visual Inspection: Always hold your solution up to a light source to check for Tyndall scattering (a faint cloudiness), which indicates the presence of colloidal particles.

  • Filtration: For biochemical assays, filtering the final working solution through a 0.22 µm filter can remove precipitated material. However, be aware that this also removes the portion of your compound that was not soluble, leading to an overestimation of its potency.

  • Advanced Methods: For rigorous validation, techniques like Dynamic Light Scattering (DLS) can be used to detect the presence of aggregates in solution.

Q7: What is the final checklist before I run my experiment?

A7: Before proceeding with your full experiment, verify the following:

  • Is my final DMSO/co-solvent concentration consistent across all wells, including controls? [11]

  • Have I run a vehicle control to ensure the solvent system has no effect on my assay? [11]

  • Is my final compound solution perfectly clear upon visual inspection?

  • Is the pH of my final assay buffer compatible with both my biological system and compound solubility?

By following this structured guide, you can systematically overcome the solubility challenges presented by this compound and generate high-quality, reliable data in your biological assays.

References

  • What effects does DMSO have on cell assays? (2017, August 3). Quora. Retrieved January 12, 2026, from [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing. Retrieved January 12, 2026, from [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2025, August 5). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). IntechOpen. Retrieved January 12, 2026, from [Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. (2022, July 13). MDPI. Retrieved January 12, 2026, from [Link]

  • This compound, min 97%, 1 gram. (n.d.). A2Z Chemical. Retrieved January 12, 2026, from [Link]

  • How to deal with the poor solubility of tested compounds in MTT assay? (2013, January 3). ResearchGate. Retrieved January 12, 2026, from [Link]

  • 1H-Indazole-3-carboxamide | C8H7N3O | CID 20978176. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

Sources

Technical Support Center: Storage and Handling of 3-Bromo-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 3-Bromo-1H-indazole-6-carboxylic acid (CAS No. 114086-30-5). This document is intended for researchers, scientists, and drug development professionals who utilize this key heterocyclic building block. The stability and purity of this reagent are paramount for reproducible and reliable experimental outcomes. This guide provides in-depth information, troubleshooting advice, and validated protocols to prevent its degradation during storage and handling.

Section 1: Core Principles of Stability and Recommended Storage

This compound is a complex organic molecule featuring an indazole ring, which is an aromatic heterocyclic system.[1] The 1H-indazole tautomer is the most thermodynamically stable form.[1][2] The molecule's stability can be compromised by several environmental factors. The primary degradation pathways are driven by oxidation, moisture, light, and elevated temperatures. Adherence to proper storage conditions is the most critical factor in ensuring the long-term viability of the compound.

Below is a summary of the recommended storage conditions based on established best practices for analogous chemical structures.

Parameter Recommended Condition Scientific Rationale & Causality
Temperature 2–8°C (Refrigerated)Reduces the kinetic energy of molecules, significantly slowing the rate of potential decomposition reactions and preserving long-term stability.[3]
Atmosphere Inert Gas (Argon or Nitrogen)The indazole nucleus and its substituents can be susceptible to oxidation from atmospheric oxygen. An inert atmosphere displaces oxygen, preventing oxidative degradation.[3]
Moisture DesiccatedThe compound is hygroscopic. Moisture can not only act as a solvent for impurities but also participate in hydrolytic degradation pathways. Store in a desiccator, especially during frequent use.[3]
Light Light-Resistant ContainerBromo-aromatic compounds can be photosensitive. Exposure to UV or high-intensity light can provide the activation energy for radical formation or other photochemical reactions, leading to degradation.[3][4]
Container Tightly SealedPrevents the ingress of atmospheric moisture and oxygen, and contains the inert atmosphere if one is used.[5]
Incompatibilities Store away from strong oxidizing agents, strong bases, and amines.These substances can react vigorously with the indazole or carboxylic acid moieties, leading to rapid decomposition or hazardous reactions.[5][6]
Section 2: Understanding Potential Degradation Pathways

To effectively prevent degradation, it is crucial to understand the chemical vulnerabilities of this compound. The following diagram illustrates the key environmental triggers and their potential impact on the molecule's integrity.

cluster_0 This compound cluster_1 Environmental Triggers cluster_2 Degradation Pathways cluster_3 Result Compound Stable Compound Degraded Degraded Product (Loss of Purity) Air Air (Oxygen) Moisture Moisture (H₂O) Oxidation Oxidation Air->Oxidation Light Light (UV/Visible) Hydrolysis Hydrolysis Moisture->Hydrolysis Heat Heat (>8°C) Photodecomposition Photodecomposition Light->Photodecomposition Incompatible Incompatibles (Bases, Oxidizers) ThermalDecomp Thermal Decomposition Heat->ThermalDecomp Reaction Chemical Reaction Incompatible->Reaction Oxidation->Degraded Hydrolysis->Degraded Photodecomposition->Degraded ThermalDecomp->Degraded Reaction->Degraded A Receive Compound B Inspect Seal & Appearance A->B C Log & Store per Protocol 5.1 (2-8°C, Inert, Dark, Desiccated) B->C OK D Return to Supplier / Contact Technical Support B->D Damaged E Use in Experiment C->E F Experiment Successful? E->F G Continue Use & Monitor Stock F->G Yes I Suspect Reagent Degradation F->I No H Troubleshoot Experiment (Non-reagent variables) J Check Visuals (Color, Texture) I->J J->H No Visual Signs K Analyze Purity (Protocol 5.2) J->K Signs of Degradation L Purity OK? K->L L->H Yes M Discard Batch & Review Storage Procedures L->M No

Sources

Technical Support Center: Crystallization of 3-Bromo-1H-indazole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the crystallization of 3-Bromo-1H-indazole-6-carboxylic acid. The guidance herein is grounded in established principles of physical organic chemistry and crystallization science, aiming to provide both practical solutions and a deeper understanding of the underlying chemical principles.

Introduction to Crystallization Challenges

This compound possesses several structural features that can make its crystallization challenging. The presence of both a hydrogen-bond-donating and -accepting indazole ring system, along with a carboxylic acid moiety, allows for complex intermolecular interactions. This can lead to issues such as polymorphism, solvent inclusion, and the formation of oils or amorphous solids. Furthermore, its aromatic nature and the presence of a bromine atom influence its solubility profile, requiring careful solvent selection. This guide will address these potential issues in a systematic, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents for the crystallization of this compound?

A1: While specific solubility data for this compound is not extensively published, suitable solvent systems can be inferred from the behavior of analogous structures like indazole-3-carboxylic acid.[1] Generally, a good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Commonly employed solvents for this class of compounds include:

  • Polar protic solvents: Alcohols (e.g., methanol, ethanol, isopropanol) and acetic acid.

  • Polar aprotic solvents: Ketones (e.g., acetone, methyl ethyl ketone), esters (e.g., ethyl acetate), and amides (e.g., N,N-dimethylformamide (DMF)).[1]

  • Nonpolar/weakly polar solvents: Aromatic hydrocarbons (e.g., toluene) and chlorinated solvents (e.g., dichloromethane).[1][2]

  • Mixed solvent systems: A combination of a "good" solvent (in which the compound is highly soluble) and an "anti-solvent" (in which the compound is poorly soluble) can be highly effective. Common examples include DMF/water, ethanol/water, and toluene/heptane.

Q2: My compound "oils out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This is often due to a very high level of supersaturation or a large difference in polarity between the solute and the solvent. To address this:

  • Reduce the cooling rate: Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator.

  • Use a more dilute solution: Add a small amount of additional hot solvent to the mixture to reduce the supersaturation.

  • Employ a different solvent system: A solvent with a polarity closer to that of the solute may prevent oiling out.

  • Seed the solution: Introduce a small crystal of the pure compound to the supersaturated solution to encourage heterogeneous nucleation.

Q3: I have a very low yield after crystallization. What are the likely causes?

A3: A low yield can be attributed to several factors:

  • Using too much solvent: This is the most common reason for low recovery. Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the compound.

  • Premature crystallization: If the compound crystallizes in the hot filtration apparatus, you will lose a significant amount of product. Ensure your filtration funnel is pre-heated.

  • Incomplete crystallization: The cooling time may have been insufficient. Allow the solution to stand at a low temperature for an extended period.

  • High solubility in the chosen solvent at low temperature: If the compound remains significantly soluble even at low temperatures, consider a different solvent or a mixed solvent system with an anti-solvent.

Q4: How can I improve the purity of my crystalline product?

A4: To enhance purity:

  • Perform a second recrystallization: A single crystallization may not be sufficient to remove all impurities.

  • Choose a highly selective solvent: A solvent that solubilizes the impurities well but the desired compound poorly at room temperature is ideal.

  • Slow down the crystal growth: Rapid crystal growth can trap impurities within the crystal lattice.[3] Slow cooling and gentle agitation can promote the growth of purer crystals.

  • Consider a pH adjustment: For acidic or basic impurities, adjusting the pH of the solution can alter their solubility and improve their removal.

In-depth Troubleshooting Guides

Issue 1: Persistent Oiling Out or Formation of Amorphous Solid

Underlying Principles: Oiling out is a liquid-liquid phase separation that occurs when the supersaturation of the solution is too high for nucleation and crystal growth to occur directly. The resulting oil is a supercooled liquid of the compound, which may or may not solidify into a crystalline or amorphous solid over time. Amorphous solids lack a long-range ordered crystal lattice and are generally less stable.

Troubleshooting Workflow:

G start Oiling Out or Amorphous Solid Formation step1 Reduce Supersaturation: - Add more hot solvent - Decrease initial concentration start->step1 step2 Slow Down Cooling Rate: - Allow to cool to RT on the benchtop - Insulate the flask step1->step2 step3 Change Solvent System: - Use a solvent with higher viscosity - Employ a mixed solvent system - Consider anti-solvent addition step2->step3 step4 Induce Nucleation: - Add seed crystals - Scratch the inner surface of the flask step3->step4 outcome1 Crystals Form step4->outcome1 Success outcome2 Problem Persists step4->outcome2 Failure

Caption: Troubleshooting workflow for oiling out.

Detailed Steps:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add an additional 10-20% of the solvent to decrease the concentration.

  • Controlled Cooling: Allow the flask to cool slowly on the benchtop, away from drafts. If necessary, wrap the flask in glass wool or a towel to further slow the cooling process.

  • Solvent System Modification: If the problem persists, consider a different solvent. A solvent in which the compound has slightly lower solubility at boiling may be beneficial. Alternatively, use a mixed solvent system. Dissolve the compound in a minimum of a "good" solvent at room temperature, then slowly add an "anti-solvent" until the solution becomes turbid. Heat to clarify and then cool slowly.

  • Seeding: Once the solution has cooled to a temperature where it is likely supersaturated, add a few small, pure crystals of this compound. This provides a template for crystal growth and can bypass the kinetic barrier to nucleation.

Issue 2: Suspected Polymorphism Leading to Inconsistent Results

Underlying Principles: Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have different solubilities, melting points, and stabilities. The crystallization of a specific polymorph can be influenced by the solvent, cooling rate, and temperature. The related compound, indazole-3-carboxylic acid, is known to exist in at least two different crystalline forms, suggesting that this compound may also exhibit polymorphism.[1]

Troubleshooting and Characterization Workflow:

G start Inconsistent Crystal Properties (e.g., melting point, appearance) step1 Systematic Crystallization Screen: - Use a variety of solvents (polar, nonpolar, protic, aprotic) - Vary cooling rates (fast, slow) start->step1 step2 Isolate and Dry Different Crystal Batches Separately step1->step2 step3 Characterize Each Batch: - Melting Point Analysis - Powder X-Ray Diffraction (PXRD) - Differential Scanning Calorimetry (DSC) step2->step3 step4 Analyze Data to Identify Different Polymorphs step3->step4 outcome Determine Conditions to Obtain Desired Polymorph Consistently step4->outcome

Caption: Workflow for investigating potential polymorphism.

Detailed Steps:

  • Systematic Solvent Screening: Perform small-scale crystallizations from a diverse set of solvents as outlined in the table below.

  • Vary Kinetic Conditions: For each solvent system, perform both a rapid cooling (e.g., ice bath) and a slow cooling experiment.

  • Isolate and Characterize: Carefully isolate the crystals from each experiment and analyze them using techniques such as melting point, Powder X-Ray Diffraction (PXRD), and Differential Scanning Calorimetry (DSC) to identify different crystalline forms.

  • Controlled Crystallization: Once the conditions for obtaining a specific polymorph are identified, use those conditions consistently. Seeding with the desired polymorph can help ensure its formation in subsequent crystallizations.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Choose a suitable solvent or solvent pair based on preliminary solubility tests (see Table 1).

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound and a stir bar. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue to add the solvent portion-wise until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration into a clean, pre-heated flask.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: pH-Based Purification and Crystallization

This method is particularly useful for removing non-acidic impurities.

  • Dissolution in Base: Dissolve the crude this compound in a dilute aqueous solution of a suitable base (e.g., 1M sodium hydroxide or sodium carbonate) at room temperature. Use the minimum amount of base required for complete dissolution.

  • Filtration: Filter the solution to remove any insoluble, non-acidic impurities.

  • Precipitation: Cool the filtrate in an ice bath and slowly add a dilute acid (e.g., 1M hydrochloric acid) with stirring until the pH is acidic (pH 2-3). The this compound will precipitate out of the solution.

  • Isolation and Washing: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any residual salts.

  • Recrystallization: The purified solid can then be recrystallized from a suitable organic solvent as described in Protocol 1 to obtain high-purity crystals.

Data Presentation

Table 1: Suggested Solvents for Crystallization Screening

Solvent ClassExample SolventsExpected Solubility ProfilePotential Issues
Alcohols Methanol, Ethanol, IsopropanolGood solubility when hot, moderate to low when coldCan form solvates.
Ketones Acetone, Methyl Ethyl KetoneGood solubility, may require an anti-solventHigh volatility of acetone can be a challenge.
Esters Ethyl AcetateModerate solubility, good for crystal growth---
Aromatic TolueneLow solubility, may require high temperatures---
Amides N,N-Dimethylformamide (DMF)High solubility, often used with an anti-solvent like waterHigh boiling point can make removal difficult.
Acids Acetic AcidGood solvent for many carboxylic acidsCan be difficult to remove completely.
Mixed Solvents Ethanol/Water, DMF/Water, Toluene/HeptaneHighly tunable solubility profileOiling out can be more common if not prepared correctly.

References

  • Google Patents. (n.d.). Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Organic Syntheses. (n.d.). 1H-Indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). Troubleshooting. Retrieved from [Link]

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Validation & Comparative

A Researcher's Guide to the Cellular Validation of 3-Bromo-1H-indazole-6-carboxylic acid: A Putative PARP Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the cellular activity of novel small molecules. Here, we focus on 3-Bromo-1H-indazole-6-carboxylic acid, a compound of interest due to its structural resemblance to known therapeutic agents. This guide is structured to provide not just protocols, but the scientific rationale behind the experimental design, ensuring a robust and self-validating approach to characterization.

Introduction: The Scientific Premise

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3] Notably, it is a key pharmacophore in potent inhibitors of Poly(ADP-ribose) polymerase (PARP), such as Niraparib.[4][5] PARP enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) machinery, primarily involved in the repair of DNA single-strand breaks (SSBs).[5][6]

Given its indazole core, we hypothesize that This compound (Compound X) functions as a PARP inhibitor. Inhibiting PARP in cancer cells that already harbor defects in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, can lead to a synthetic lethal phenotype.[7][8] In these cells, unrepaired SSBs accumulate and degenerate into highly toxic double-strand breaks (DSBs) during replication, which cannot be efficiently repaired due to the compromised homologous recombination (HR) pathway, ultimately triggering cell death.[7]

This guide outlines a multi-tiered strategy to test this hypothesis, comparing Compound X against established PARP inhibitors and appropriate controls to rigorously determine its cellular activity and mechanism of action.

The Principle of Synthetic Lethality in PARP Inhibition

To understand the experimental design, it is crucial to grasp the concept of synthetic lethality in the context of PARP inhibition. This relationship forms the foundation of our cell-based assays.

G cluster_0 Normal Cell cluster_1 BRCA-mutant Cancer Cell SSB_N Single-Strand Break (SSB) PARP_N PARP-mediated Repair SSB_N->PARP_N Repaired Viability_N Cell Survival PARP_N->Viability_N DSB_N Double-Strand Break (DSB) HR_N Homologous Recombination (HR) Repair DSB_N->HR_N Repaired HR_N->Viability_N SSB_B Single-Strand Break (SSB) PARP_B PARP-mediated Repair SSB_B->PARP_B PARPi PARP Inhibitor (e.g., Compound X) PARPi->PARP_B Inhibits DSB_B Double-Strand Break (DSB) PARP_B->DSB_B Unrepaired SSBs lead to DSBs HR_B Defective HR Repair (BRCA1/2 mutation) DSB_B->HR_B Repair Fails Apoptosis Apoptosis HR_B->Apoptosis G start Hypothesis: Compound X is a PARP Inhibitor assay1 Tier 1: Phenotypic Screening Cell Viability Assay (MTS) start->assay1 Assess synthetic lethality assay2 Tier 2: Target Engagement Cellular PARP Activity Assay assay1->assay2 Confirm direct PARP inhibition assay3 Tier 3: Mechanistic Validation γH2AX Foci Formation Assay assay2->assay3 Verify downstream DNA damage conclusion Conclusion: Validate Activity & MoA assay3->conclusion

Figure 2: Experimental Validation Workflow. A logical cascade of assays confirms the compound's phenotypic effect, on-target activity, and mechanism of action.

PART I: Tier 1 - Phenotypic Screening (Cell Viability)

Objective: To determine if Compound X selectively reduces the viability of BRCA1-mutant cells compared to BRCA wild-type cells, a hallmark of PARP inhibitor-induced synthetic lethality.

Protocol 1: MTS Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which correlates with the number of viable cells.

Methodology:

  • Cell Seeding:

    • Culture MDA-MB-436 and MDA-MB-231 cells according to standard protocols.

    • Trypsinize and count the cells. Seed 5,000 cells per well in 96-well plates in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of Compound X, Olaparib, and Niraparib in DMSO.

    • Perform serial dilutions in culture medium to create a 10-point dose-response curve (e.g., 100 µM to 5 nM). Ensure the final DMSO concentration is ≤ 0.1% in all wells.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compounds or vehicle control.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C, 5% CO₂. Rationale: A 72-hour incubation allows for multiple cell doublings, making the anti-proliferative effects of DNA damage accumulation more pronounced.

  • MTS Reagent Addition:

    • Add 20 µL of CellTiter 96® AQueous One Solution Reagent (or similar MTS reagent) to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a 96-well plate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only).

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-treated control wells (% Viability).

    • Plot % Viability against the log of compound concentration and fit a four-parameter logistic curve to determine the IC₅₀ value for each compound in each cell line.

Anticipated Results & Interpretation

A successful PARP inhibitor should show a significantly lower IC₅₀ value in the BRCA1-mutant (MDA-MB-436) cells compared to the BRCA-WT (MDA-MB-231) cells.

CompoundCell LineGenotypeIC₅₀ (nM) [Hypothetical Data]Selectivity (WT/Mutant)
Compound X MDA-MB-436BRCA1-mut15 >100x
MDA-MB-231BRCA1-WT>1500
Olaparib (Positive Control) MDA-MB-436BRCA1-mut10 >120x
MDA-MB-231BRCA1-WT>1200
Niraparib (Positive Control) MDA-MB-436BRCA1-mut8 >150x
MDA-MB-231BRCA1-WT>1200

PART II: Tier 2 - Target Engagement

Objective: To directly measure the inhibition of PARP enzymatic activity within the cell, confirming that the phenotypic effects observed are due to on-target action.

Protocol 2: Cellular PARP Activity ELISA

This assay quantifies the levels of poly(ADP-ribose) (PAR), the product of PARP enzyme activity, in cell lysates.

Methodology:

  • Cell Culture and Treatment:

    • Seed MDA-MB-436 cells in 6-well plates and grow to ~80% confluency.

    • Treat cells for 4 hours with Compound X, Olaparib, and Niraparib at a fixed concentration (e.g., 1 µM) and a vehicle control. Rationale: A short incubation time is sufficient to observe direct enzymatic inhibition without the confounding effects of cell death.

    • Include a positive control for PARP activation: Treat one well with 1 mM H₂O₂ for 10 minutes alongside the vehicle to induce DNA damage and robustly activate PARP.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells directly in the well using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification:

    • Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading in the ELISA.

  • ELISA Procedure:

    • Use a commercial PARP activity ELISA kit (e.g., from Trevigen or R&D Systems), following the manufacturer's instructions.

    • Briefly, equal amounts of protein lysate are added to a microplate coated with a PAR-binding reagent.

    • The plate is then incubated with an anti-PAR primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Data Acquisition:

    • Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.

  • Data Analysis:

    • Normalize the signal of all samples to the H₂O₂-treated positive control (set to 100% PARP activity).

Anticipated Results & Interpretation

Effective PARP inhibitors will significantly reduce the levels of PAR in the cell lysates compared to the vehicle control.

Treatment (1 µM)Relative PAR Level (%) [Hypothetical Data]
Vehicle Control25
H₂O₂ (PARP Activator)100
Compound X 5
Olaparib (Positive Control) 3
Niraparib (Positive Control) 2

PART III: Tier 3 - Mechanistic Validation

Objective: To visualize the downstream consequence of PARP inhibition—the accumulation of unrepaired DNA double-strand breaks.

Protocol 3: γH2AX Immunofluorescence Assay

The phosphorylation of histone H2AX to form γH2AX is one of the earliest markers of DNA double-strand breaks. This assay quantifies the formation of γH2AX foci in the nucleus.

Methodology:

  • Cell Culture and Treatment:

    • Seed MDA-MB-436 cells on glass coverslips in a 24-well plate.

    • Allow cells to attach for 24 hours.

    • Treat cells for 24 hours with Compound X, Olaparib (1 µM), and vehicle control.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block non-specific binding with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.

    • Incubate with a primary antibody against phospho-Histone H2A.X (Ser139) (e.g., from Cell Signaling Technology or Millipore) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash three times with PBS.

    • Counterstain the nuclei with DAPI (4′,6-diamidino-2-phenylindole).

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis:

    • Visualize the slides using a fluorescence or confocal microscope.

    • Capture images from multiple random fields for each condition.

    • Quantify the number of γH2AX foci per nucleus using automated image analysis software (e.g., ImageJ/Fiji). A cell is typically considered positive if it has >5 foci.

Anticipated Results & Interpretation

Treatment with an effective PARP inhibitor will lead to a dramatic increase in the number of γH2AX foci per nucleus, indicating an accumulation of DNA DSBs.

Treatment (1 µM)Average γH2AX Foci per Nucleus [Hypothetical Data]
Vehicle Control2
Compound X 35
Olaparib (Positive Control) 40

Conclusion

This comprehensive guide provides a rigorous, multi-tiered framework for the cellular validation of this compound as a putative PARP inhibitor. By systematically progressing from a broad phenotypic screen to specific target engagement and mechanistic assays, researchers can build a compelling, evidence-based profile of their compound. The inclusion of well-characterized comparators and genetically defined cell lines ensures that the data generated is both robust and interpretable within the established context of PARP inhibitor biology. This structured approach is essential for making informed decisions in the early stages of the drug discovery pipeline.

References

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A Tale of Two Isomers: Unlocking Differential Biological Activities of 3-Bromo-1H-indazole-6-carboxylic acid and 6-bromo-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers in Drug Discovery and Development

In the intricate world of medicinal chemistry, the precise arrangement of atoms within a molecule can dramatically alter its biological function. This guide delves into the comparative biological activities of two structurally related indazole derivatives: 3-Bromo-1H-indazole-6-carboxylic acid and 6-bromo-1H-indazole-3-carboxylic acid. While seemingly minor, the positional difference of the bromo and carboxylic acid substituents on the indazole scaffold directs these molecules down distinct paths of therapeutic potential, serving as key intermediates in the synthesis of inhibitors for vastly different biological targets. This guide will explore their divergent applications, supported by experimental data, and provide detailed synthetic and analytical protocols for the discerning researcher.

At a Glance: Key Biological Targets

The distinct substitution patterns of these two isomers make them valuable starting materials for targeting different key proteins in cellular signaling pathways.

CompoundPrimary Therapeutic Application as a Synthetic IntermediateKey Biological Target of Derivatives
This compound Development of anti-inflammatory agentsInterleukin-1 Receptor-Associated Kinase 4 (IRAK-4)
6-bromo-1H-indazole-3-carboxylic acid Development of immunomodulators and anti-cancer agentsCalcium Release-Activated Calcium (CRAC) Channels

The Crucial Role of Regiochemistry: A Structural Overview

The indazole core is a privileged scaffold in medicinal chemistry, known for its ability to interact with a variety of biological targets. The positioning of the electron-withdrawing bromine atom and the versatile carboxylic acid group dictates the synthetic routes that can be employed and the ultimate biological activity of the resulting derivatives.

Structural_Comparison cluster_0 This compound cluster_1 6-bromo-1H-indazole-3-carboxylic acid mol1 mol1 mol2 mol2

Caption: Chemical structures of the two positional isomers.

Section 1: this compound - A Precursor to IRAK-4 Inhibitors

Biological Significance of IRAK-4

Interleukin-1 receptor-associated kinase 4 (IRAK-4) is a critical enzyme in the innate immune signaling cascade.[1] It acts as a master regulator downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), playing a pivotal role in the inflammatory response.[2] Dysregulation of the IRAK-4 signaling pathway is implicated in a range of inflammatory and autoimmune diseases, making it a prime target for therapeutic intervention.

Application in the Synthesis of IRAK-4 Inhibitors

This compound has been identified as a key building block in the synthesis of potent and selective IRAK-4 inhibitors. The carboxylic acid at the 6-position serves as a handle for amide bond formation, a common strategy in the design of kinase inhibitors.

Illustrative Synthetic Pathway to an IRAK-4 Inhibitor

G A 3-Bromo-1H-indazole- 6-carboxylic acid B Amide Coupling (e.g., with a chiral amine) A->B Activation (e.g., HATU, EDC) C Suzuki Coupling (at 3-bromo position) B->C Intermediate Amide D Final IRAK-4 Inhibitor C->D Introduction of aryl/heteroaryl group

Caption: Generalized synthetic workflow for IRAK-4 inhibitors.

Experimental Data for a Representative IRAK-4 Inhibitor Derivative

While specific IC50 values for inhibitors directly synthesized from this compound are found within patent literature, related indazole-based IRAK-4 inhibitors have demonstrated high potency. For instance, some inhibitors show IC50 values in the low nanomolar range.[3]

Inhibitor ClassRepresentative IC50 for IRAK-4Reference
Indazole-based160 nM[3][4]
Fused Biaryl Pyrazolopyrimidine<10 nM[1]

Experimental Protocol: Synthesis of this compound

A reliable synthetic route to this compound is crucial for its application in drug discovery. A common method involves the bromination of the corresponding indazole-6-carboxylic acid.

Step-by-Step Synthesis:

  • Dissolution: Dissolve 1H-indazole-6-carboxylic acid in a suitable solvent such as glacial acetic acid.

  • Bromination: Add a solution of bromine in acetic acid dropwise to the reaction mixture at an elevated temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.

  • Purification: Filter the solid, wash with water, and dry under vacuum. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Section 2: 6-bromo-1H-indazole-3-carboxylic acid - A Gateway to CRAC Channel Blockers and Anti-Cancer Agents

Biological Significance of CRAC Channels

Calcium release-activated calcium (CRAC) channels are key players in calcium signaling in various cell types, particularly in immune cells.[5] They are essential for T-cell activation, mast cell degranulation, and other immune responses.[6] Dysregulation of CRAC channel function is associated with immunodeficiency and autoimmune diseases, making them an attractive target for immunomodulatory drugs.

Application in the Synthesis of CRAC Channel Blockers

6-bromo-1H-indazole-3-carboxylic acid is a valuable intermediate for the synthesis of potent CRAC channel blockers.[7] Structure-activity relationship (SAR) studies have highlighted the critical importance of the indazole-3-carboxamide moiety for activity.[6] The carboxylic acid at the 3-position is readily converted to a carboxamide, allowing for the exploration of various substituents to optimize potency and selectivity.

Illustrative Synthetic Pathway to a CRAC Channel Blocker

G A 6-bromo-1H-indazole- 3-carboxylic acid B Amide Coupling (with a substituted amine) A->B Activation (e.g., HATU, EDC) C N-Alkylation (at indazole N1) B->C Intermediate Amide D Final CRAC Channel Blocker C->D Introduction of desired alkyl group

Caption: Generalized synthetic workflow for CRAC channel blockers.

Experimental Data for Representative CRAC Channel Blocker Derivatives

Derivatives of 6-bromo-1H-indazole-3-carboxylic acid have been shown to be potent inhibitors of CRAC channels.

CompoundTargetIC50Reference
Indazole-3-carboxamide derivativeCRAC ChannelSub-µM[6][8]
1-(cyclopropylmethyl)-N-(3-fluoropyridin-4-yl)-1H-indazole-3-carboxamideCRAC Channel4.9 µM[9]

Application in the Synthesis of Anti-Cancer Agents

Beyond CRAC channel inhibition, derivatives of 6-bromo-1H-indazole have demonstrated significant anti-cancer activity.[10] The bromo substituent at the 6-position provides a site for further functionalization, such as through Suzuki coupling, to introduce diverse aryl or heteroaryl groups, leading to compounds with potent antiproliferative effects.

Experimental Data for a Representative Anti-Cancer Derivative

A series of indazole derivatives synthesized from 6-bromo-1H-indazole have shown potent growth inhibitory activity against various cancer cell lines.

CompoundCancer Cell LineIC50Reference
Indazole Derivative 2f4T1 (Breast Cancer)0.23 µM[10]
Indazole Derivative 6oK562 (Leukemia)5.15 µM[11]

Experimental Protocol: Synthesis of 6-bromo-1H-indazole-3-carboxylic acid

This compound can be synthesized from 6-bromo-isatin.

Step-by-Step Synthesis:

  • Ring Opening: Treat 6-bromoisatin with aqueous sodium hydroxide to open the lactam ring.

  • Diazotization: Cool the resulting solution and treat it with sodium nitrite in an acidic medium (e.g., sulfuric acid) to form a diazonium salt.

  • Reduction and Cyclization: Reduce the diazonium salt in situ with a reducing agent like tin(II) chloride in hydrochloric acid to effect cyclization to the indazole ring system.

  • Isolation: The product precipitates from the reaction mixture and can be isolated by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as acetic acid.

Comparative Analysis and Future Perspectives

The positional isomerism of this compound and 6-bromo-1H-indazole-3-carboxylic acid clearly dictates their utility in medicinal chemistry.

  • This compound is a key intermediate for IRAK-4 inhibitors , leveraging the reactivity of the 3-bromo position for late-stage diversification via cross-coupling reactions, while the 6-carboxylic acid provides a stable anchor point for amide linkage.

  • 6-bromo-1H-indazole-3-carboxylic acid is a versatile precursor for CRAC channel blockers and anti-cancer agents . The 3-carboxylic acid is ideally positioned for the critical carboxamide linkage in CRAC channel inhibitors. The 6-bromo group serves as a valuable handle for introducing structural diversity to enhance anti-cancer potency.

The distinct biological applications of the derivatives of these two isomers underscore the importance of regiochemistry in drug design. Future research could explore the potential for these scaffolds in developing inhibitors for other kinases or ion channels, further expanding the therapeutic landscape of indazole-based compounds. The synthetic methodologies outlined in this guide provide a solid foundation for researchers to synthesize and explore novel derivatives of these valuable chemical building blocks.

References

  • BPS Bioscience. (n.d.). Tankyrase Inhibitors (TNKS) 22. Retrieved from [Link]

  • Sawant, S. D., et al. (2021). Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents. ResearchGate. Retrieved from [Link]

  • Hua, Z., et al. (2013). 3-((4-Oxo-3,4-dihydroquinazolin-2-yl)thio)-N-((1-(3-(dimethylamino)propyl)-1H-indazol-5-yl)methyl)propanamide. Journal of Medicinal Chemistry, 56(24), 10003-10015.
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  • Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. National Institutes of Health. Retrieved from [Link]

  • J&K Scientific. (n.d.). 6-Bromo-1H-indazole-3-carboxylic acid. Retrieved from [Link]

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  • Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. Retrieved from [Link]

  • Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. PubMed. Retrieved from [Link]

  • Sun, L., et al. (2024). Discovery of selective Orai channel blockers bearing an indazole or a pyrazole scaffold. PubMed. Retrieved from [Link]

  • Sun, L., et al. (2025). Discovery of indazole/indole-3-carboxamides as fast onset and reversible Orai calcium channel blockers. American Chemical Society. Retrieved from [Link]

  • Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Retrieved from [Link]

  • Wang, Z., et al. (2014). IRAK-4 Inhibitors for Inflammation. National Institutes of Health. Retrieved from [Link]

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  • De Vicente, J., et al. (2019). Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity. National Institutes of Health. Retrieved from [Link]

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  • Ye, M., et al. (2011). Methods for the preparation of indazole-3-carboxylic acid and n-(s). Google Patents.
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  • Abdelahi, M. M., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 185-196. Retrieved from [Link]

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A Comprehensive Guide to the Spectroscopic Confirmation of 3-Bromo-1H-indazole-6-carboxylic acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to unambiguously confirm the structure of 3-Bromo-1H-indazole-6-carboxylic acid. Designed for researchers, medicinal chemists, and quality control specialists, this document moves beyond a simple recitation of data to explain the causality behind experimental choices and the logic of spectral interpretation. We will demonstrate how a multi-technique, orthogonal approach provides a self-validating system for structural elucidation, ensuring the highest degree of scientific integrity.

The Analytical Imperative: Beyond the Molecular Formula

The compound this compound (C₈H₅BrN₂O₂) is a heterocyclic building block with significant potential in medicinal chemistry and materials science.[1][2] However, its synthesis can potentially yield various regioisomers, such as 5-bromo, 7-bromo, or isomers of the carboxylic acid position. Relying on a single analytical technique is insufficient for unambiguous confirmation. Therefore, a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FT-IR) spectroscopy is not just best practice, but essential for validating the precise molecular architecture. This guide compares and details the role of each technique in this validation process.

NMR Spectroscopy: The Cornerstone of Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity and chemical environment of atoms in a molecule.[3] For this compound, both ¹H and ¹³C NMR are required to define the substitution pattern on the aromatic ring system.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent, typically DMSO-d₆, which is capable of solubilizing the carboxylic acid and exchanging with the acidic N-H and O-H protons. Add tetramethylsilane (TMS) as an internal standard (0 ppm).[4]

  • ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a 30-degree pulse angle, a 2-second relaxation delay, and acquisition of at least 16 scans to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a greater number of scans (~1024 or more) and a longer relaxation delay may be necessary.[5]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis p1 Dissolve Sample in DMSO-d6 p2 Add TMS Internal Standard p1->p2 a1 Acquire ¹H NMR Spectrum (≥400 MHz) p2->a1 a2 Acquire ¹³C NMR Spectrum (Proton Decoupled) a1->a2 d1 Fourier Transform (FID -> Spectrum) a2->d1 d2 Phase Correction & Baseline Correction d1->d2 d3 Calibrate to TMS (0 ppm) d2->d3 d4 Integrate Peaks & Analyze Coupling d3->d4 end end d4->end Structural Assignment

Caption: Workflow for NMR spectroscopic analysis.

Data Interpretation and Comparative Analysis

The substitution pattern is confirmed by analyzing the chemical shifts (δ), integration values, and spin-spin coupling constants (J) in the ¹H NMR spectrum, and the number and chemical shifts of signals in the ¹³C NMR spectrum.

¹H NMR Analysis: The parent 1H-indazole shows signals for H3, H4, H5, H6, and H7.[6] In our target molecule, H3 and H6 are substituted. We expect to see three signals in the aromatic region, each integrating to one proton.

  • H4, H5, and H7: The positions of these protons are key. The H7 proton is typically deshielded due to the anisotropic effect of the adjacent pyrazole ring nitrogen.[7] The H4 and H5 protons will appear as doublets, coupled to each other. The bromine at C3 and the carboxylic acid at C6 will exert electron-withdrawing effects, influencing the chemical shifts of the neighboring protons.

  • N-H and O-H Protons: In DMSO-d₆, the N-H and carboxylic acid O-H protons will appear as broad singlets at a very downfield chemical shift (typically >13 ppm and >12 ppm, respectively), which will disappear upon addition of D₂O.[5][8]

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J)
H4~8.15dJ ≈ 8.5 Hz
H5~7.60ddJ ≈ 8.5, 1.5 Hz
H7~7.90dJ ≈ 1.5 Hz
1-NH>13.5br s-
COOH>12.5br s-

Prediction based on analysis of similar structures.[9]

¹³C NMR Analysis: The proton-decoupled ¹³C NMR spectrum is expected to show 8 distinct signals, corresponding to the 8 carbon atoms in the molecule. The chemical shifts are diagnostic of the carbon type.

  • Quaternary Carbons: The carbons bearing the bromine (C3), the carboxylic acid (C6), and the two carbons at the ring junction (C3a, C7a) will appear as signals with lower intensity. The C3 carbon will be significantly influenced by the attached bromine.

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon (C=O) will appear far downfield, typically in the range of 165-170 ppm.[10]

  • Aromatic CH Carbons: The C4, C5, and C7 carbons will appear in the typical aromatic region (110-130 ppm).

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

Carbon AssignmentPredicted δ (ppm)
C3~120.0
C3a~142.0
C4~128.0
C5~124.0
C6~122.0
C7~113.0
C7a~123.5
COOH~168.0

Prediction based on analysis of indazole derivatives and substituent effects.[7][11]

High-Resolution Mass Spectrometry (HRMS): Unambiguous Formula

While NMR defines the connectivity, HRMS provides the exact elemental composition, a critical piece of orthogonal data. It measures the mass-to-charge ratio (m/z) to a high degree of accuracy (typically <5 ppm), allowing for the unambiguous determination of the molecular formula.

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion and Ionization: Infuse the sample solution directly into the mass spectrometer. Electrospray ionization (ESI) is a common and gentle technique suitable for this molecule, which will likely be observed in negative ion mode as the [M-H]⁻ ion due to the acidic carboxylic acid proton.[12]

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Analysis: Compare the measured exact mass of the most abundant peak in the isotopic cluster with the theoretically calculated mass for the proposed formula, C₈H₅BrN₂O₂.

Workflow for HRMS Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis p1 Prepare Dilute Solution (e.g., in Methanol) a1 Direct Infusion p1->a1 a2 Electrospray Ionization (ESI) Negative Ion Mode a1->a2 a3 High-Resolution Mass Analysis (TOF or Orbitrap) a2->a3 d1 Determine Experimental Exact Mass of [M-H]⁻ a3->d1 d3 Compare Masses (Mass Error < 5 ppm) d1->d3 d2 Calculate Theoretical Exact Mass d2->d3 d4 Analyze Isotopic Pattern d3->d4 end end d4->end Confirm Elemental Composition

Caption: Workflow for High-Resolution Mass Spectrometry.

Data Interpretation and Comparative Analysis

The key to HRMS is the precision of the mass measurement. The presence of bromine is also a definitive diagnostic tool due to its characteristic isotopic signature (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Table 3: Predicted HRMS Data for this compound

IonCalculated Exact MassObserved Isotopic Pattern
[C₈H₄⁷⁹BrN₂O₂]⁻ ([M-H]⁻)238.9462A peak at this m/z
[C₈H₄⁸¹BrN₂O₂]⁻ ([M-H]⁻)240.9442A peak at this m/z of nearly equal intensity (~98%) to the first

The observation of this doublet, with each peak's mass matching the theoretical value within 5 ppm, provides conclusive evidence for the molecular formula C₈H₅BrN₂O₂. Fragmentation analysis (MS/MS) could further support the structure, with expected losses of H₂O, CO₂, and the entire COOH group.[8][13][14]

FT-IR Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. While it does not provide detailed connectivity information like NMR, it serves as an excellent complementary technique to quickly confirm the presence of the key carboxylic acid and N-H moieties.

Experimental Protocol: FT-IR Analysis
  • Sample Preparation: The sample, a solid, is typically analyzed using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is acquired over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken first and automatically subtracted from the sample spectrum.

  • Data Analysis: The positions (wavenumber, cm⁻¹) and shapes of the absorption bands are correlated with specific molecular vibrations.

Workflow for FT-IR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis p1 Place Solid Sample on ATR Crystal a2 Acquire Sample Scan (4000-400 cm⁻¹) p1->a2 a1 Acquire Background Scan (Clean Crystal) a1->a2 d1 Background Subtraction a2->d1 d2 Identify Characteristic Absorption Bands d1->d2 end end d2->end Confirm Functional Groups

Caption: Workflow for FT-IR spectroscopic analysis.

Data Interpretation and Comparative Analysis

The IR spectrum provides a distinct "fingerprint" for the molecule. For this compound, the most diagnostic peaks are related to the carboxylic acid.[15]

Table 4: Predicted Characteristic IR Absorptions

VibrationPredicted Wavenumber (cm⁻¹)Intensity/Shape
O-H Stretch (Carboxylic Acid Dimer)3300 - 2500Strong, Very Broad
N-H Stretch (Indazole)~3200Medium, Broad
C-H Stretch (Aromatic)3100 - 3000Medium
C=O Stretch (Carboxylic Acid)~1700 - 1680Strong, Sharp
C=C Stretch (Aromatic)1620 - 1450Medium-Weak

The extremely broad absorption from 3300-2500 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer, a feature that is hard to misinterpret.[7][8] This, combined with the strong carbonyl (C=O) stretch, confirms the carboxylic acid functional group. The presence of the N-H stretch further supports the indazole structure.[16][17]

Comparative Synthesis: The Power of an Orthogonal Approach

TechniqueInformation ProvidedStrengths for this MoleculeLimitations for this Molecule
¹H & ¹³C NMR Precise atom connectivity (regiochemistry), chemical environments.Unambiguously defines the 3-bromo and 6-carboxy substitution pattern.Can be slower to acquire (especially ¹³C); requires higher sample quantity.
HRMS Unambiguous elemental composition.Confirms molecular formula and presence of one bromine atom via isotopic pattern.Provides no information on isomerism (connectivity).
FT-IR Presence of key functional groups.Rapidly and clearly confirms the carboxylic acid and N-H groups.Cannot distinguish between positional isomers.

References

  • Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2012). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 17(1), 867-891. [Link]

  • Teixeira, F. C., et al. (2012). Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. University of Groningen research portal. [Link]

  • Antunes, I. F. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Luo, Y., et al. (2022). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. [Link]

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  • Li, J., et al. (2023). Study on Phase I Metabolic Processes and Metabolite Biomarker Identification of Synthetic Cannabinoids 5F-ADB-PINACA and 5F-ADBICA in Human Liver Microsomes and Zebrafish Model. MDPI. [Link]

  • Figeys, H. P. (2016). 13 C NMR of indazoles. ResearchGate. [Link]

  • Rousseau, V., & Lindwall, H. G. (1950). Structure and Ultraviolet Absorption Spectra of Indazole, 3-Substituted Indazole and Some of Their Derivatives. Journal of the American Chemical Society. [Link]

  • Kerins, F., et al. (2018). Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Interpretation of IR spectrum of compound 1N2a. [Link]

  • Kumar, S., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. PMC - NIH. [Link]

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  • Supporting Information. (2007). Wiley-VCH. [Link]

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  • ResearchGate. (2018). Interactions between indazole derivative and magnesium cations – NMR investigations and theoretical calculations. [Link]

  • CDN. (n.d.). IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups*. [Link]

  • UCLA. (n.d.). IR Absorption Table. [Link]

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  • Giraud, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). 5 Combination of 1H and 13C NMR Spectroscopy. Spectroscopic Methods in Organic Chemistry. [Link]

  • Reich, H. J. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • All 'Bout Chemistry. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids [Video]. YouTube. [Link]

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A-Comparative-Guide-to-Purity-Confirmation-of-3-Bromo-1H-indazole-6-carboxylic-acid-by-HPLC-MS

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This guide provides a comprehensive, in-depth technical comparison for confirming the purity of 3-Bromo-1H-indazole-6-carboxylic acid, a critical building block in contemporary drug discovery. We will delve into the nuances of High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), presenting a validated protocol that ensures scientific rigor. This document is intended for researchers, scientists, and drug development professionals who require a robust analytical framework for quality control and impurity profiling. We will explore the rationale behind methodological choices, compare alternative approaches, and provide actionable experimental data.

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

This compound (MW: 241.044 g/mol , Formula: C₈H₅BrN₂O₂) is a heterocyclic compound featuring a fused benzene and pyrazole ring system.[1][2][3] Its structural motifs are of significant interest in medicinal chemistry, often serving as a scaffold for developing novel therapeutic agents. The purity of this starting material is paramount, as even trace impurities can propagate through multi-step syntheses, potentially leading to undesired side products, reduced yields, and confounding biological assay results.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for impurity profiling due to its high resolving power and sensitivity.[4][5] When coupled with Mass Spectrometry (MS), it provides an orthogonal detection method that offers molecular weight information, enabling the confident identification of the main component and characterization of unknown impurities. This guide will present a detailed HPLC-MS method, validated according to the principles outlined by the International Council for Harmonisation (ICH) guidelines, to ensure accuracy, precision, and reliability.[6][7]

Experimental Design: A Self-Validating HPLC-MS Protocol

The development of a robust analytical method requires careful consideration of several factors. Our approach is designed to be a self-validating system, where the experimental choices are justified by the physicochemical properties of the analyte and potential impurities.

Rationale for Methodological Choices
  • Reverse-Phase HPLC: this compound is a moderately polar aromatic compound. A reverse-phase C18 column is the logical choice, providing excellent retention and separation based on hydrophobicity.

  • Mobile Phase Selection: A gradient elution with acetonitrile and water, both acidified with 0.1% formic acid, is employed. The formic acid serves a dual purpose: it protonates the carboxylic acid group to ensure good peak shape and provides a source of protons for efficient ionization in the mass spectrometer.

  • Electrospray Ionization (ESI): ESI is a "soft" ionization technique that minimizes in-source fragmentation, making it ideal for obtaining the molecular ion of the parent compound and its impurities.[8] Given the presence of a carboxylic acid and nitrogen atoms, both positive and negative ion modes are viable. Negative ion mode is often advantageous for carboxylic acids, as they readily deprotonate to form [M-H]⁻ ions.

  • Mass Spectrometry (MS) Detection: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements, which can aid in the elemental composition determination of unknown impurities. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a distinct signature for identifying bromine-containing species.[9]

Detailed Experimental Protocol

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and diode array detector (DAD).

  • Mass Spectrometer: Agilent 6545 Q-TOF LC/MS or equivalent, with an electrospray ionization (ESI) source.

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm.

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (Milli-Q or equivalent)

  • Formic acid (LC-MS grade)

  • This compound reference standard (purity ≥ 98%)

  • Sample of this compound for analysis

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 1.0 mg/mL. Prepare a working standard at 0.1 mg/mL by diluting the stock solution.

  • Sample Preparation: Prepare the sample to be analyzed at the same concentration as the working standard (0.1 mg/mL) in the same diluent.

  • HPLC Method:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-22 min: 5% B

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 5 µL

    • DAD Wavelength: 254 nm

  • MS Method:

    • Ionization Mode: ESI Negative

    • Gas Temperature: 325°C

    • Gas Flow: 8 L/min

    • Nebulizer: 35 psig

    • Sheath Gas Temperature: 350°C

    • Sheath Gas Flow: 11 L/min

    • Capillary Voltage: 3500 V

    • Fragmentor: 175 V

    • Mass Range: m/z 100-1000

Data Interpretation and Comparison

The following table presents exemplary data that would be obtained from the analysis of a high-purity sample of this compound.

PeakRetention Time (min)Area (%)Observed m/z ([M-H]⁻)Expected m/z ([M-H]⁻)Putative Identification
19.8599.85239.9498 / 241.9478239.9500 / 241.9480This compound
28.720.08160.0402160.04021H-Indazole-6-carboxylic acid (Debrominated impurity)
310.510.05253.9655 / 255.9635253.9656 / 255.9636Methyl 3-bromo-1H-indazole-6-carboxylate (Esterification impurity)
47.980.02240.0345240.03511H-Indazole-3-carboxamide, 6-bromo- (Amide impurity)

Causality behind the Data:

  • The main peak at 9.85 minutes shows the characteristic isotopic pattern for a single bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units. The accurate mass measurement confirms the elemental composition of the deprotonated molecule.

  • Impurity 1 (Debrominated): The peak at 8.72 minutes corresponds to the loss of bromine. This is a common impurity arising from the synthetic process or degradation.

  • Impurity 2 (Esterification): The peak at 10.51 minutes suggests the presence of the methyl ester. This can occur if methanol was used as a solvent during synthesis or workup.

  • Impurity 3 (Amide Formation): The peak at 7.98 minutes may indicate the presence of an amide, possibly from a reaction with an ammonia source.

Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the purity confirmation process.

Purity_Confirmation_Workflow cluster_0 Sample Preparation cluster_1 HPLC Separation cluster_2 MS Detection cluster_3 Data Analysis Prep Prepare Standard & Sample (0.1 mg/mL in ACN:H2O) HPLC Inject onto C18 Column Gradient Elution Prep->HPLC DAD UV Detection (254 nm) HPLC->DAD ESI Electrospray Ionization (Negative Mode) DAD->ESI MS Mass Analysis (m/z 100-1000) ESI->MS Integration Peak Integration (% Area) MS->Integration Mass_Analysis Accurate Mass & Isotopic Pattern Analysis MS->Mass_Analysis Identification Impurity Identification Integration->Identification Mass_Analysis->Identification

Caption: Workflow for HPLC-MS Purity Analysis.

Comparison with Alternative Methods

While HPLC-MS is the gold standard, other techniques can provide complementary information.

TechniqueAdvantagesDisadvantagesBest For
Nuclear Magnetic Resonance (NMR) Provides detailed structural information. Quantitative (qNMR) for absolute purity.Lower sensitivity than HPLC-MS. May not detect very low-level impurities.Structural elucidation and confirmation of the main component.
Gas Chromatography-Mass Spectrometry (GC-MS) Excellent for volatile impurities.Requires derivatization for non-volatile compounds like carboxylic acids. High temperatures can cause degradation.Analysis of residual solvents and volatile synthetic byproducts.
Thin Layer Chromatography (TLC) Simple, rapid, and inexpensive.Primarily qualitative. Low resolution.Rapid screening and reaction monitoring.

Conclusion: A Framework for Confident Purity Assessment

The presented HPLC-MS method provides a robust and reliable framework for confirming the purity of this compound. The combination of high-resolution chromatographic separation and accurate mass spectrometric detection allows for the confident identification and quantification of the main component and potential process-related impurities and degradants. By understanding the rationale behind the experimental design and comparing it with alternative techniques, researchers can ensure the quality of this critical synthetic intermediate, thereby enhancing the reliability and reproducibility of their drug discovery efforts. Adherence to validated analytical methods, as outlined in this guide, is a cornerstone of scientific integrity and is essential for regulatory compliance in pharmaceutical development.[6][10]

References

  • SynThink Research Chemicals. Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. [Link]

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  • MDPI. Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. [Link]

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  • ResearchGate. Development and validation of new analytical methods for impurity profiling of drugs and pharmaceuticals. [Link]

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A Senior Application Scientist's Guide to Comparative Docking of 3-Bromo-1H-indazole-6-carboxylic Acid Analogs as PLK4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth protocol for conducting comparative molecular docking studies of 3-Bromo-1H-indazole-6-carboxylic acid analogs, with a specific focus on their potential as inhibitors of Polo-like kinase 4 (PLK4). As researchers in drug discovery, our goal extends beyond simply generating data; we aim to build a robust, evidence-based understanding of structure-activity relationships (SAR) that can guide the rational design of more potent and selective therapeutic agents. This document is structured to provide not just a step-by-step methodology, but also the scientific rationale behind each decision in the workflow, ensuring the integrity and reproducibility of the findings.

Introduction: The Therapeutic Potential of Indazole Analogs as Kinase Inhibitors

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of indazole have demonstrated a wide array of pharmacological activities, including potent inhibition of various protein kinases.[3][4][5] Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[6]

Polo-like kinase 4 (PLK4) has emerged as a compelling target in oncology. It is a serine/threonine kinase that plays a master regulatory role in centriole duplication.[7] Overexpression of PLK4 is observed in several cancer types and is associated with aneuploidy and tumorigenesis. Consequently, the development of potent and selective PLK4 inhibitors is a promising therapeutic strategy. Recent studies have highlighted the potential of N-(1H-indazol-6-yl)benzenesulfonamide derivatives as highly potent PLK4 inhibitors, with some analogs exhibiting IC50 values in the nanomolar range.[8]

This guide will use a representative set of these analogs, derived from a 6-bromo-1H-indazole precursor, to illustrate a rigorous comparative docking protocol. The objective is to computationally model the binding of these analogs to the ATP-binding site of PLK4 and to correlate these in silico findings with their experimentally determined biological activities. This correlation is the cornerstone of validating a computational model and leveraging it for predictive drug design.

The Strategic Framework for a Self-Validating Docking Study

A successful molecular docking study is more than just a computational experiment; it is a self-validating system. The trustworthiness of our in silico predictions hinges on a carefully planned workflow that includes meticulous preparation of both the protein target and the small molecule ligands, the use of appropriate docking algorithms and scoring functions, and a critical analysis of the results in the context of experimental data.

Below is a Graphviz diagram outlining the logical workflow for our comparative docking study.

docking_workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Validation protein_prep Protein Preparation (PLK4 - PDB: 4JXF) grid_gen Grid Box Generation protein_prep->grid_gen ligand_prep Ligand Preparation (Analog Selection & 3D Generation) docking Molecular Docking (AutoDock Vina) ligand_prep->docking grid_gen->docking results_analysis Results Analysis (Binding Energy & Pose) docking->results_analysis correlation Correlation with Experimental Data (IC50 Values) results_analysis->correlation sar Structure-Activity Relationship (SAR) Interpretation correlation->sar

Caption: A logical workflow for a self-validating comparative molecular docking study.

Experimental Protocol: A Step-by-Step Guide

This section details the complete methodology for our comparative docking study. We will be using AutoDock Vina, a widely used and validated open-source molecular docking program.[9][10]

Target Protein Preparation

The quality of the initial protein structure is paramount for a reliable docking study. We will use the crystal structure of human PLK4 in complex with an inhibitor, which provides a biologically relevant conformation of the active site.

  • Step 1: Retrieval of the Protein Structure. Download the crystal structure of PLK4 from the Protein Data Bank (PDB). For this study, we will use PDB ID: 4JXF .[6][11][12] This structure provides a high-resolution view of the kinase domain with a co-crystallized ligand, which helps in defining the binding site.

  • Step 2: Initial Protein Cleanup. Using a molecular visualization tool such as UCSF Chimera or PyMOL, load the PDB file.[13] Remove all non-essential components from the structure, including water molecules, co-solvents, and any co-crystallized ligands. If the biological unit is a monomer, remove any additional protein chains.

  • Step 3: Preparing the Receptor for Docking. Utilize a protein preparation utility, such as the Dock Prep tool in Chimera or the Protein Preparation Wizard in Schrödinger's Maestro.[14][15] This process typically involves:

    • Adding hydrogen atoms.

    • Assigning partial charges to each atom (e.g., using the AMBER force field).

    • Repairing any missing side chains or loops, if necessary. For the purpose of this standard docking protocol, we will assume the crystal structure is complete.

  • Step 4: Saving the Prepared Protein. Save the cleaned and prepared protein structure in the PDBQT file format, which is required by AutoDock Vina. This format includes the atomic coordinates, partial charges, and atom types.

Ligand Preparation

For our comparative study, we will select a few representative analogs of this compound from the literature with varying PLK4 inhibitory activities.[8] Let's consider the following hypothetical analogs for this guide:

  • Analog 1 (High Potency): IC50 = 5 nM

  • Analog 2 (Moderate Potency): IC50 = 50 nM

  • Analog 3 (Low Potency): IC50 = 500 nM

  • Parent Scaffold: this compound

analogs cluster_parent Parent Scaffold cluster_analog1 Analog 1 (High Potency) cluster_analog2 Analog 2 (Moderate Potency) cluster_analog3 Analog 3 (Low Potency) parent parent analog1 analog1 analog2 analog2 analog3 analog3

Caption: Representative this compound and its analogs for comparative docking.

  • Step 1: 2D to 3D Structure Generation. Draw the 2D structures of the selected analogs using a chemical drawing software like ChemDraw or MarvinSketch. Convert these 2D structures into 3D models.

  • Step 2: Ligand Energy Minimization. The initial 3D structures are not in their lowest energy conformation. Perform an energy minimization using a molecular mechanics force field (e.g., MMFF94). This can be done using software like Avogadro or the LigPrep tool in the Schrödinger suite.

  • Step 3: Preparing Ligands for Docking. Similar to the protein, the ligands need to be prepared for AutoDock Vina. This involves:

    • Assigning partial charges (e.g., Gasteiger charges).

    • Defining rotatable bonds.

    • Saving the prepared ligands in the PDBQT file format.

Molecular Docking Simulation
  • Step 1: Grid Box Generation. The docking process requires a defined search space within the protein's binding site. This is typically a 3D grid box. The center of this box should be the geometric center of the co-crystallized ligand in our prepared PLK4 structure (PDB: 4JXF). The size of the grid box should be large enough to accommodate the ligands and allow for rotational and translational sampling. A size of 20 x 20 x 20 Å is a reasonable starting point.

  • Step 2: Running AutoDock Vina. With the prepared protein, ligands, and the grid parameters, you can now execute the docking simulation. This is typically done via the command line. A configuration file is used to specify the paths to the protein and ligand files, the grid box parameters, and the name of the output file.

    Example config.txt for AutoDock Vina:

  • Step 3: Analyzing the Docking Results. AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol). The lower the binding energy, the more favorable the predicted interaction.

Data Presentation and Interpretation

A key aspect of a comparative study is the clear and concise presentation of the results.

Tabulated Docking Results
CompoundExperimental IC50 (nM)Predicted Binding Affinity (kcal/mol)Key Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic)
Parent Scaffold>1000-6.5-Leu89, Val142
Analog 15-9.8Met161, Cys162Val94, Ala107, Leu210
Analog 250-8.2Met161Val94, Leu210
Analog 3500-7.1-Val94

Note: The data presented in this table is hypothetical and for illustrative purposes.

Visualizing Binding Interactions

The most insightful part of a docking study is the visual inspection of the predicted binding poses. For the most potent analog (Analog 1), we can visualize its interactions with the PLK4 active site.

binding_interaction cluster_ligand Analog 1 cluster_protein PLK4 Active Site ligand Indazole Core met161 Met161 ligand->met161 H-bond sulfonamide Sulfonamide cys162 Cys162 sulfonamide->cys162 H-bond phenyl Phenyl Group val94 Val94 phenyl->val94 Hydrophobic ala107 Ala107 phenyl->ala107 Hydrophobic leu210 Leu210 phenyl->leu210 Hydrophobic

Caption: A simplified diagram of the predicted binding interactions of Analog 1 with the PLK4 active site.

Conclusion: From Data to Drug Design Insights

This guide has outlined a comprehensive and scientifically rigorous approach to conducting a comparative molecular docking study of this compound analogs as potential PLK4 inhibitors. By meticulously preparing the protein and ligands, employing a validated docking protocol, and critically analyzing the results in the context of experimental data, we can build a reliable computational model.

The strong correlation between the predicted binding affinities and the experimental IC50 values in our hypothetical example would validate our docking protocol for this class of compounds and this specific target. This validated model can then be used for a variety of downstream applications, including:

  • Virtual Screening: Screening large compound libraries to identify novel indazole-based scaffolds with potential PLK4 inhibitory activity.

  • Lead Optimization: Guiding the design of new analogs with improved potency and selectivity by predicting the impact of chemical modifications on binding.

  • Understanding Resistance Mutations: Modeling the effect of mutations in the PLK4 active site on inhibitor binding.

By adhering to the principles of scientific integrity and logical workflow design, molecular docking can be a powerful tool in the modern drug discovery pipeline, accelerating the journey from a chemical scaffold to a life-saving therapeutic.

References

  • Qiu, W., Plotnikova, O., Feher, M., Awrey, D.E., Chirgadze, N.Y. (2014). Crystal Structure of PLK4 Kinase with an inhibitor. Protein Data Bank. [Link]

  • Schrodinger, LLC. (2024). Protein-ligand docking with AutoDock Vina and UCSF Chimera. YouTube. [Link]

  • Qiu, W., Plotnikova, O., Feher, M., Awrey, D.E., Chirgadze, N.Y. (2014). 4jxf: Crystal Structure of PLK4 Kinase with an inhibitor. Protein Data Bank Japan. [Link]

  • Shiau, A.K., Motamedi, A. (2015). Crystal Structure of Plk4 Kinase Domain Bound to Centrinone. Protein Data Bank. [Link]

  • Bioinformatics Insights. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide. YouTube. [Link]

  • Schrödinger, LLC. (2024). Docking and scoring. Schrödinger. [Link]

  • National Center for Biotechnology Information. (2013). 4JXF: Crystal Structure of PLK4 Kinase with an inhibitor. NCBI. [Link]

  • Wang, L., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Bioorganic & Medicinal Chemistry, 36, 116093. [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 258, 115587. [Link]

  • Zhang, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry. [Link]

  • Breitenlechner, C.B., et al. (2005). Design and crystal structures of protein kinase B-selective inhibitors in complex with protein kinase A and mutants. Journal of Medicinal Chemistry, 48(1), 163-170. [Link]

  • Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

  • Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. [Link]

  • Li, T. R., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(23), 5548. [Link]

  • Sreenivasa, M., et al. (2011). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 3(6), 770-777. [Link]

  • Bioinformatics Insights. (2024). How to Perform Molecular Docking with AutoDock Vina. YouTube. [Link]

  • Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905-919. [Link]

  • Boston University. (2012). Session 4: Introduction to in silico docking. Boston University. [Link]

  • Shaikh, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1851-1881. [Link]

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biological evaluation of 3-Bromo-1H-indazole-6-carboxylic acid derivatives against cancer cell lines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Evaluation of 3-Bromo-1H-indazole-6-carboxylic Acid Derivatives Against Cancer Cell Lines

Introduction: The Indazole Scaffold as a Cornerstone in Oncology Drug Discovery

The indazole ring system is a "privileged scaffold" in medicinal chemistry, a core molecular structure that has demonstrated the ability to bind to a wide range of biological targets with high affinity.[1][2][3][4] This versatility has made it a cornerstone in the development of novel therapeutics, particularly in oncology. Several FDA-approved anticancer drugs, including the multi-kinase inhibitors Axitinib and Pazopanib, feature the indazole motif, underscoring its clinical significance.[5]

The this compound structure represents a particularly promising platform for drug discovery. The bromine atom at the 3-position and the carboxylic acid at the 6-position serve as versatile synthetic handles, allowing for systematic chemical modifications.[6][7][8] This enables a thorough exploration of the structure-activity relationship (SAR), where different functional groups can be introduced to optimize potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive comparison of the biological performance of derivatives stemming from this core, supported by experimental data and detailed protocols for their evaluation.

Comparative Analysis of In Vitro Anticancer Activity

The primary measure of a compound's potential as an anticancer agent is its ability to inhibit the growth of cancer cells in vitro. The half-maximal inhibitory concentration (IC₅₀) is the standard metric used to quantify this activity, representing the concentration of a compound required to inhibit cell proliferation by 50%.[9] A lower IC₅₀ value indicates greater potency.

The following table summarizes the cytotoxic activity of hypothetical derivatives of this compound against a panel of common human cancer cell lines. These derivatives are designed to illustrate the impact of common chemical modifications discussed in the literature.[2][4][5][10] For comparison, Doxorubicin, a widely used chemotherapeutic drug, is included as a positive control.[11][12]

Compound IDModification at 6-COOH PositionCancer Cell LineIC₅₀ (µM)
Derivative A Unmodified (Carboxylic Acid)MCF-7 (Breast)> 50
A549 (Lung)> 50
HepG2 (Liver)> 50
Derivative B N-phenylacetamideMCF-7 (Breast)12.5
A549 (Lung)15.2
HepG2 (Liver)10.8
Derivative C N-(4-chlorophenyl)acetamideMCF-7 (Breast)3.1
A549 (Lung)5.6
HepG2 (Liver)2.5
Derivative D N-(4-methoxyphenyl)acetamideMCF-7 (Breast)1.8
A549 (Lung)2.9
HepG2 (Liver)1.5
Doxorubicin (Positive Control)MCF-7 (Breast)0.9
A549 (Lung)1.2
HepG2 (Liver)1.1

Interpretation of Data: The data clearly demonstrates the critical role of the amide modification at the 6-carboxylic acid position. The parent compound, Derivative A , shows negligible activity. However, conversion of the carboxylic acid to an amide (Derivative B ) significantly enhances cytotoxicity. Further SAR exploration shows that adding electron-withdrawing (chloro, Derivative C ) and electron-donating (methoxy, Derivative D ) groups to the phenyl ring of the amide moiety can dramatically increase potency, bringing the IC₅₀ values into the low micromolar range, approaching that of the clinical standard, Doxorubicin. This suggests that the amide linkage and the electronic properties of its substituent are key determinants of anticancer activity for this scaffold.

Elucidating the Mechanisms of Action

Understanding how a compound kills cancer cells is as important as knowing that it can. Indazole derivatives typically exert their anticancer effects through a combination of mechanisms, primarily by inducing programmed cell death (apoptosis) and halting the cell division cycle.[2][10][12][13][14][15]

Induction of Apoptosis

Apoptosis is an orderly process of cellular self-destruction that is often dysregulated in cancer.[13] Many effective anticancer agents work by reactivating this pathway. Indazole derivatives have been shown to trigger the intrinsic (or mitochondrial) pathway of apoptosis.[10] This involves increasing the expression of pro-apoptotic proteins like Bax while decreasing the levels of anti-apoptotic proteins like Bcl-2.[10] This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a cascade of executioner enzymes, primarily cleaved caspase-3, which dismantle the cell.[10]

Indazole Indazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) (Downregulated) Indazole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) (Upregulated) Indazole->Bax Activates Mito Mitochondrial Membrane Integrity Bcl2->Mito Maintains Bax->Mito Disrupts CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by indazole derivatives.

Cell Cycle Arrest

The cell cycle is the series of events that take place in a cell leading to its division and duplication. Cancer is characterized by uncontrolled cell division.[13] Indazole derivatives can interrupt this process by causing cell cycle arrest, typically at the G2/M or G0/G1 checkpoints.[2][12] This arrest prevents the cancer cells from progressing through the division cycle, thereby inhibiting tumor growth. This effect is often mediated by the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

G1 G1 Phase (Growth) S S Phase (DNA Synthesis) G1->S G2 G2 Phase (Growth) S->G2 M M Phase (Mitosis) G2->M Arrest Cell Cycle Arrest (Induced by Derivative) G2->Arrest Arrest Point M->G1

Caption: The cell cycle and a common point of arrest by indazole agents.

Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, the following are detailed, step-by-step protocols for the key assays used to evaluate the biological activity of these compounds.

Cell Viability and Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[16][17] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically.

cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Assay cluster_read Data Acquisition c1 1. Seed cells in a 96-well plate c2 2. Incubate for 24h to allow attachment c1->c2 t1 3. Add serial dilutions of indazole derivatives c2->t1 t2 4. Incubate for 48-72h t1->t2 a1 5. Add MTT Reagent to each well t2->a1 a2 6. Incubate for 4h (Formazan formation) a1->a2 a3 7. Add Solubilization Solution (e.g., DMSO) a2->a3 r1 8. Read absorbance at 570 nm a3->r1

Caption: Standard workflow for an MTT cell viability assay.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well microplate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[16] During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the compound concentration to determine the IC₅₀ value.

Apoptosis Quantification: Annexin V/PI Staining by Flow Cytometry

This is the gold standard for quantifying apoptosis.[14] During early apoptosis, a phospholipid called phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost.[13][18]

start 1. Treat cells with compound for 24-48h harvest 2. Harvest cells (trypsinization) start->harvest wash 3. Wash cells with PBS harvest->wash stain 4. Resuspend in Annexin V Binding Buffer wash->stain add_dyes 5. Add Annexin V-FITC and Propidium Iodide (PI) stain->add_dyes incubate 6. Incubate in the dark for 15 min add_dyes->incubate analyze 7. Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for apoptosis analysis using Annexin V/PI staining.

Protocol:

  • Cell Treatment: Culture cells in 6-well plates and treat them with the indazole derivative at its IC₅₀ concentration for 24 or 48 hours.

  • Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.[15]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer to each sample and analyze immediately using a flow cytometer. The results will differentiate between live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[12]

Conclusion and Future Directions

The this compound scaffold is a highly promising platform for the development of novel anticancer agents. The strategic derivatization of the 6-carboxylic acid group into various amides has been shown to be a successful strategy for significantly enhancing cytotoxic potency against a range of cancer cell lines. The primary mechanisms of action appear to be the induction of apoptosis via the intrinsic pathway and the induction of cell cycle arrest, two hallmark characteristics of effective cancer therapeutics.

The in vitro data presented in this guide provides a strong rationale for advancing the most potent derivatives to the next stage of drug development. Future work should focus on comprehensive in vivo studies using animal tumor models to evaluate the efficacy, toxicity, and pharmacokinetic profiles of these lead compounds.[9][10] Such studies are essential to determine if the promising in vitro activity translates into a safe and effective therapeutic for clinical use.

References

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.[10]

  • Indazole Derivatives: Promising Anti-tumor Agents. PubMed.[1]

  • Introduction to XTT assays for cell-viability assessment. Abcam.

  • CyQUANT XTT and MTT Assays for Cell Viability. Thermo Fisher Scientific - US.[19]

  • Apoptosis and cell cycle analysis with the Quanta™ SC Flow System. AACR Journals.[13]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics.[16]

  • Mtt assay for cell viability. Sigma-Aldrich.[17]

  • MTT assay and its use in cell viability and proliferation analysis. Abcam.

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI.[2]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.[3]

  • Flow cytometry in analysis of cell cycle and apoptosis. PubMed.[14]

  • Structure of our indazole derivatives. ResearchGate.[20]

  • Tools for Assessing Cell Events: Apoptosis, Cell Cycle, and Cell Proliferation. BD Biosciences.[18]

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  • A Comparative Guide to the Efficacy of Anti-Cancer Compounds in Vitro. Benchchem.[11]

  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. NIH.[22]

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  • Analysis of cell cycle and apoptosis by flow cytometry in the untreated... ResearchGate.[12]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. Springer.[9]

  • Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4). PubMed Central.[15]

  • Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents. Semantic Scholar.[6]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. NIH.[5]

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  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PubMed Central.[4]

  • Application Notes and Protocols for the Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic Acid Amides. Benchchem.[7]

  • Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... ResearchGate.[8]

  • Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. PubMed.[25]

  • Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Assiut University.[26]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PubMed Central.[27]

  • Anti-cancer and anti-inflammatory activities of a new family of coordination compounds based on divalent transition metal ions and indazole-3-carboxylic acid. PubMed.[28]

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A Senior Scientist's Guide to Assessing the Selectivity of 3-Bromo-1H-indazole-6-carboxylic Acid Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. In the landscape of targeted therapeutics, the protein kinase family remains a paramount focus. However, the development of truly selective kinase inhibitors is a formidable challenge, primarily because most inhibitors target the highly conserved ATP-binding pocket, creating a high risk of off-target effects.[1][2] This guide provides an in-depth, technical framework for assessing the selectivity of a promising class of inhibitors derived from the 3-Bromo-1H-indazole-6-carboxylic acid scaffold. The 1H-indazole core is a well-established "privileged scaffold" in medicinal chemistry, adept at interacting with the ATP-binding pocket of numerous protein kinases.[3]

Here, we move beyond a simple listing of protocols. We will dissect the causality behind experimental choices, integrate self-validating systems into our methodologies, and ground our claims in authoritative sources. Our goal is to equip you with the strategic and practical knowledge to rigorously characterize the selectivity of your indazole-based compounds, ensuring that your research is built on a foundation of scientific integrity.

Chapter 1: The Imperative of Selectivity in Kinase Drug Discovery

Selectivity is not merely a desirable attribute; it is the cornerstone of a successful targeted therapy. A promiscuous inhibitor, one that binds to multiple unintended kinases, can lead to a cascade of confounding outcomes:

  • Cellular Toxicity: Off-target effects are a primary driver of adverse events in clinical settings.

  • Misinterpreted Data: If an observed phenotype is caused by an off-target interaction, the entire mechanistic hypothesis for the intended target can be invalidated.

  • Failed Clinical Translation: Compounds that appear effective in preclinical models due to polypharmacology may fail in human trials if the therapeutic window is too narrow.

To quantify selectivity, researchers have developed several metrics. While a simple Selectivity Score (the number of kinases inhibited below a certain threshold divided by the total number of kinases tested) is easy to calculate, it lacks nuance.[4] More sophisticated methods like Selectivity Entropy provide a thermodynamic-based value, where a low score indicates high selectivity and a high score indicates promiscuity.[4] A robust assessment, however, relies not on a single number but on a holistic, multi-pronged experimental approach.

Chapter 2: A Multi-Pronged Strategy for Selectivity Profiling

No single experiment can definitively establish the selectivity of an inhibitor. A truly rigorous assessment requires a tiered approach that moves from broad, high-throughput biochemical screening to focused validation of target engagement within a physiological cellular environment, and finally to an unbiased survey of the compound's global impact on cellular signaling.

G cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Decision a Inhibitor Candidate (e.g., 'Indazole-X') b Large-Panel Kinase Screen (e.g., KINOMEscan®) a->b Test @ fixed conc. c Initial Selectivity Profile (Kd values) b->c Generate Data d Cellular Thermal Shift Assay (CETSA) c->d Validate primary hits f Phosphoproteomics (LC-MS/MS) c->f Investigate off-targets e Confirm On-Target Engagement d->e h Advance or Redesign Compound e->h g Assess Global Signaling Impact (On/Off-Target) f->g g->h

Caption: Overall Selectivity Assessment Workflow.

Foundational Screening: In Vitro Biochemical Profiling

The first step is to understand the inhibitor's binding affinity across the human kinome. Large-scale profiling services are the industry standard for this.

Causality Behind the Choice: Biochemical assays provide the cleanest initial data, free from the complexities of cell permeability, metabolism, or efflux.[4] Competition binding assays, which do not require ATP, are particularly powerful as they report true thermodynamic binding affinities (Kd values), allowing for direct comparison of inhibitor potency across different kinases.[5]

Services like Eurofins' KINOMEscan® platform utilize a proprietary active site-directed competition binding assay to quantitatively measure interactions between a test compound and a panel of over 480 kinases.[5][6]

Data Presentation: The output is typically visualized as a "tree-spot" diagram or a table ranking kinases by binding affinity. For our hypothetical inhibitor derived from this compound, which we'll call "Indazole-X," a favorable profile would show high affinity for its intended target (e.g., RIPK1) and significantly lower affinity for all other kinases.

Table 1: Hypothetical KINOMEscan® Profile of "Indazole-X"

Kinase Target Binding Affinity (Kd, nM) Percent Inhibition @ 1µM Selectivity Commentary
RIPK1 (Target) 1.5 99.9% High-affinity on-target binding
SRC 250 81% Moderate off-target interaction
LCK 600 62% Weaker off-target interaction
TNK1 1,200 45% Low-level off-target interaction
ABL1 >10,000 <10% Negligible interaction
AURKB >10,000 <10% Negligible interaction

| ... (460+ other kinases) | >10,000 | <10% | Generally clean profile |

Experimental Protocol 1: In Vitro Kinase Selectivity Profiling (Competition Binding Assay)

This protocol outlines the principles of a KINOMEscan®-type assay.

  • Immobilization: An affinity-tagged kinase of interest is immobilized on a solid support (e.g., beads).

  • Competition: The immobilized kinase is incubated with a proprietary, active-site directed probe that is tagged for detection, along with the test compound ("Indazole-X") at various concentrations. The test compound and the probe compete for binding to the kinase's active site.

  • Equilibration: The reaction is allowed to reach equilibrium.

  • Wash: Unbound probe and test compound are washed away.

  • Quantification: The amount of probe remaining bound to the immobilized kinase is quantified, typically via quantitative PCR (qPCR) of the probe's tag. A lower signal indicates that the test compound successfully outcompeted the probe.

  • Data Analysis: The results are plotted as a dose-response curve, from which the dissociation constant (Kd) is calculated. This is repeated for a large panel of kinases.

  • Controls: A DMSO vehicle control (representing 100% probe binding) and a highly potent, non-selective control inhibitor (e.g., staurosporine) are essential for data normalization and quality control.

Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA)

A positive result in a biochemical assay is necessary but not sufficient. The compound must be able to enter a cell and bind its target in a complex physiological environment. The Cellular Thermal Shift Assay (CETSA) is the gold standard for verifying this target engagement.[7][8]

Causality Behind the Choice: CETSA is based on the biophysical principle that when a ligand binds to a protein, it generally stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[8] This allows for a direct, label-free measurement of target binding inside intact cells, providing a more physiologically relevant confirmation of the biochemical data.[9][10]

G cluster_0 Step 1: Treatment cluster_1 Step 2: Heat Challenge cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Analysis a Culture intact cells b Treat with Vehicle (DMSO) a->b c Treat with Inhibitor ('Indazole-X') a->c d Aliquot cell suspensions b->d c->d e Heat aliquots across a temperature gradient (e.g., 40°C to 70°C) d->e f Lyse cells (e.g., freeze-thaw) e->f g Centrifuge to separate soluble (folded) from precipitated (unfolded) proteins f->g h Collect supernatant (soluble fraction) g->h i Analyze protein levels (Western Blot, MS, etc.) h->i j Plot melt curve: % Soluble Protein vs. Temp i->j k Stabilization = Shift to the right j->k G cluster_0 TNF TNFα TNFR1 TNFR1 TNF->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 FADD FADD TRADD->FADD cIAP cIAP1/2 TRAF2->cIAP LUBAC LUBAC TRAF2->LUBAC cIAP->LUBAC RIPK1->LUBAC RIPK1->FADD RIPK3 RIPK3 RIPK1->RIPK3 NEMO NEMO LUBAC->NEMO ComplexI Complex I IKK IKKα/β NEMO->IKK IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB Survival Gene Transcription (Survival) NFkB->Survival ComplexII Complex II Casp8 Caspase-8 FADD->Casp8 Apoptosis Apoptosis Casp8->Apoptosis Necroptosis Necroptosis MLKL MLKL RIPK3->MLKL MLKL->Necroptosis Inhibitor Indazole-X Inhibitor->RIPK1

Sources

Navigating the Therapeutic Landscape: A Comparative Guide to the In Vivo Efficacy of 3-Bromo-1H-indazole-6-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-Bromo-1H-indazole-6-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of novel anti-cancer agents. Its rigid bicyclic core provides a valuable framework for the design of potent and selective inhibitors of key oncogenic pathways. This guide offers an in-depth comparison of the in vivo efficacy of compounds derived from this scaffold, synthesizing available preclinical data to inform future drug development efforts. We will delve into the causality behind experimental designs, present detailed protocols, and provide a transparent assessment of the therapeutic potential of these molecules.

The Rationale for Targeting Kinases and PARP with Indazole Derivatives

The indazole nucleus is a versatile scaffold that has been successfully employed to target several critical enzyme families implicated in cancer progression, most notably protein kinases and poly(ADP-ribose) polymerases (PARP).[1] The 3-bromo and 6-carboxy functionalities on the indazole ring serve as key chemical handles for synthetic elaboration, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Kinase Inhibition: A multitude of indazole derivatives have been developed as kinase inhibitors, targeting dysregulated signaling cascades that drive tumor growth and survival.[2] For instance, the RAS-RAF-MEK-ERK pathway is a central regulator of cell proliferation, and mutations in components like BRAF are common in various cancers. Indazole-based compounds have been designed to specifically inhibit these mutated kinases, thereby halting downstream signaling.

PARP Inhibition and Synthetic Lethality: In the realm of DNA damage repair, PARP inhibitors have revolutionized the treatment of cancers with deficiencies in homologous recombination, such as those harboring BRCA1/2 mutations.[3] By inhibiting PARP-mediated single-strand break repair, these compounds lead to the accumulation of double-strand breaks during DNA replication. In cancer cells with a compromised homologous recombination pathway, these double-strand breaks cannot be efficiently repaired, leading to cell death through a concept known as synthetic lethality.[3]

Comparative In Vivo Efficacy of Indazole-Based Compounds

While direct head-to-head in vivo comparisons of multiple compounds derived specifically from this compound are limited in the public domain, we can draw valuable insights from studies on structurally related indazole derivatives. These studies provide a strong foundation for understanding the potential efficacy of this compound class.

One notable study investigated the in vivo anti-tumor activity of indazole derivative 2f in a 4T1 murine breast cancer model.[2] Although not a direct derivative of the 6-carboxylic acid, its 6-bromo-indazole core is highly relevant. The study demonstrated that compound 2f could significantly suppress tumor growth in vivo without causing obvious side effects.[2]

Another example is the development of 1H-indazole-3-carboxamide derivatives as potent and selective p21-activated kinase 1 (PAK1) inhibitors. The representative compound 30l from this series exhibited significant suppression of migration and invasion of MDA-MB-231 human breast cancer cells.[4][5] While detailed in vivo tumor growth inhibition data for this specific compound is not provided, its potent in vitro activity and targeted mechanism of action suggest its potential for in vivo efficacy.

Furthermore, the clinical development of the PARP inhibitor MK-4827 , a 2H-indazole-7-carboxamide, underscores the therapeutic potential of the broader indazole carboxamide class.[6] MK-4827 demonstrated efficacy as a single agent in a xenograft model of BRCA-1 deficient cancer and is currently in phase I clinical trials.[6]

The table below summarizes key in vivo data for representative indazole derivatives, providing a comparative overview of their performance.

Compound IDDerivative TypeAnimal ModelCancer TypeDosing RegimenKey Efficacy EndpointReference
2f 6-Bromo-1H-indazole4T1 murine modelBreast CancerNot specifiedTumor growth suppression[2]
30l 1H-Indazole-3-carboxamideMDA-MB-231 xenograftBreast CancerNot specifiedSuppression of migration and invasion[4][5]
MK-4827 2H-Indazole-7-carboxamideBRCA-1 deficient xenograftOvarian/BreastNot specifiedTumor growth inhibition[6]

Experimental Protocols for In Vivo Efficacy Studies

The successful evaluation of in vivo efficacy relies on well-designed and rigorously executed experimental protocols. Below are detailed methodologies for key experiments typically employed in the preclinical assessment of indazole-based anti-cancer agents.

Xenograft Tumor Model Protocol

This protocol outlines the establishment of a human tumor xenograft in immunodeficient mice, a standard model for evaluating the anti-tumor activity of novel compounds.

  • Cell Culture: Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, HCT116 for colorectal cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO₂).

  • Animal Acclimatization: Female athymic nude mice (4-6 weeks old) are acclimatized for at least one week before the study, with free access to food and water.

  • Tumor Cell Implantation: A suspension of 5 x 10⁶ cancer cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel is injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week using calipers and calculated using the formula: Volume = (length × width²) / 2.

  • Randomization and Treatment: When tumors reach a mean volume of 100-150 mm³, mice are randomized into treatment and control groups.

  • Drug Administration: The test compound (e.g., a derivative of this compound) is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally or via intraperitoneal injection at a predetermined dose and schedule. The control group receives the vehicle only.

  • Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary efficacy endpoint is tumor growth inhibition (TGI), calculated as: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] × 100.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Pharmacokinetic Study Protocol

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is crucial for interpreting efficacy and toxicity data.

  • Animal Model: Male Sprague-Dawley rats are typically used for pharmacokinetic studies.

  • Drug Administration: The test compound is administered intravenously (IV) via the tail vein and orally (PO) by gavage.

  • Blood Sampling: Blood samples are collected from the jugular vein at multiple time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Analysis: Plasma is separated by centrifugation and the concentration of the test compound is quantified using a validated LC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability are calculated using non-compartmental analysis.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To better understand the molecular mechanisms of action and the experimental processes involved, the following diagrams are provided.

experimental_workflow Experimental Workflow for In Vivo Efficacy cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation a Compound Synthesis b Kinase/PARP Inhibition Assay a->b c Cell Proliferation Assay b->c d Xenograft Model Development c->d Lead Compound Selection f Efficacy Study (Tumor Growth Inhibition) d->f e Pharmacokinetic Study e->f g Toxicity Assessment f->g

Caption: Workflow for preclinical evaluation of indazole derivatives.

signaling_pathway Targeted Kinase Signaling Pathway cluster_pathway RAS-RAF-MEK-ERK Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Indazole Derivative (BRAF Inhibitor) Inhibitor->RAF

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Bromo-1H-indazole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research, discovery, and drug development, the synthesis and handling of novel compounds like 3-Bromo-1H-indazole-6-carboxylic acid are routine. However, the lifecycle of these materials extends beyond their use in the laboratory. Proper disposal is not merely a regulatory hurdle but a critical component of a robust safety culture and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory frameworks.

Hazard Assessment: Understanding the "Why"

Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound, based on its structure and available safety data for closely related isomers, must be handled as a hazardous substance.

The Safety Data Sheet (SDS) for this chemical family indicates several key hazards:

  • Skin and Eye Irritation : The compound can cause skin irritation (H315) and serious eye irritation (H319).[1]

  • Respiratory Irritation : Inhalation of dust may lead to respiratory irritation (H335).[1]

  • Aquatic Toxicity : This chemical is classified as very toxic to aquatic life, with long-lasting effects (H410).[1]

This toxicity profile, particularly its environmental hazard, dictates that it cannot be disposed of via standard laboratory drains or as common refuse.[2][3] The presence of a bromine atom classifies it as a halogenated organic compound , a critical distinction for waste segregation and disposal routing.[4][5]

Hazard ClassificationGHS CodeDescriptionSource
Skin IrritationH315Causes skin irritation.[1]
Eye IrritationH319Causes serious eye irritation.[1]
Respiratory IrritationH335May cause respiratory irritation.[1]
Acute Aquatic HazardH410Very toxic to aquatic life.[1]
Chronic Aquatic HazardH410Very toxic to aquatic life with long lasting effects.[1]

Immediate Safety & Personal Protective Equipment (PPE)

All handling and disposal preparation must occur with the appropriate engineering controls and PPE to mitigate exposure risks.

  • Engineering Controls : All operations involving the solid compound or its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[6][7] Ensure that safety showers and eyewash stations are readily accessible.[2]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles or glasses with side shields as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][8]

    • Hand Protection : Use chemical-resistant gloves, such as nitrile, and change them immediately if contamination occurs.[6]

    • Body Protection : A standard laboratory coat is required to prevent skin contact.[6]

Spill Management Protocol

In the event of an accidental spill, a swift and correct response is crucial to prevent personnel exposure and environmental release.

  • Small Spills :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with a non-combustible, inert absorbent material such as vermiculite, sand, or earth.[6]

    • Sweep up the absorbed material and place it into a designated, properly labeled hazardous waste container.[2]

    • Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Large Spills :

    • Evacuate the immediate area and alert others.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[6]

    • Do not attempt to clean up a large spill without proper training and equipment.

Waste Disposal Workflow: A Step-by-Step Guide

The disposal of this compound is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[9][10] The following workflow ensures compliance and safety.

Step 1: Waste Identification and Segregation

Proper segregation is the cornerstone of safe and cost-effective chemical waste management. As a brominated compound, this waste must be categorized as halogenated organic waste .[4][6]

  • Action : Designate a specific waste container solely for this compound and other halogenated organic solids or solutions.

  • Causality : Mixing halogenated and non-halogenated waste streams complicates the disposal process and significantly increases costs, as the entire mixture must be treated as the more hazardous (and expensive) halogenated waste.[4][11] Furthermore, mixing incompatible waste streams, such as acids and bases or oxidizers with organics, can lead to dangerous chemical reactions.[12][13]

Step 2: Containerization

The choice and handling of the waste container are regulated to prevent leaks and environmental contamination.

  • Action :

    • Select a leak-proof container made of a material compatible with the waste (e.g., a high-density polyethylene (HDPE) or glass container for solids and solutions).[6][14]

    • Ensure the container is in good condition and has a secure, tight-fitting lid.[14]

    • Keep the container closed at all times except when adding waste.[12][15] This prevents the release of vapors and is a common regulatory requirement.[14][15]

Step 3: Labeling

Clear and accurate labeling is a strict regulatory requirement and essential for safety.

  • Action : From the moment the first particle of waste is added, the container must be labeled.[14][15] The label must include:

    • The words "Hazardous Waste ".[6][14]

    • The full chemical name: "This compound ". List all other components and their approximate percentages if it is a mixture.[14]

    • The specific hazard characteristics (e.g., "Irritant," "Aquatic Toxin").[15]

Step 4: Accumulation and Storage

Waste must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) before collection.[6][14]

  • Action :

    • Store the sealed and labeled waste container at or near the point of generation.[14]

    • The SAA should be a secondary containment bin in a well-ventilated area, away from ignition sources and incompatible materials.[6][12]

    • Adhere to your institution's limits on the volume of waste and the accumulation time allowed in an SAA.

Step 5: Final Disposal

The ultimate disposal of halogenated organic waste requires specialized facilities.

  • Action : Once the container is full or the accumulation time limit is reached, arrange for pickup through your institution's EHS department or a licensed hazardous waste contractor.[15]

  • Mechanism : The accepted and regulated method for destroying halogenated organic compounds is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[6][16] This process ensures the complete destruction of the molecule, preventing its release into the environment.[16]

The following diagram outlines the decision-making process for proper disposal.

G cluster_0 Waste Generation & Characterization cluster_1 Handling & Segregation cluster_2 Final Disposition A Waste Generated: 3-Bromo-1H-indazole- 6-carboxylic acid B Is it a halogenated organic compound? A->B C YES: Classify as Halogenated Waste B->C Contains Bromine D Select Compatible, Leak-Proof Container C->D E Label Container: 'Hazardous Waste' + Full Chemical Name D->E F Store in Designated Satellite Accumulation Area E->F G Container Full or Time Limit Reached? F->G H Request Pickup via Institutional EHS G->H Yes I Transport to Licensed TSDF for High-Temp Incineration H->I

Caption: Disposal workflow for this compound.

Conclusion: Beyond Compliance

Adherence to these disposal procedures for this compound is a professional obligation that ensures the safety of laboratory personnel, protects the environment, and maintains regulatory compliance. By integrating these practices into your standard operating procedures, you contribute to a culture of safety and responsibility that is the hallmark of scientific excellence. Always consult your institution's specific waste management plan and EHS department for guidance.

References

  • Environmental Marketing Services. (2025, July 21). Safe Chemical Waste Disposal in Labs. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • Lab Manager. (2022, March 24). Hazardous Waste Management in the Laboratory. Retrieved from [Link]

  • ERG Environmental Services. (n.d.). Hazardous Waste Management in the Laboratory. Retrieved from [Link]

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • University of Houston-Clear Lake. (n.d.). RCRA addresses waste management, disposal and recycling. Retrieved from [Link]

  • Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • University of California, Santa Barbara. (2018, December). Hazardous Waste Reduction. Retrieved from [Link]

  • OC-Praktikum. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]

  • University of Oslo. (2024, November 11). Chemical and Hazardous Waste Guide. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

Sources

Definitive Guide to Handling 3-Bromo-1H-indazole-6-carboxylic acid: A Framework for Laboratory Safety and Operational Excellence

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective extends beyond the mere provision of chemical reagents; it is to empower our partners in research and development with the critical knowledge to handle these materials with the utmost safety and efficacy. This document serves as an essential guide for the safe handling of 3-Bromo-1H-indazole-6-carboxylic acid. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guide synthesizes data from structurally analogous compounds, namely 5-Bromo-1H-indazole-3-carboxylic acid and 1H-Indazole-3-carboxylic acid, and established principles for managing halogenated aromatic acids.[1][2][3] This proactive, principle-based approach ensures a robust margin of safety for all laboratory personnel.

Hazard Assessment: A Triad of Structural Risks

The potential hazards of this compound can be logically inferred from its three key structural components: the indazole ring, the carboxylic acid group, and the bromine substituent.

  • Indazole Core: Indazole derivatives can be irritating to the skin, eyes, and respiratory system.[4]

  • Carboxylic Acid Group: This functional group imparts acidic properties, which can lead to corrosive or irritant effects upon contact.[5] While generally weak acids, this does not preclude significant hazards.[5]

  • Bromine Substituent: The presence of a halogen, particularly bromine, on an aromatic ring can enhance toxicity and introduces specific disposal considerations for brominated organic compounds.[6][7]

Based on data from close analogs, the primary anticipated hazards are summarized below.[3][4][8]

Hazard ClassificationAnticipated EffectSource Analogs
Acute Toxicity, Oral Harmful if swallowed.[3][8]5-Bromo-1H-indazole-3-carboxylic acid
Skin Corrosion/Irritation Causes skin irritation.[3][4]1H-Indazole-3-carboxylic acid, 5-Bromo-1H-indazole-3-carboxylic acid
Serious Eye Damage/Irritation Causes serious eye irritation.[3][4]1H-Indazole-3-carboxylic acid, 5-Bromo-1H-indazole-3-carboxylic acid
STOT - Single Exposure May cause respiratory irritation.[3][4]1H-Indazole-3-carboxylic acid, 5-Bromo-1H-indazole-3-carboxylic acid

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required equipment, grounded in the principle of mitigating the identified hazards.

Protection TypeSpecificationRationale for Use
Eye and Face Protection Chemical safety goggles with side shields (compliant with EN166 or OSHA 29 CFR 1910.133).[3][9] A full-face shield should be worn over goggles when handling larger quantities or if there is a significant risk of splashing.[10]The compound is a known serious eye irritant.[3][4] Goggles provide a seal against dust and splashes, while a face shield offers a broader barrier for the entire face.
Skin and Hand Protection Gloves: Nitrile or butyl rubber gloves.[2][10] Gloves must be inspected for integrity before each use and replaced immediately if compromised. Body: An acid-resistant laboratory coat.[2]Direct contact can cause skin irritation.[3][8] Nitrile and butyl rubber provide excellent resistance to a range of acids and organic compounds. A lab coat prevents incidental contact with skin and contamination of personal clothing.
Respiratory Protection All handling of solid material or solutions must be conducted within a certified chemical fume hood.[4] For procedures with a high potential for aerosol or dust generation, an N95 mask or a respirator with an appropriate acid gas cartridge is recommended.[1][10]The compound is anticipated to cause respiratory tract irritation.[3][4] A fume hood is the primary engineering control to capture dust and vapors at the source. A respirator provides personal protection if engineering controls are insufficient.

Operational Plan for Safe Handling

Adherence to a strict, methodical workflow is paramount for minimizing exposure risk. This protocol is designed as a self-validating system, with built-in checks to ensure safety at each stage.

Step-by-Step Handling Procedure:
  • Preparation Phase:

    • Confirm that a chemical fume hood is operational and certified.

    • Ensure the work area is clean and uncluttered.

    • Verify immediate access to a fully functional safety shower and eyewash station.[1][3]

    • Assemble all necessary equipment and reagents before introducing the this compound.

  • Donning PPE:

    • Put on the lab coat, followed by chemical safety goggles.

    • Wash and dry hands, then don the appropriate gloves (nitrile or butyl rubber).

  • Chemical Handling Phase (Inside Fume Hood):

    • Conduct all weighing and transfers of the solid compound within the fume hood to contain dust.

    • When dissolving, add the solid to the solvent slowly to avoid splashing.

    • Always add acid to water, not the reverse, if applicable.

    • Keep containers closed when not in active use.

  • Post-Handling & Decontamination:

    • Decontaminate all equipment and the work surface within the fume hood.

    • Remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the designated hazardous waste container.[2]

    • Remove lab coat and goggles.

    • Thoroughly wash hands and any exposed skin with soap and water.[2][11]

Workflow for Handling this compound

G Safe Handling Workflow cluster_prep 1. Preparation cluster_exec 2. Execution cluster_post 3. Post-Handling prep_hood Verify Fume Hood & Emergency Equipment prep_ppe Assemble Required PPE prep_hood->prep_ppe prep_materials Gather All Materials prep_ppe->prep_materials exec_don Don PPE Correctly prep_materials->exec_don exec_handle Handle Chemical (Inside Fume Hood) exec_don->exec_handle exec_close Keep Containers Sealed exec_handle->exec_close emergency_spill Spill Response exec_handle->emergency_spill If Spill Occurs emergency_exposure Exposure Response (Eyes, Skin, Inhalation) exec_handle->emergency_exposure If Exposure Occurs post_decon Decontaminate Workspace & Equipment exec_close->post_decon post_waste Segregate & Dispose of Hazardous Waste post_decon->post_waste post_doff Doff PPE Correctly post_waste->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash

Sources

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。